Drisapersen
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C211H275N76O119P19S19 |
|---|---|
Molecular Weight |
6978 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-hydroxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C211H275N76O119P19S19/c1-329-136-116(295)77(369-178(136)271-33-24-99(289)252-206(271)304)40-349-407(310,426)389-118-79(371-180(138(118)331-3)268-30-21-96(212)249-203(268)301)42-351-409(312,428)392-121-81(373-183(141(121)334-6)273-35-26-101(291)254-208(273)306)44-352-410(313,429)393-122-82(374-184(142(122)335-7)274-36-27-102(292)255-209(274)307)45-353-411(314,430)394-123-83(375-185(143(123)336-8)275-37-28-103(293)256-210(275)308)46-355-415(318,434)396-125-85(377-187(145(125)338-10)277-65-238-105-156(215)226-59-232-162(105)277)48-358-413(316,432)391-120-80(372-182(140(120)333-5)270-32-23-98(214)251-205(270)303)43-354-417(320,436)402-131-94(386-193(151(131)344-16)283-71-244-111-168(283)258-198(221)263-173(111)296)57-366-424(327,443)405-132-91(383-194(152(132)345-17)284-72-245-112-169(284)259-199(222)264-174(112)297)54-363-414(317,433)395-124-84(376-186(144(124)337-9)276-38-29-104(294)257-211(276)309)47-356-416(319,435)397-126-89(381-188(146(126)339-11)278-66-239-106-157(216)227-60-233-163(106)278)52-361-422(325,441)403-133-92(384-195(153(133)346-18)285-73-246-113-170(285)260-200(223)265-175(113)298)55-364-420(323,439)400-130-88(380-192(150(130)343-15)282-70-243-110-161(220)231-64-237-167(110)282)51-360-419(322,438)399-128-90(382-190(148(128)341-13)280-68-241-108-159(218)229-62-235-165(108)280)53-362-423(326,442)404-134-95(387-196(154(134)347-19)286-74-247-114-171(286)261-201(224)266-176(114)299)58-367-425(328,444)406-135-93(385-197(155(135)348-20)287-75-248-115-172(287)262-202(225)267-177(115)300)56-365-421(324,440)401-129-87(379-191(149(129)342-14)281-69-242-109-160(219)230-63-236-166(109)281)50-359-418(321,437)398-127-86(378-189(147(127)340-12)279-67-240-107-158(217)228-61-234-164(107)279)49-357-412(315,431)390-119-78(370-181(139(119)332-4)269-31-22-97(213)250-204(269)302)41-350-408(311,427)388-117-76(39-288)368-179(137(117)330-2)272-34-25-100(290)253-207(272)305/h21-38,59-95,116-155,178-197,288,295H,39-58H2,1-20H3,(H,310,426)(H,311,427)(H,312,428)(H,313,429)(H,314,430)(H,315,431)(H,316,432)(H,317,433)(H,318,434)(H,319,435)(H,320,436)(H,321,437)(H,322,438)(H,323,439)(H,324,440)(H,325,441)(H,326,442)(H,327,443)(H,328,444)(H2,212,249,301)(H2,213,250,302)(H2,214,251,303)(H2,215,226,232)(H2,216,227,233)(H2,217,228,234)(H2,218,229,235)(H2,219,230,236)(H2,220,231,237)(H,252,289,304)(H,253,290,305)(H,254,291,306)(H,255,292,307)(H,256,293,308)(H,257,294,309)(H3,221,258,263,296)(H3,222,259,264,297)(H3,223,260,265,298)(H3,224,261,266,299)(H3,225,262,267,300)/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,407?,408?,409?,410?,411?,412?,413?,414?,415?,416?,417?,418?,419?,420?,421?,422?,423?,424?,425?/m1/s1 |
InChI Key |
HUGILZFVSVLCAO-XVKRXUDYSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=S)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3OC)N4C=CC(=NC4=O)N)COP(=S)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5OC)N6C=CC(=O)NC6=O)COP(=S)(O)O[C@@H]7[C@H](O[C@H]([C@@H]7OC)N8C=CC(=O)NC8=O)COP(=S)(O)O[C@@H]9[C@H](O[C@H]([C@@H]9OC)N1C=CC(=O)NC1=O)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=CC(=NC1=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=CC(=O)NC1=O)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=CC(=NC1=O)N)COP(=S)(O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N1C=CC(=O)NC1=O)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)COP(=S)(O)OC3C(OC(C3OC)N4C=CC(=NC4=O)N)COP(=S)(O)OC5C(OC(C5OC)N6C=CC(=O)NC6=O)COP(=S)(O)OC7C(OC(C7OC)N8C=CC(=O)NC8=O)COP(=S)(O)OC9C(OC(C9OC)N1C=CC(=O)NC1=O)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OC)N1C=CC(=NC1=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=CC(=O)NC1=O)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OC)N1C=CC(=NC1=O)N)COP(=S)(O)OC1C(OC(C1OC)N1C=CC(=O)NC1=O)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
The Architecture of a Therapeutic Workhorse: A Technical Guide to 2'-O-Methyl Phosphorothioate Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving landscape of nucleic acid therapeutics, 2'-O-methyl phosphorothioate (2'-OMe PS) modified oligonucleotides have emerged as a cornerstone technology. This class of synthetic nucleic acid analogs offers a compelling combination of enhanced stability, improved binding affinity to target RNA, and a favorable safety profile, making them a preferred choice for a wide range of research and clinical applications, most notably in the realm of antisense therapy. This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of 2'-OMe PS oligonucleotides, tailored for professionals engaged in cutting-edge research and drug development.
Core Chemical Features and Inherent Properties
The unique characteristics of 2'-O-methyl phosphorothioate oligonucleotides stem from two key chemical modifications to the standard phosphodiester DNA or RNA backbone: the methylation of the 2'-hydroxyl group of the ribose sugar and the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate linkage.
1. The 2'-O-Methyl (2'-OMe) Modification: This modification involves the addition of a methyl group to the 2' position of the ribose sugar. This seemingly minor alteration confers several significant advantages:
-
Increased Nuclease Resistance: The presence of the 2'-O-methyl group provides steric hindrance, protecting the oligonucleotide from degradation by endo- and exonucleases present in serum and within cells.[1]
-
Enhanced Binding Affinity: The 2'-O-methyl modification locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices (RNA-like). This pre-organization of the backbone leads to a higher binding affinity (increased melting temperature, Tm) for complementary RNA targets.[2]
-
Reduced Immunostimulatory Profile: Compared to unmodified oligonucleotides, 2'-O-methyl modifications can help to reduce the innate immune response that can be triggered by foreign nucleic acids.[3][4]
2. The Phosphorothioate (PS) Linkage: In a phosphorothioate linkage, a sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate backbone. This modification is crucial for in vivo applications:
-
Profound Nuclease Resistance: The phosphorothioate bond is significantly more resistant to nuclease cleavage than the natural phosphodiester bond, dramatically increasing the half-life of the oligonucleotide in biological fluids.[1][5]
-
Improved Pharmacokinetics: The sulfur substitution increases the hydrophobicity of the oligonucleotide, which can facilitate cellular uptake and interaction with plasma proteins, thereby influencing its distribution and bioavailability.[5] It is important to note that while this modification enhances stability, it can also lead to a slight decrease in duplex stability.[6]
The synergistic combination of these two modifications results in oligonucleotides with superior drug-like properties compared to their unmodified counterparts.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties of 2'-O-methyl phosphorothioate oligonucleotides.
Table 1: Melting Temperatures (Tm) of Oligonucleotide Duplexes
| Oligonucleotide Duplex Type | Sequence | Tm (°C) | Conditions | Reference |
| Me-S-ODN·RNA | 20mer targeting bcl-2 mRNA | 69 - >82 | 0.15 M K+ (phosphate), pH 7.0 | [7] |
| S-ODN·RNA | 20mer targeting bcl-2 mRNA | 55 - 66 | 0.15 M K+ (phosphate), pH 7.0 | [7] |
| 2'-OMe-RNA:DNA | 15mer | 57.7 | Not specified | [6] |
| Control 2'-OMe-RNA:DNA | 15mer | 62.8 | Not specified | [6] |
| 2'-OCH3 RNA:RNA | 14mer | Significantly Stabilized | Physiological salt | [8][9] |
| Unmodified DNA:RNA | 14mer | Baseline | Physiological salt | [8][9] |
| Phosphorothioate DNA:RNA | 14mer | Destabilized | Physiological salt | [8][9] |
Table 2: Nuclease Resistance of Modified Oligonucleotides
| Oligonucleotide Modification | Nuclease Source | Assay Method | Outcome | Reference |
| 2'-O-Methyl + Phosphorothioate | Serum | Serum Stability Assay (Gel Electrophoresis) | High resistance to degradation | [3][10] |
| Phosphorothioate | Serum | Serum Stability Assay (Gel Electrophoresis) | High resistance to degradation | [3][10] |
| Unmodified Oligonucleotide | Serum | Serum Stability Assay (Gel Electrophoresis) | Rapid degradation | [3] |
| 2'-O-Methyl | Snake Venom Phosphodiesterase | Enzyme Digestion Assay | Increased resistance compared to unmodified | [10] |
Experimental Protocols
Detailed Methodology for Solid-Phase Synthesis of 2'-O-Methyl Phosphorothioate Oligonucleotides
The synthesis of 2'-O-methyl phosphorothioate oligonucleotides is typically performed on an automated solid-phase synthesizer using phosphoramidite chemistry. The process involves a series of cyclical reactions to add one nucleotide at a time to a growing chain attached to a solid support.
Materials:
-
Controlled pore glass (CPG) solid support with the first nucleoside attached.
-
2'-O-methyl phosphoramidite monomers for A, C, G, and U/T with appropriate protecting groups (e.g., DMT on the 5'-hydroxyl, and base-protecting groups).
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole).
-
Oxidizing or Sulfurizing agent. For phosphorothioate linkages, a sulfurizing agent such as 3-((dimethylamino-methylidene)amino)-3-oxo-propanethionitrile (DDTT) or PADS is used.
-
Capping reagents (e.g., acetic anhydride and N-methylimidazole).
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Acetonitrile (synthesis-grade).
-
Argon gas (high purity).
Protocol:
-
Preparation: The DNA/RNA synthesizer is prepared with the necessary reagents and the solid support column containing the initial nucleoside.
-
Synthesis Cycle (repeated for each nucleotide addition):
-
Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with an acid solution (e.g., trichloroacetic acid). This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Step 2: Coupling: The next 2'-O-methyl phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Step 3: Sulfurization: To create the phosphorothioate linkage, the newly formed phosphite triester is treated with a sulfurizing agent. This step replaces an oxygen atom with a sulfur atom.
-
Step 4: Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping reagents. This prevents the formation of deletion mutations (n-1 sequences).
-
-
Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed by incubation in a strong base solution (e.g., concentrated ammonium hydroxide) at an elevated temperature.
-
Purification: The crude oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE), to isolate the full-length product from shorter failure sequences and other impurities.
-
Characterization: The final product is characterized by methods such as mass spectrometry to confirm its identity and purity.
Methodology for Nuclease Resistance Assay (Serum Stability)
This assay assesses the stability of oligonucleotides in the presence of nucleases found in serum.
Materials:
-
2'-O-methyl phosphorothioate oligonucleotide.
-
Control oligonucleotides (e.g., unmodified phosphodiester).
-
Fetal Bovine Serum (FBS) or human serum.
-
Phosphate-buffered saline (PBS).
-
Nuclease-free water.
-
Polyacrylamide gel (denaturing).
-
Gel loading buffer.
-
Staining agent (e.g., SYBR Gold or GelRed).
-
Incubator or water bath at 37°C.
Protocol:
-
Oligonucleotide Preparation: Prepare stock solutions of the test and control oligonucleotides in nuclease-free water.
-
Incubation:
-
In separate microcentrifuge tubes, mix the oligonucleotide with a solution of FBS (e.g., 50-90% final concentration) in PBS to a final volume.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each reaction and immediately freeze it on dry ice or in liquid nitrogen to stop the nuclease activity.
-
-
Sample Preparation for Gel Electrophoresis:
-
Thaw the collected samples.
-
Mix each sample with an equal volume of denaturing gel loading buffer.
-
-
Gel Electrophoresis:
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization and Quantification:
-
Stain the gel with a suitable nucleic acid stain.
-
Visualize the bands under UV light.
-
Quantify the intensity of the full-length oligonucleotide band at each time point using densitometry software.
-
Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.
-
Mandatory Visualizations
Chemical Structure of a 2'-O-Methyl Phosphorothioate Dinucleotide
Caption: Chemical structure of a 2'-O-methyl phosphorothioate linkage.
Solid-Phase Synthesis Cycle for 2'-O-Methyl Phosphorothioate Oligonucleotides
Caption: Workflow for solid-phase synthesis of 2'-OMe PS oligonucleotides.
Experimental Workflow for Antisense Oligonucleotide (ASO) Activity Assay
Caption: Experimental workflow to assess antisense oligonucleotide activity.
Conclusion
2'-O-methyl phosphorothioate oligonucleotides represent a mature and highly versatile platform for therapeutic and research applications. Their engineered chemical structure provides a crucial balance of stability, binding affinity, and specificity. A thorough understanding of their properties, synthesis, and characterization as outlined in this guide is essential for any scientist or researcher aiming to leverage the power of antisense technology to modulate gene expression and develop novel therapeutics. As the field of nucleic acid-based drugs continues to expand, the foundational principles embodied by 2'-OMe PS oligonucleotides will undoubtedly continue to inform the design of next-generation therapeutic agents.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracerebroventricular Administration of a 2′-O-Methyl Phosphorothioate Antisense Oligonucleotide Results in Activation of the Innate Immune System in Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fine Tuning of Phosphorothioate Inclusion in 2′-O-Methyl Oligonucleotides Contributes to Specific Cell Targeting for Splice-Switching Modulation [frontiersin.org]
- 6. trilinkbiotech.com [trilinkbiotech.com]
- 7. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duplex stabilities of phosphorothioate, methylphosphonate, and RNA analogs of two DNA 14-mers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
The Molecular Basis of Drisapersen-Induced Exon 51 Skipping: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Drisapersen (formerly PRO051/GSK2402968) is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 51 skipping. By selectively masking a key region within exon 51 of the dystrophin pre-mRNA, this compound modulates the splicing process to exclude this exon, thereby restoring the reading frame and enabling the production of a shorter, yet functional, dystrophin protein. This guide provides a detailed technical overview of the molecular mechanisms underpinning this compound's action, a summary of its clinical efficacy with quantitative data, detailed experimental protocols for assessing its effects, and visual representations of the key molecular and experimental pathways.
Introduction to Duchenne Muscular Dystrophy and Exon Skipping
Duchenne muscular dystrophy is a severe, X-linked recessive neuromuscular disorder caused by mutations in the DMD gene, which encodes the dystrophin protein.[1] Dystrophin is crucial for maintaining the structural integrity of muscle fibers.[1] Mutations that disrupt the open reading frame of the DMD gene lead to the absence of functional dystrophin, resulting in progressive muscle degeneration and weakness.[1]
The therapeutic strategy of exon skipping aims to correct the reading frame of the dystrophin pre-mRNA in patients with specific deletions or other mutations.[1] By using antisense oligonucleotides (AONs) to mask specific exonic or intronic splicing sequences, the splicing machinery is directed to "skip" a particular exon.[2] For a subset of DMD patients, skipping an exon adjacent to a deletion can restore the reading frame, leading to the translation of a truncated but partially functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy. Approximately 13% of DMD patients have mutations that are amenable to the skipping of exon 51.[1]
This compound: An Antisense Oligonucleotide for Exon 51 Skipping
This compound is a 20-base, 2'-O-methyl phosphorothioate (2'-OMePS) modified antisense oligonucleotide.[3] This chemical modification enhances its stability and binding affinity to the target RNA sequence.
Sequence: 5'-UCAAGGAAGAUGGCAUUUCU-3'[2]
Molecular Mechanism of Action
This compound functions by binding to a specific sequence within exon 51 of the dystrophin pre-mRNA. This binding sterically hinders the access of splicing factors, such as Serine/Arginine-rich (SR) proteins, to an exonic splicing enhancer (ESE) site.[4][5] ESEs are crucial for the recognition of exons by the spliceosome. By blocking the binding of these essential splicing factors, this compound effectively masks exon 51 from the splicing machinery, leading to its exclusion from the mature mRNA. This process is illustrated in the signaling pathway diagram below.
Caption: Molecular mechanism of this compound-induced exon 51 skipping.
Quantitative Data from Clinical Trials
The clinical development of this compound involved several Phase II and Phase III studies. The primary efficacy endpoint in many of these trials was the change in the six-minute walk distance (6MWD). Molecular endpoints included the quantification of exon 51 skipping and dystrophin protein levels.
Clinical Efficacy: 6-Minute Walk Distance (6MWD)
| Study | Treatment Group | Placebo Group | Treatment Difference (meters) | p-value | Reference |
| DMD114117 (Phase II) | +31.5 m (at 25 weeks) | 35.09 | 0.014 | [6] | |
| DMD114876 (Phase II) | 27.1 (at 24 weeks) | 0.069 | [7][8] | ||
| DMD114044 (Phase III) | 10.3 (at 48 weeks) | 0.415 | [9][10] | ||
| DMD114044 (Subgroup analysis) | 35.4 (at 48 weeks) | 0.039 | [9] |
Molecular Efficacy: Exon Skipping and Dystrophin Production
| Study | Dose | Exon 51 Skipping | Dystrophin Protein Levels | Reference |
| PRO051-01 (Phase I) | 0.8 mg (i.m.) | Detected in all 4 patients | 3-12% of normal | [11] |
| PRO051-02 (Phase I/IIa) | 0.5-6 mg/kg | Dose-dependent increase | Up to 15.6% of normal | [11][12] |
| DMD114876 (Phase II) | 3 mg/kg/week | Mean intensity: 4.37 (arbitrary units) | Not consistently increased | [7] |
| DMD114876 (Phase II) | 6 mg/kg/week | Mean intensity: 4.44 (arbitrary units) | Not consistently increased | [7] |
| Open-Label Extension | 6 mg/kg | Detected in all biopsies (week 68/72) | Detected in all biopsies (week 68/72) | [3][13] |
Experimental Protocols
The assessment of this compound's efficacy relies on a set of key molecular biology techniques to quantify exon skipping at the mRNA level and dystrophin protein restoration in muscle biopsies.
Quantification of Exon 51 Skipping by Nested RT-PCR
This method is highly sensitive for detecting the skipped transcript.
1. RNA Extraction: Total RNA is isolated from muscle biopsy tissue (10-15 mg) using a standard RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen).[3]
2. cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and random hexamer primers.[14]
3. First Round PCR: A PCR is performed using primers flanking exon 51 (e.g., in exon 49 and exon 53).
4. Second Round (Nested) PCR: A second round of PCR is performed using the product from the first round as a template and a new set of primers internal to the first set. This increases the specificity and sensitivity of detection.
5. Gel Electrophoresis and Densitometry: The nested PCR products are separated on an agarose gel. The presence of a smaller band corresponding to the exon 51-skipped transcript and a larger band for the unskipped transcript is visualized. The intensity of these bands is quantified using densitometry software (e.g., ImageJ) to determine the relative amount of exon skipping.[7]
Quantification of Dystrophin Protein by Western Blotting
This technique is used to determine the amount of dystrophin protein in a muscle sample.
1. Protein Extraction: Muscle biopsy samples are homogenized in a lysis buffer (e.g., 4.4 mM Tris, 9% SDS, 4% glycerol, 5% β-mercaptoethanol).[15][16]
2. Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).
3. Gel Electrophoresis: A specific amount of total protein (e.g., 25 µg) is loaded onto a low-percentage polyacrylamide gel (e.g., 3-8% Tris-acetate) to resolve the large dystrophin protein.[15][16]
4. Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
5. Immunoblotting:
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific for dystrophin (e.g., anti-dystrophin C-terminus).
- A loading control antibody (e.g., anti-α-actinin or anti-GAPDH) is also used to normalize for protein loading.
- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
6. Detection and Quantification: The signal from the dystrophin and loading control bands is detected using chemiluminescence or fluorescence imaging. The intensity of the dystrophin band is normalized to the loading control and can be expressed as a percentage of a healthy control sample.[16]
Assessment of Dystrophin Localization by Immunohistochemistry
This method visualizes the presence and localization of dystrophin protein within the muscle tissue.
1. Tissue Preparation: Muscle biopsy samples are typically fresh-frozen in isopentane cooled by liquid nitrogen. Thin sections (e.g., 5-10 µm) are cut using a cryostat.
2. Fixation and Permeabilization: The sections are fixed (e.g., with cold acetone) and permeabilized to allow antibody access.
3. Blocking: Non-specific antibody binding sites are blocked.
4. Primary Antibody Incubation: The sections are incubated with a primary antibody against dystrophin (e.g., anti-dystrophin rod domain or C-terminus).[17]
5. Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
6. Counterstaining and Mounting: The sections may be counterstained with a nuclear stain (e.g., DAPI) and mounted with an anti-fade mounting medium.
7. Microscopy and Analysis: The sections are visualized using a fluorescence microscope. The presence of dystrophin at the sarcolemma (the muscle cell membrane) is assessed. The percentage of dystrophin-positive fibers can be quantified.[18]
Visualized Workflows and Relationships
Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing this compound's molecular efficacy.
Logical Relationship of Therapeutic Action
Caption: Logical flow from mutation to therapeutic intervention.
Conclusion
This compound represents a targeted therapeutic approach for a specific subset of Duchenne muscular dystrophy patients. Its mechanism of action, centered on the steric hindrance of splicing factors to induce exon 51 skipping, has been well-characterized. While clinical trials have shown some evidence of a modest treatment benefit, particularly in certain patient subgroups, they have also highlighted the complexities of treating this devastating disease. The methodologies outlined in this guide provide a framework for the continued evaluation of this and other exon skipping therapies, emphasizing the importance of robust and standardized molecular and clinical outcome measures in the development of new treatments for Duchenne muscular dystrophy.
References
- 1. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 2. Enhanced Exon-skipping Induced by U7 snRNA Carrying a Splicing Silencer Sequence: Promising Tool for DMD Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US11866784B2 - Exonic splicing enhancers and exonic splicing silencers - Google Patents [patents.google.com]
- 6. Safety and efficacy of this compound for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, this compound, in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
Drisapersen and Exon 51: A Technical Guide to Sequence-Specific Splice Modulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Drisapersen, an antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA. The document details the precise nucleotide sequences of both this compound and its binding site on exon 51 of the human dystrophin gene, summarizes key quantitative data from clinical evaluations, and provides detailed experimental protocols for assessing its efficacy. Visualizations of the mechanism of action and experimental workflows are included to facilitate a comprehensive understanding of this therapeutic approach for Duchenne muscular dystrophy (DMD).
Core Sequences: this compound and the Human Dystrophin Exon 51
A thorough understanding of the interaction between this compound and its target requires precise knowledge of their respective nucleotide sequences.
This compound Sequence: this compound is a 20-mer 2'-O-methyl phosphorothioate antisense oligonucleotide.[1] Its sequence is: 5'-UCA AGG AAG AUG GCA UUU CU-3' [1]
Human Dystrophin Gene Exon 51 Sequence: The binding of this compound occurs within exon 51 of the human dystrophin gene. The nucleotide sequence of exon 51 is crucial for understanding the specificity of this interaction. The sequence of exon 51 is as follows:
5'-GAAGGAAGGA TGAAGTTTAT ATAGCAGCAG AACCACCATT CATTCCTGAA GTTTCTGCTT AAGAAATTTG AAGAGCTGTA GAAGAAGAAA GAATGGCTTC CTTTAATGAT ATTTTCAAGC CTAAAGATGC ATCTCTCTTT GATTTTCTAA AAGCACCTAA CATTCCTTCC CCACCAACAA AATGCAAGCA GAATGTGTTG CTAAATGAAG AATTTGAAAA TCAAAGCTAA GATCCAAGAA CTT-3'
This compound Binding Site on Exon 51: this compound targets a specific region within exon 51, sterically hindering the binding of splicing factors and leading to the exclusion of this exon from the mature mRNA.[2] The binding site corresponds to nucleotides +68 to +87 of exon 51.[2]
Binding Site Sequence: 5'-AGAAAUUUGAAGAGCUGUAG-3'
Quantitative Data Summary
The efficacy of this compound in promoting exon 51 skipping and its impact on functional outcomes have been evaluated in several clinical trials. The following table summarizes key quantitative findings.
| Parameter | Dosage | Result | Study Reference |
| Exon 51 Skipping (in vitro) | 100 nM | 50% of transcripts showed exon 51 skipping. | [3] |
| Dystrophin-Positive Fibers | 2.0-6.0 mg/kg/week | Increase in the mean number of dystrophin-positive fibers by 56-100% from baseline. | [3] |
| Dystrophin Expression | 0.8 mg (single i.m. injection) | Restoration of dystrophin expression to 10% of normal levels in 3 of 4 patients. | [3] |
| Change in 6-Minute Walk Distance (6MWD) | 6 mg/kg/week | Mean increase of 31.5 m from baseline at week 25.[4] | DEMAND II Study[4] |
| Change in 6-Minute Walk Distance (6MWD) | 6 mg/kg/week | Treatment difference of 27.1 m compared to placebo at week 24 (p=0.069).[5] | Phase 2 Trial[5] |
| Pooled 6MWD Analysis (Week 48) | 6 mg/kg | Treatment effect of 31.3 meters (p < 0.01) in patients with baseline 6MWD between 313m and 419m.[6] | Pooled Analysis of 3 Studies[6] |
| Long-term 6MWD Change (Week 177) | 6 mg/kg/week (intermittent) | Median improvement of 8 meters from baseline in all subjects able to perform the test.[7] | Open-Label Extension Study[7] |
Experimental Protocols
The assessment of this compound's activity relies on a series of well-defined molecular and cellular biology techniques. Detailed methodologies for key experiments are provided below.
In Vitro Splicing Assay for Exon Skipping
This assay is fundamental to demonstrating the direct effect of an antisense oligonucleotide on pre-mRNA splicing in a cell-free system.
Objective: To determine if this compound can induce the skipping of exon 51 from a dystrophin pre-mRNA transcript in vitro.
Materials:
-
HeLa cell nuclear extract
-
In vitro transcription system (e.g., T7 RNA polymerase)
-
Linearized DNA template containing dystrophin exon 51 and flanking intronic sequences
-
Radiolabeled nucleotides (e.g., [α-³²P]UTP)
-
This compound oligonucleotide
-
Splicing reaction buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Denaturing polyacrylamide gel
-
Autoradiography film or phosphorimager
Protocol:
-
Prepare Radiolabeled Pre-mRNA: Synthesize a radiolabeled pre-mRNA transcript containing exon 51 and its flanking introns using an in vitro transcription system with a linearized DNA template and [α-³²P]UTP. Purify the transcript.
-
Set up Splicing Reactions: In separate reaction tubes, combine HeLa cell nuclear extract, splicing buffer, and the radiolabeled pre-mRNA. For the experimental condition, add this compound to the desired final concentration. Include a negative control reaction without this compound.
-
Incubation: Incubate the reactions at 30°C for a specified time course (e.g., 0, 30, 60, 120 minutes) to allow splicing to occur.
-
Stop Reaction and Protein Digestion: Stop the reactions by adding a solution containing Proteinase K and incubate at 37°C to digest proteins.
-
RNA Extraction: Extract the RNA from the reaction mixture using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation to purify the RNA products.
-
Gel Electrophoresis: Resuspend the RNA pellets in a loading buffer and separate the splicing products on a denaturing polyacrylamide gel.
-
Visualization: Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the radiolabeled RNA species. The presence of a smaller RNA band corresponding to the size of the transcript with exon 51 skipped indicates successful exon skipping induced by this compound.
RT-PCR Analysis of Exon 51 Skipping in Patient Cells
This method is used to detect and quantify the extent of exon 51 skipping at the mRNA level in cells from Duchenne muscular dystrophy patients.
Objective: To measure the percentage of dystrophin mRNA transcripts that have exon 51 skipped following treatment of patient-derived cells with this compound.
Materials:
-
DMD patient-derived myoblasts or fibroblasts
-
Cell culture reagents
-
This compound oligonucleotide
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
PCR primers flanking exon 51 (forward primer in a preceding exon, reverse primer in a subsequent exon)
-
Taq DNA polymerase and PCR reagents
-
Agarose gel electrophoresis system
-
Gel documentation system
-
Optional: Quantitative PCR (qPCR) or digital droplet PCR (ddPCR) system for more precise quantification.
Protocol:
-
Cell Culture and Treatment: Culture DMD patient-derived cells under appropriate conditions. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours). Include an untreated control.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank exon 51. The forward primer should be located in an upstream exon (e.g., exon 49 or 50) and the reverse primer in a downstream exon (e.g., exon 52 or 53).
-
Agarose Gel Electrophoresis: Separate the PCR products on an agarose gel. Two bands are expected in the treated samples: a larger band representing the unskipped transcript (containing exon 51) and a smaller band representing the skipped transcript (lacking exon 51). The untreated control should primarily show the unskipped band.
-
Quantification: Quantify the intensity of the bands using a gel documentation system and software. The percentage of exon skipping can be calculated as: (Intensity of skipped band / (Intensity of skipped band + Intensity of unskipped band)) * 100. For more accurate quantification, qPCR or ddPCR with probes specific for the skipped and unskipped junctions can be employed.[8]
Western Blot for Dystrophin Protein Detection
This technique is used to assess the restoration of dystrophin protein expression in muscle cells or tissue after treatment with this compound.
Objective: To detect and quantify the amount of truncated, yet functional, dystrophin protein produced as a result of exon 51 skipping.
Materials:
-
Muscle biopsy samples or cultured muscle cells (treated and untreated)
-
Protein lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels (low percentage acrylamide, e.g., 3-8% Tris-Acetate, to resolve the large dystrophin protein)
-
Western blot transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against dystrophin (e.g., targeting the C-terminus)
-
Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye
-
Chemiluminescent substrate or fluorescence imaging system
-
Loading control antibody (e.g., anti-vinculin or anti-α-actinin)
Protocol:
-
Protein Extraction: Homogenize muscle tissue or lyse cultured cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on a low-percentage SDS-PAGE gel. Include a positive control (e.g., lysate from healthy muscle tissue) and a negative control (lysate from untreated DMD patient tissue).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the dystrophin protein. Following washes, incubate with a compatible secondary antibody. Also, probe for a loading control protein to ensure equal protein loading across lanes.
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system or a fluorescence scanner. The presence of a band at the expected molecular weight for the truncated dystrophin protein in the treated samples indicates successful protein restoration.
-
Quantification: Quantify the intensity of the dystrophin band relative to the loading control and normalize to the positive control to estimate the percentage of dystrophin restoration.
Visualizations
Mechanism of Action of this compound
The following diagram illustrates the molecular mechanism by which this compound induces the skipping of exon 51 in the dystrophin pre-mRNA.
Caption: Mechanism of this compound-induced exon 51 skipping.
Experimental Workflow for Efficacy Assessment
The following diagram outlines the typical experimental workflow to evaluate the efficacy of this compound in a preclinical or clinical setting.
Caption: Workflow for assessing this compound's efficacy.
References
- 1. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Portico [access.portico.org]
- 4. Safety and efficacy of this compound for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioMarin Announces Data Analysis Demonstrating Consistent Efficacy of Kyndrisa™ (this compound) in Comparable Patients Across Three Randomized Studies - BioMarin Corporate [biomarin.com]
- 7. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exon 51 Skipping Quantification by Digital Droplet PCR in del52hDMD/mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Preclinical Pharmacology and Toxicology of Drisapersen
For Researchers, Scientists, and Drug Development Professionals
Drisapersen (formerly PRO051/GSK2402968), an antisense oligonucleotide, was a pioneering therapeutic candidate for Duchenne muscular dystrophy (DMD) designed to induce skipping of exon 51 in the dystrophin pre-mRNA. While its clinical development was ultimately halted, a wealth of preclinical data underpins its mechanism of action and safety profile. This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Core Pharmacology: Mechanism of Action and Efficacy
This compound is a 20-base pair antisense oligonucleotide with a 2'-O-methyl-substituted ribose backbone and phosphorothioate internucleotide linkages (2'-OMePS AON).[1][2] Its primary pharmacological effect is to bind to a specific sequence within exon 51 of the dystrophin pre-mRNA, thereby modulating the splicing process to exclude this exon from the mature mRNA transcript.[2][3] For DMD patients with specific mutations, this targeted exon skipping can restore the reading frame, leading to the production of a truncated but partially functional dystrophin protein.[4]
Preclinical Efficacy in Animal Models
The efficacy of this compound in promoting exon 51 skipping and restoring dystrophin production was evaluated in various preclinical models, most notably the mdx mouse model, which harbors a nonsense mutation in the murine dystrophin gene, and humanized DMD mouse models.
Table 1: Summary of Preclinical Efficacy of this compound in the mdx Mouse Model
| Parameter | Animal Model | Dose and Administration | Key Findings | Reference(s) |
| Exon Skipping | mdx mice | 200 mg/kg/week (subcutaneous) for 8 weeks | Dose-dependent induction of exon 23 skipping (murine equivalent of human exon 51 targeted therapy). | [2] |
| Dystrophin Restoration | mdx mice | Single intramuscular injection (0.8 mg) | Restoration of dystrophin expression to 10% of normal levels in three out of four treated mice after 4 weeks. | [2] |
| Functional Improvement | mdx mice | 200 mg/kg/week for 8 weeks | Greater therapeutic effect on dystrophin production, reduction in serum creatine kinase, and improved rotarod test function in animals with a more severe phenotype. | [2] |
In Vitro Exon Skipping Efficiency
Studies in cultured human muscle cells demonstrated the ability of this compound to induce exon 51 skipping.
Table 2: In Vitro Efficacy of this compound in Human Muscle Cells
| Cell Model | This compound Concentration | Key Findings | Reference(s) |
| Differentiated human skeletal muscle cells | 100 nM | Induced exon 51 skipping in 50% of transcripts. Corrected mRNA was detectable for up to 10 days. | [2] |
Signaling Pathway and Experimental Workflows
Mechanism of this compound-Induced Exon Skipping
This compound functions by sterically hindering the binding of splicing factors to the target exon on the pre-mRNA, leading to its exclusion from the final mRNA.
General Workflow for Preclinical Evaluation of Antisense Oligonucleotides
The preclinical development of antisense oligonucleotides like this compound follows a structured workflow to assess both efficacy and safety.
Preclinical Toxicology
The toxicological profile of this compound was characterized through a series of in vitro and in vivo studies, consistent with the regulatory expectations for antisense oligonucleotides.
Key Toxicological Findings
Preclinical and clinical studies identified several key areas of toxicological concern for this compound.
Table 3: Summary of Key Preclinical and Clinically-Informed Toxicological Findings for this compound
| Finding | Species/Model | Details | Reference(s) |
| Renal Toxicity | Non-human primates (inferred from clinical data) | Subclinical proteinuria and increased urinary α1-microglobulin were observed. This is a known class effect for some phosphorothioate oligonucleotides. | [5][6] |
| Injection Site Reactions | Non-ambulant DMD subjects (clinical data) | A high percentage of injection site reactions were reported, with increasing proportions at higher doses. | [7] |
| Inflammatory Response | Non-ambulant DMD subjects (clinical data) | Pyrexia and transient elevations in inflammatory parameters were observed at a 9 mg/kg single dose. | [8] |
Note: Specific quantitative data from non-human primate toxicology studies are not publicly available in detail. The findings are largely inferred from clinical trial safety data, which are guided by preclinical observations.
Experimental Protocols
In Vivo Efficacy Study in mdx Mice
Objective: To assess the ability of this compound to induce exon skipping, restore dystrophin expression, and improve muscle function in a DMD mouse model.
Protocol:
-
Animal Model: Male mdx mice (C57BL/10ScSn-Dmdmdx/J) and wild-type C57BL/10SnJ controls.
-
Acclimatization: Animals are acclimatized for at least one week prior to the start of the study.
-
Dosing:
-
Route: Subcutaneous (SC) or intramuscular (IM) injection.
-
Dose: Varies by study, for example, 200 mg/kg/week SC for chronic studies.
-
Vehicle: Saline.
-
-
Outcome Measures:
-
Exon Skipping Analysis: Total RNA is isolated from muscle tissue (e.g., tibialis anterior, quadriceps) and subjected to reverse transcription-polymerase chain reaction (RT-PCR) to detect the exon-skipped transcript.
-
Dystrophin Protein Analysis: Muscle tissue is sectioned and stained with anti-dystrophin antibodies for immunofluorescence analysis. Western blotting is used to quantify the amount of restored dystrophin.
-
Functional Assessment: Muscle function is assessed using methods such as the rotarod test for motor coordination and balance, and grip strength tests.
-
Biomarker Analysis: Serum creatine kinase (CK) levels are measured as an indicator of muscle damage.
-
-
Data Analysis: Statistical analysis is performed to compare treatment groups to placebo/control groups.
In Vitro Exon Skipping Assay
Objective: To determine the efficiency of this compound in inducing exon 51 skipping in cultured human muscle cells.
Protocol:
-
Cell Culture: Primary human myoblasts from DMD patients with mutations amenable to exon 51 skipping are cultured and differentiated into myotubes.
-
Transfection: this compound is introduced into the myotubes using a suitable transfection reagent or through gymnosis (uptake without a transfection agent). A range of concentrations (e.g., 10-500 nM) is typically tested.
-
Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for oligonucleotide uptake and action.
-
RNA Isolation and RT-PCR: Total RNA is extracted from the cells, and RT-PCR is performed using primers that flank exon 51 of the dystrophin gene.
-
Analysis of Splicing Products: The PCR products are analyzed by gel electrophoresis or a more quantitative method like digital droplet PCR (ddPCR) to determine the relative abundance of the full-length and exon-skipped transcripts. The percentage of exon skipping is calculated.
Repeat-Dose Toxicology Study in Non-Human Primates (General Protocol)
Objective: To evaluate the safety and tolerability of this compound following repeated administration in a non-human primate species (e.g., cynomolgus monkeys).
Protocol:
-
Animal Model: Sexually mature cynomolgus monkeys.
-
Dose Groups: Typically includes a vehicle control group and multiple dose levels of this compound.
-
Administration: Subcutaneous injection, often once weekly, for a duration of several weeks to months (e.g., 13 or 39 weeks).
-
Monitoring:
-
Clinical Observations: Daily checks for general health, behavior, and any signs of toxicity.
-
Body Weight and Food Consumption: Measured regularly.
-
Ophthalmology and Electrocardiography (ECG): Performed at baseline and at the end of the study.
-
Clinical Pathology: Blood and urine samples are collected at multiple time points for hematology, clinical chemistry, coagulation, and urinalysis.
-
-
Toxicokinetics: Plasma concentrations of this compound are measured to assess exposure.
-
Pathology: At the end of the study, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.
Conclusion
The preclinical evaluation of this compound provided a solid foundation for its mechanism of action, demonstrating dose-dependent exon 51 skipping and dystrophin restoration in relevant animal and cell-based models. The toxicological assessment, while ultimately contributing to the cessation of its clinical development, followed established protocols for antisense oligonucleotides, identifying key areas of concern such as renal effects and injection site reactions. The data and methodologies from the preclinical development of this compound have been invaluable in informing the ongoing development of next-generation antisense oligonucleotides for Duchenne muscular dystrophy and other genetic disorders.
References
- 1. criver.com [criver.com]
- 2. Portico [access.portico.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Safety and efficacy of this compound for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Placebo-controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of single doses of this compound in non-ambulant subjects with Duchenne muscular dystrophy: Results of a double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and safety of single doses of this compound in non-ambulant subjects with Duchenne muscular dystrophy: results of a double-blind randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trajectory of Drisapersen: A Technical History of an Exon-Skipping Investigational Therapy for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide chronicles the development of Drisapersen, an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) by inducing exon 51 skipping. From its promising beginnings to its eventual regulatory hurdles and discontinuation, this document provides a comprehensive overview of the scientific rationale, clinical trial data, and key milestones that defined this compound's journey.
Core Concept: The Mechanism of Exon Skipping
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by mutations in the dystrophin gene, leading to an absence of the dystrophin protein.[1][2] This protein is crucial for muscle fiber stability.[3] this compound, a 2'-O-methyl-phosphorothioate antisense oligonucleotide, was designed to address the underlying genetic defect in a subset of DMD patients.[3][4]
Its mechanism of action is centered on "exon skipping".[5][6] In patients with specific mutations, the reading frame of the dystrophin gene is disrupted, leading to a premature stop codon and a non-functional protein. This compound binds to a specific sequence on the pre-messenger RNA (pre-mRNA) of the dystrophin gene, specifically at exon 51.[7] This binding masks the exon from the cellular splicing machinery, causing it to be "skipped" or excluded from the final messenger RNA (mRNA). By removing exon 51, the reading frame is restored, allowing for the production of a shorter, but still partially functional, dystrophin protein.[5][7] This therapeutic approach was aimed at converting the severe Duchenne phenotype into a milder, Becker-like muscular dystrophy phenotype. Approximately 13% of boys with DMD have mutations amenable to exon 51 skipping.[4][6]
Clinical Development and Efficacy Data
The clinical development of this compound involved a series of studies, including Phase II and Phase III trials, as well as open-label extension studies. The primary efficacy endpoint in these trials was the change from baseline in the six-minute walk distance (6MWD), a common measure of functional capacity in DMD patients.
Key Clinical Trials
Table 1: Summary of Key this compound Clinical Trials
| Study Identifier | Phase | Number of Patients | Treatment Arms | Duration | Key Findings |
| DMD114117 (DEMAND II) [2] | II | 53 | - this compound 6 mg/kg/week (continuous) - this compound (intermittent) - Placebo | 25 weeks | - Continuous this compound showed a mean increase of 31.5m in 6MWD from baseline. - Mean difference of 35.09m (p=0.014) vs. placebo. |
| DMD114876 [4][8] | II | 51 | - this compound 3 mg/kg/week - this compound 6 mg/kg/week - Placebo | 24 weeks | - 6 mg/kg/week group showed a 27.1m difference in 6MWD vs. placebo (p=0.069). - Benefit was largely maintained 24 weeks off-treatment. |
| DMD114044 [9][10][11] | III | 186 | - this compound 6 mg/kg/week - Placebo | 48 weeks | - Did not meet the primary endpoint. - Non-significant 10.3m difference in 6MWD vs. placebo (p=0.415). - Post-hoc analysis of a less impaired subpopulation showed a significant 35.4m improvement (p=0.039). |
| DMD114349 (OLE) [4] | Open-Label Extension | 113 | This compound 6 mg/kg/week | 96 weeks | - 46m difference in 6MWD for subjects with 96 weeks of treatment vs. delayed treatment. |
| DMD114673 (OLE) [1][4] | Open-Label Extension | 12 | This compound 6 mg/kg/week | 188 weeks | - At week 177, a median improvement of 91m in 6MWD from baseline was observed. |
Experimental Protocols of Pivotal Trials
DMD114117 (DEMAND II) Study Protocol: [2]
-
Objective: To assess the efficacy and safety of continuous and intermittent subcutaneous this compound.
-
Patient Population: Ambulant male patients aged ≥5 years with a confirmed DMD diagnosis and a documented mutation amenable to exon 51 skipping. Patients were required to have a time to rise from the floor of ≤7 seconds.
-
Methodology: A double-blind, placebo-controlled, randomized trial. Patients were randomized (2:2:1:1) to receive either continuous this compound (6 mg/kg once weekly), intermittent this compound (nine doses over 10 weeks), or a corresponding placebo.
-
Primary Endpoint: Change from baseline in 6MWD at week 25.
DMD114044 (Phase III) Study Protocol: [9][10][11]
-
Objective: To evaluate the efficacy and safety of subcutaneous this compound 6 mg/kg/week.
-
Patient Population: Ambulant boys aged ≥5 years with DMD resulting from an exon 51 skipping amenable mutation.
-
Methodology: A 48-week, randomized, double-blind, placebo-controlled study. 186 boys were randomized to receive either this compound at 6mg/kg/week (N=125) or a placebo (N=61) via subcutaneous injection.
-
Primary Efficacy Endpoint: Change from baseline in 6MWD at week 48.
-
Secondary Efficacy Endpoints: North Star Ambulatory Assessment, 4-stair climb ascent velocity, and 10-meter walk/run velocity.
Corporate and Regulatory History
The development and regulatory submission of this compound involved several key pharmaceutical companies.
Initially developed by Prosensa, the Phase III trials were sponsored by GlaxoSmithKline (GSK).[7] However, after the Phase III trial failed to meet its primary endpoint in 2013, GSK terminated its collaboration with Prosensa.[7][10] In November 2014, BioMarin Pharmaceutical acquired Prosensa and continued the development of this compound.[12][13][14][15][16]
BioMarin submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) and a Marketing Authorisation Application (MAA) to the European Medicines Agency (EMA).[5][6][17][18] The FDA granted this compound Priority Review, Orphan Drug, Fast Track, and Breakthrough Therapy designations.[5][19] Despite these designations, in January 2016, the FDA issued a Complete Response Letter, rejecting the approval of this compound.[7][20][21][22][23][24] The agency concluded that there was not substantial evidence of the drug's effectiveness.[20][21][23] Following this rejection, in May 2016, BioMarin announced the discontinuation of the clinical and regulatory development of this compound and other related first-generation compounds.[7]
Safety and Tolerability
Across the clinical trials, this compound was generally reported to be well-tolerated.[1][9] However, several adverse events were consistently observed.
Table 2: Common Adverse Events Associated with this compound
| Adverse Event Category | Specific Events | Reported Frequency/Severity |
| Injection-Site Reactions | Redness, swelling, pain | Most common adverse events.[4][10] |
| Renal Events | Sub-clinical proteinuria, raised urinary α1-microglobulin | Commonly reported.[4][10][25] |
| Hematological Events | Thrombocytopenia | Infrequent, but moderate-to-severe cases were seen.[4] |
The toxicity profile, particularly the renal and hematological effects, was a consideration in the overall risk-benefit assessment of the drug.[7]
Conclusion
The development of this compound represents a significant chapter in the quest for treatments for Duchenne muscular dystrophy. While it ultimately did not gain regulatory approval, the program provided valuable insights into the potential and the challenges of exon-skipping therapies. The mixed efficacy results, particularly the discrepancy between the Phase II and Phase III outcomes, highlighted the complexities of clinical trial design in rare and heterogeneous diseases. The post-hoc analyses suggesting potential benefit in a less impaired subpopulation also underscored the importance of patient stratification in future studies.[9][26] The journey of this compound has undoubtedly informed the development of subsequent antisense oligonucleotides and other therapeutic strategies for DMD, contributing to the broader understanding of this devastating disease.
References
- 1. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of this compound for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. neurology.org [neurology.org]
- 5. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, this compound, in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gsk.com [gsk.com]
- 11. researchgate.net [researchgate.net]
- 12. BioMarin Acquires Prosensa Duchenne Muscular Dystrophy Products [clinicalleader.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. biopharmadive.com [biopharmadive.com]
- 15. pharmafile.com [pharmafile.com]
- 16. BioMarin Pharmaceutical Inc. Acquires ProSensa Holding N.V. For Up To $840M; Gaining Experimental this compound - BioSpace [biospace.com]
- 17. biopharmadive.com [biopharmadive.com]
- 18. labcorp.com [labcorp.com]
- 19. BioMarin Receives Rare Pediatric Disease Designation From FDA for this compound for the Potential Treatment of Duchenne Muscular Dystrophy - BioMarin Corporate [biomarin.com]
- 20. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 21. Kyndrisa (this compound): What is it and is it FDA approved? - Drugs.com [drugs.com]
- 22. FDA Issues Response to BioMarin’s DMD Treatment | Muscular Dystrophy Association [mda.org]
- 23. FDA Issues Complete Response Letter for KyndrisaTM for Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 24. firstwordpharma.com [firstwordpharma.com]
- 25. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
structural analysis of Drisapersen and its RNA target duplex
An In-depth Technical Guide to the Structural Analysis of Drisapersen and Its RNA Target Duplex
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as Kyndrisa, PRO051, GSK2402968) is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) by inducing the skipping of exon 51 in the dystrophin pre-mRNA.[1][2] This mechanism aims to restore the reading frame of the dystrophin transcript, leading to the production of a truncated but partially functional protein.[3][4] This guide provides a detailed overview of the structural characteristics of this compound, its interaction with the target RNA duplex, and the experimental methodologies used for its analysis. While high-resolution crystallographic or NMR structural data for the specific this compound-RNA duplex are not publicly available, this document synthesizes information from preclinical and clinical studies, alongside general principles of oligonucleotide structure, to provide a comprehensive technical summary.
This compound: Chemical Structure and Physicochemical Properties
This compound is a 20-mer synthetic antisense oligonucleotide.[2] Its design incorporates specific chemical modifications to enhance its stability, nuclease resistance, and binding affinity to the target RNA sequence.[5][6]
Chemical Modifications:
-
2'-O-methyl (2'-OMe) RNA: Each ribose sugar moiety is modified with a methyl group at the 2' position. This modification increases the binding affinity of the oligonucleotide to its RNA target and provides significant resistance to degradation by cellular endonucleases.[2][5]
-
Phosphorothioate (PS) Backbone: The non-bridging oxygen atom in the phosphate backbone is replaced with a sulfur atom. This phosphorothioate linkage protects the oligonucleotide from exonuclease activity, thereby increasing its in vivo half-life.[1][2][7]
These modifications are crucial for its function as a therapeutic agent, allowing for systemic administration and sustained activity.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Sequence | 5'-UCAAGGAAGAUGGCAUUUCU-3' | [1][2] |
| Molecular Formula | C211H275N76O119P19S19 | [9] |
| Molecular Weight | 6977.66 g/mol | [9] |
| Length | 20 nucleotides | [2] |
| Backbone Chemistry | Phosphorothioate (PS) | [1][4] |
| Sugar Chemistry | 2'-O-methyl (2'-OMe) | [1][4] |
The this compound-RNA Target Duplex: A Structural Overview
This compound functions by binding with high specificity to a target sequence within exon 51 of the dystrophin pre-mRNA through Watson-Crick base pairing.[5][10] This binding physically obstructs the spliceosome, a cellular machinery complex, from recognizing and including exon 51 in the mature mRNA. This steric hindrance mechanism is independent of RNase H activity.[11][12]
The resulting heteroduplex, formed between the 2'-OMe PS-modified this compound and the target RNA, is expected to adopt a helical structure that is a hybrid of A-form and B-form geometries. RNA typically forms an A-form helix, while DNA forms a B-form helix. The 2'-O-methyl modification tends to push the duplex conformation towards an A-form geometry, which is characteristic of RNA-RNA duplexes and results in a stable interaction.[7] Molecular dynamics simulations on similar modified antisense-RNA duplexes confirm that the modified regions favor an A-form helix, which is essential for high-affinity binding.[7]
Caption: Chemical components and their functions in the this compound molecule.
Quantitative Analysis
Quantitative data for this compound has been primarily derived from clinical and preclinical studies focused on pharmacokinetics and efficacy rather than biophysical characterization of the drug-RNA duplex.
Table 2: Pharmacokinetic Parameters of this compound in DMD Patients
| Parameter | Value | Study Population | Source |
| Administration Route | Subcutaneous injection | DMD Patients | [4] |
| Dosage | 6 mg/kg/week | DMD Patients | [4][13] |
| Peak Plasma Level (Tmax) | 2 to 3 hours post-administration | DMD Patients | [2] |
| Terminal Plasma Half-life | 19 to 56 days (average 29 days) | DMD Patients | [2] |
| Steady State | Reached after ~36 weeks | DMD Patients | [13] |
Table 3: In Vitro Exon 51 Skipping Efficiency
Data from analog of this compound tested in DMD patient-derived muscle cells.
| Cell Line (Exon Deletion) | Concentration | Exon 51 Skipping Efficiency (%) | Source |
|---|---|---|---|
| KM571 (del 52) | 10 µM | ~40% | [14] |
| 6594 (del 48-50) | 10 µM | ~35% |[14] |
Experimental Protocols and Methodologies
A comprehensive analysis of an antisense oligonucleotide like this compound involves a multi-step process, from initial design and synthesis to in vivo validation.
Caption: A generalized workflow for the development and testing of antisense oligonucleotides.
Oligonucleotide Sequencing and Structural Confirmation
The identity and purity of synthesized this compound are fundamental quality attributes. Mass spectrometry is a primary and highly reliable technique for confirming the sequence of therapeutic oligonucleotides.[15]
-
Methodology: Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used. These methods can verify the exact mass of the full-length oligonucleotide and, through fragmentation analysis, confirm the nucleotide sequence, ensuring that the correct product was synthesized.[15]
In Vitro Exon Skipping Assessment
The primary mechanism of action is quantified by measuring the degree of exon 51 skipping in patient-derived cells.
-
Methodology:
-
Cell Culture: Myoblasts from DMD patients with relevant mutations are cultured and differentiated into myotubes.
-
Transfection: this compound is introduced into the myotubes using a transfection agent.
-
RNA Analysis: After a set incubation period, total RNA is extracted. Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank exon 51. The resulting PCR products are analyzed via gel electrophoresis or quantitative PCR (qPCR) to determine the ratio of transcripts with and without exon 51.[14]
-
Dystrophin Protein Restoration Analysis
Confirming that exon skipping leads to protein production is a critical validation step.
-
Methodology:
-
Immunofluorescence: Muscle biopsies or treated cell cultures are sectioned and stained with an antibody specific to the dystrophin protein. Fluorescence microscopy is used to visualize the presence and localization of dystrophin at the muscle cell membrane (sarcolemma).[4]
-
Western Blotting: Total protein is extracted from treated cells or tissues. The proteins are separated by size using gel electrophoresis, transferred to a membrane, and probed with a dystrophin-specific antibody. This technique allows for the quantification of the restored, truncated dystrophin protein.[4]
-
Structural Analysis of the AON-RNA Duplex
While specific data for this compound is lacking, the structural analysis of such duplexes generally employs biophysical techniques.
-
Methodology (General):
-
Circular Dichroism (CD) Spectroscopy: This technique is used to study the overall helical structure of the duplex in solution. The CD spectrum can differentiate between A-form, B-form, and other types of helices, providing insight into the conformational effects of the 2'-OMe modifications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information, including details on base pairing, sugar pucker conformation, and backbone torsion angles, for oligonucleotides in solution.
-
Molecular Dynamics (MD) Simulations: Computational simulations are used to model the dynamic behavior of the AON-RNA duplex, predicting its stability, conformational flexibility, and interaction with solvent molecules.[7][16]
-
Mechanism of Action: Steric Blockage of the Spliceosome
This compound's therapeutic effect is achieved by physically interfering with the splicing process.
Caption: Pathway of this compound's action from gene transcription to protein production.
Conclusion
This compound is a chemically modified antisense oligonucleotide that effectively induces exon 51 skipping in dystrophin pre-mRNA through a steric blocking mechanism. Its structure, featuring a 2'-O-methylated sugar and a phosphorothioate backbone, is optimized for stability and high-affinity binding to its RNA target. While its clinical development was halted, the structural and mechanistic principles underlying this compound's design have been foundational in the field of antisense therapeutics for genetic disorders. The methodologies described herein represent the standard for the characterization and validation of this important class of drugs.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Portico [access.portico.org]
- 3. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 4. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Therapeutic RNA Manipulation for Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The notorious R.N.A. in the spotlight - drug or target for the treatment of disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Structural insight into antisense gapmer-RNA oligomer duplexes through molecular dynamics simulations - figshare - Figshare [figshare.com]
- 8. Pharmacokinetics and safety of single doses of this compound in non-ambulant subjects with Duchenne muscular dystrophy: Results of a double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KEGG DRUG: this compound [genome.jp]
- 10. Antisense Phosphorodiamidate Morpholino Oligomers as Novel Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. researchgate.net [researchgate.net]
- 13. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. researchgate.net [researchgate.net]
In Vivo Biodistribution of 2'-O-Methyl Phosphorothioate (2'OMePS) Oligonucleotides in mdx Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo biodistribution of 2'-O-methyl phosphorothioate (2'OMePS) antisense oligonucleotides (ASOs) in the mdx mouse model of Duchenne muscular dystrophy (DMD). Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[1][2] 2'OMePS ASOs are a class of therapeutic molecules designed to induce exon skipping in the dystrophin pre-mRNA, restoring the reading frame and allowing for the production of a truncated, yet functional, dystrophin protein.[3][4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these oligonucleotides is crucial for the development of effective therapies for DMD.
Executive Summary
Systemic administration of 2'OMePS oligonucleotides in mdx mice leads to broad distribution in various tissues, with the highest concentrations typically found in the kidney and liver.[5][6] However, significant and persistent levels are also achieved in target muscle tissues, including skeletal muscles and the heart.[5][7] Studies have shown that the dystrophic muscle of mdx mice tends to accumulate higher levels of these oligonucleotides compared to healthy muscle.[5][6] The route of administration significantly influences the plasma concentration and tissue distribution profile. While intravenous administration leads to higher peak plasma levels, subcutaneous and intraperitoneal routes also provide excellent bioavailability and sustained tissue accumulation.[5] The half-life of 2'OMePS oligonucleotides varies between tissues, with a notably longer half-life observed in cardiac muscle compared to skeletal muscles, liver, and kidney.[7][8][9] This guide will delve into the quantitative biodistribution data, detailed experimental methodologies, and the underlying mechanism of action.
Quantitative Biodistribution Data
The following tables summarize the quantitative data on the biodistribution of 2'OMePS oligonucleotides in various tissues of mdx mice, compiled from multiple preclinical studies. These tables provide a comparative overview of oligonucleotide concentrations and half-life across different administration routes, dosages, and time points.
Table 1: Tissue Concentration of 2'OMePS Oligonucleotides Following a Single Intravenous (IV) Injection in mdx Mice
| Tissue | Dose (mg/kg) | Time Post-Injection | Oligonucleotide Concentration (µg/g tissue) | Reference |
| Gastrocnemius | 50 | 48 hours | ~10 | [5] |
| Triceps | 50 | 48 hours | ~10 | [5] |
| Heart | 50 | 48 hours | ~2.5 | [5] |
Table 2: Tissue Concentration and Half-life of 2'OMePS Oligonucleotides Following Multiple Intravenous (IV) Injections in mdx Mice
| Tissue | Dosing Regimen | Time Post-Last Injection | Oligonucleotide Concentration (µg/g tissue) | Estimated Half-life (days) | Reference |
| Gastrocnemius | 100 mg/kg (3x/week for 1 week) | 2 days | 36-45 | ~10 | [5][6] |
| Quadriceps | 100 mg/kg (3x/week for 1 week) | 2 days | 36-45 | ~10 | [5][6] |
| Triceps | 100 mg/kg (3x/week for 1 week) | 2 days | 36-45 | ~33 | [5][6] |
| Heart | 100 mg/kg (3x/week for 1 week) | 2 days | 11 | ~46 | [5][6] |
| Kidney | 100 mg/kg (3x/week for 1 week) | 2 days | Higher than muscle | Faster clearance than muscle | [5][6] |
| Liver | 100 mg/kg (3x/week for 1 week) | 2 days | Higher than muscle | Faster clearance than muscle | [5][6] |
Table 3: Tissue Concentration and Half-life of 2'OMePS Oligonucleotides Following Subcutaneous (SC) Injections in mdx Mice
| Tissue | Dosing Regimen | Time Post-Last Injection | Oligonucleotide Concentration (µg/g tissue) | Estimated Half-life (days) | Reference |
| Skeletal Muscle | 100 mg/kg (2x/week for 8 weeks) | 36 hours - 24 weeks | Varies with time | ~35 | [7][8][9] |
| Heart | 100 mg/kg (2x/week for 8 weeks) | 36 hours - 24 weeks | Varies with time | ~65 | [7][8][9] |
| Liver | 100 mg/kg (2x/week for 8 weeks) | 36 hours - 24 weeks | Varies with time | ~35 | [7][8][9] |
| Kidney | 100 mg/kg (2x/week for 8 weeks) | 36 hours - 24 weeks | Varies with time | ~35 | [7][8][9] |
| Tibialis Anterior | 25-100 mg/kg (2x/week for 4-8 weeks) | End of treatment | Dose-dependent increase (~4 µg/g for 100 mg/kg) | Not specified | [5] |
Table 4: Peak Plasma Concentrations Following Different Routes of Administration in mdx Mice
| Route of Administration | Dose (mg/kg) | Peak Plasma Concentration (µg/mL) | Time to Peak | Reference |
| Intravenous (IV) | 50 | 78 | 5 minutes | [5] |
| Intraperitoneal (IP) | 25 | 43 | > 5 minutes | [5] |
| Subcutaneous (SC) | 25 | 36 | > 5 minutes | [5] |
| Intramuscular (IM) | 12.5 | 50-60 | Sustained | [5] |
Experimental Protocols
This section details the methodologies for key experiments involved in determining the in vivo biodistribution of 2'OMePS oligonucleotides in mdx mice.
Animal Models and Oligonucleotide Administration
-
Animal Model: Male mdx (C57Bl/10ScSn-mdx/J) mice are the most commonly used model for these studies.[10] Age-matched wild-type mice (e.g., C57Bl/6) are often used as controls.[5]
-
Oligonucleotide: The 2'OMePS antisense oligonucleotide used is typically specific to the mutated exon in the mouse dystrophin gene, for example, targeting the skipping of exon 23.[5] The oligonucleotide is dissolved in sterile saline for administration.[11]
-
Administration Routes:
-
Intravenous (IV): Injections are typically administered via the tail vein.[5]
-
Subcutaneous (SC): Injections are given under the skin, often in the back.[11]
-
Intraperitoneal (IP): Injections are administered into the peritoneal cavity.[12]
-
Intramuscular (IM): Injections are made directly into a target muscle, such as the tibialis anterior.[4]
-
-
Dosing Regimen: Doses can range from single injections to multiple weekly injections over several weeks. Common dosages for systemic administration range from 25 to 200 mg/kg.[5][13]
Tissue Collection and Processing
-
Euthanasia and Tissue Harvest: At predetermined time points following the final oligonucleotide administration, mice are euthanized by an approved method (e.g., cervical dislocation).[13]
-
Tissue Collection: Various tissues are rapidly dissected, including skeletal muscles (e.g., gastrocnemius, quadriceps, triceps, tibialis anterior), heart, liver, kidney, and spleen.[13]
-
Sample Preparation: Tissues are snap-frozen in liquid nitrogen-cooled isopentane and stored at -80°C until analysis.[13] For oligonucleotide quantification, tissues are homogenized in a suitable buffer.[13]
Quantification of 2'OMePS Oligonucleotides
A hybridization-ligation assay is a common and sensitive method for quantifying 2'OMePS oligonucleotides in tissue samples.[13][14]
-
Tissue Homogenization: Frozen tissue samples are weighed and homogenized in a lysis buffer.
-
Oligonucleotide Extraction: The oligonucleotide is extracted from the tissue lysate.
-
Hybridization-Ligation Assay:
-
A specific capture probe and a detection probe are designed to hybridize to the target oligonucleotide.
-
The probes and the target oligonucleotide form a complex.
-
A ligase enzyme joins the two probes only when they are perfectly hybridized to the target.
-
The ligated product is then quantified, often using a method like quantitative PCR (qPCR) or an ELISA-based detection system. The amount of ligated product is directly proportional to the amount of the target oligonucleotide in the sample.[15][16]
-
-
Data Analysis: A standard curve is generated using known concentrations of the 2'OMePS oligonucleotide to determine the concentration in the tissue samples, typically expressed as µg of oligonucleotide per gram of tissue.
Analysis of Exon Skipping and Dystrophin Restoration
-
RNA Isolation and RT-PCR: Total RNA is extracted from muscle tissue. Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the target exon to amplify the dystrophin mRNA. The presence of a shorter PCR product indicates successful exon skipping. Quantification of the skipped and unskipped products can be done using methods like densitometry or real-time PCR.[11][17][18]
-
Western Blotting: Protein is extracted from muscle tissue, and western blotting is performed using an antibody specific for dystrophin. This allows for the detection and quantification of the restored dystrophin protein.[3]
-
Immunohistochemistry: Muscle cryosections are stained with an anti-dystrophin antibody to visualize the localization and distribution of the restored dystrophin protein within the muscle fibers.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the typical experimental workflow for assessing the in vivo biodistribution and efficacy of 2'OMePS oligonucleotides in mdx mice.
Mechanism of Action: Exon Skipping and Dystrophin Restoration
The 2'OMePS antisense oligonucleotide binds to a specific sequence on the dystrophin pre-mRNA, masking it from the splicing machinery. This leads to the exclusion, or "skipping," of the targeted exon during mRNA processing. In the case of DMD caused by a mutation in a specific exon, skipping that exon can restore the reading frame, allowing the ribosome to translate a shorter but still functional dystrophin protein.
Downstream Signaling of Restored Dystrophin
The restoration of dystrophin at the sarcolemma re-establishes the dystrophin-associated protein complex (DAPC), which plays a crucial role in maintaining muscle cell integrity and signaling. The absence of dystrophin leads to the activation of several pathological signaling pathways.[1] Restoring dystrophin helps to normalize these pathways, leading to reduced inflammation, fibrosis, and muscle damage.[19][20]
Conclusion
The in vivo biodistribution studies of 2'OMePS oligonucleotides in mdx mice have provided critical insights for the clinical development of these therapeutic agents. The data consistently demonstrate that systemic administration results in widespread distribution to key tissues, including the hard-to-target cardiac muscle. The favorable pharmacokinetic profile, characterized by a long tissue half-life, supports the feasibility of intermittent dosing regimens. The detailed experimental protocols outlined in this guide provide a framework for researchers to conduct further preclinical studies to optimize dosing, delivery, and efficacy of 2'OMePS-based therapies for Duchenne muscular dystrophy. Future research will likely focus on enhancing delivery to specific muscle groups and further elucidating the long-term functional benefits of dystrophin restoration.
References
- 1. Therapeutic Targeting of Signaling Pathways in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effective Exon Skipping and Dystrophin Restoration by 2′-O-Methoxyethyl Antisense Oligonucleotide in Dystrophin-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Preclinical PK and PD Studies on 2′-O-Methyl-phosphorothioate RNA Antisense Oligonucleotides in the mdx Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.unipd.it [research.unipd.it]
- 7. The Dynamics of Compound, Transcript, and Protein Effects After Treatment With 2OMePS Antisense Oligonucleotides in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Dynamics of Compound, Transcript, and Protein Effects After Treatment With 2OMePS Antisense Oligonucleotides in mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodistribution and Molecular Studies on Orally Administered Nanoparticle-AON Complexes Encapsulated with Alginate Aiming at Inducing Dystrophin Rescue in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Renadirsen, a Novel 2′OMeRNA/ENA® Chimera Antisense Oligonucleotide, Induces Robust Exon 45 Skipping for Dystrophin In Vivo | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Long-term Exon Skipping Studies With 2′-O-Methyl Phosphorothioate Antisense Oligonucleotides in Dystrophic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Dual ligation hybridization assay for the specific determination of oligonucleotide therapeutics. | Semantic Scholar [semanticscholar.org]
- 16. Dual ligation hybridization assay for the specific determination of oligonucleotide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures | PLOS One [journals.plos.org]
- 18. Multi-exon Skipping Using Cocktail Antisense Oligonucleotides in the Canine X-linked Muscular Dystrophy [jove.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Insights into the Pathogenic Secondary Symptoms Caused by the Primary Loss of Dystrophin [mdpi.com]
In-Depth Technical Guide: Fundamental Principles of Antisense-Mediated Exon Skipping
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the core principles of antisense-mediated exon skipping, a therapeutic strategy at the forefront of precision medicine. It covers the molecular mechanisms, design and chemistry of antisense oligonucleotides (ASOs), delivery strategies, and methods for quantitative evaluation.
Introduction to Exon Skipping
Fundamentals of Gene Expression and Splicing Genes, the blueprints for protein synthesis, are composed of coding regions known as exons and non-coding intervening sequences called introns . During gene expression, the entire gene is transcribed into a precursor messenger RNA (pre-mRNA). Subsequently, a crucial process called splicing removes the introns and joins the exons together to form a mature messenger RNA (mRNA). This mRNA molecule then serves as the template for protein production.
The Concept of Exon Skipping as a Therapeutic Approach In numerous genetic disorders, mutations such as deletions, duplications, or single nucleotide changes can disrupt the translational reading frame. This often leads to the creation of a premature stop codon, resulting in the synthesis of a truncated, non-functional, or rapidly degraded protein.
Antisense-mediated exon skipping is a powerful therapeutic modality designed to overcome this genetic hurdle. It employs short, synthetic nucleic acid analogs called antisense oligonucleotides (ASOs) to bind to a specific exon within the pre-mRNA.[1][2] This binding action effectively "masks" the target exon from the cellular splicing machinery, causing it to be "skipped" and excluded from the final mRNA.[3] The result is an internally shortened but in-frame mRNA, which can be translated into a truncated yet often partially functional protein.[4][5] This approach holds the potential to convert a severe disease phenotype into a milder, more manageable form.[6]
Molecular Mechanisms of Antisense-Mediated Exon Skipping
The therapeutic effect of exon skipping is achieved through the steric hindrance of key splicing elements on the pre-mRNA.
Mechanism of Action of Antisense Oligonucleotides (ASOs) ASOs are designed to be complementary to a target sequence on the pre-mRNA, typically within an exon or at its flanking splice junctions. This sequence-specific binding physically obstructs the access of essential splicing factors, such as serine/arginine-rich (SR) proteins or components of the spliceosome like the U1 small nuclear ribonucleoprotein (snRNP), to their recognition sites.[7] These sites can include exonic splicing enhancers (ESEs), which promote exon inclusion, or the 5' and 3' splice sites that define the exon boundaries.
Interaction with the Spliceosome The spliceosome is the large and dynamic molecular machine responsible for carrying out splicing. By blocking these critical recognition sequences, the ASO prevents the stable assembly of the spliceosome around the target exon. Consequently, the spliceosome fails to recognize the exon and splices the upstream exon directly to the downstream exon.
Reading Frame Restoration In diseases like Duchenne muscular dystrophy (DMD), which are often caused by out-of-frame mutations, the deliberate skipping of an adjacent exon can restore the reading frame.[2] This allows for the production of a shorter, but functional, dystrophin protein, akin to that seen in the much milder Becker muscular dystrophy.[6]
Caption: Mechanism of antisense-mediated exon skipping.
Design and Chemistry of Antisense Oligonucleotides
The efficacy, specificity, and safety profile of ASOs are critically dependent on their chemical composition. Unmodified oligonucleotides are rapidly degraded by cellular nucleases. Therefore, chemical modifications are essential for their therapeutic application.
| Modification Generation | Chemical Class | Key Properties |
| 1st Generation | Phosphorothioate (PS) | Increased nuclease resistance; may cause off-target protein binding and toxicity. |
| 2nd Generation | 2'-O-Methyl (2'-O-Me) | Enhanced binding affinity and nuclease resistance with reduced toxicity compared to PS. |
| 2'-O-Methoxyethyl (MOE) | Similar to 2'-O-Me with further improvements in affinity and pharmacokinetic properties. | |
| 3rd Generation | Phosphorodiamidate Morpholino Oligomer (PMO) | Uncharged backbone, high specificity and stability, low toxicity, but reduced cellular uptake. |
| Locked Nucleic Acid (LNA) | Extremely high binding affinity, which can potentially lead to increased toxicity. |
Key Considerations for ASO Design:
-
Target Site Selection: The choice of the ASO binding site on the pre-mRNA is paramount. ESEs and splice donor/acceptor sites are common targets.[8]
-
Length: ASOs are typically 18-30 nucleotides in length, balancing the need for target specificity with efficient cellular uptake.
-
Thermodynamic Properties: The melting temperature (Tm) and the potential for secondary structure formation influence the ASO's binding affinity and efficacy.
-
Off-Target Effects: Bioinformatic tools are crucial for predicting and minimizing potential binding to unintended mRNA targets.
Delivery Methods for Antisense Oligonucleotides
Delivering ASOs to their target tissues in sufficient concentrations remains a significant challenge in the field.
-
Systemic Administration: Intravenous or subcutaneous injections allow for broad biodistribution. However, ASOs tend to accumulate in the liver and kidneys.[9]
-
Local Administration: Direct injection into the target organ (e.g., muscle) can enhance local efficacy and reduce systemic side effects.
-
Delivery Vehicles and Conjugation Strategies:
Preclinical and Clinical Applications
Duchenne Muscular Dystrophy (DMD) DMD represents the most advanced application of exon skipping therapy. Several ASO-based drugs, including Eteplirsen (Exondys 51), Golodirsen (Vyondys 53), Viltolarsen (Viltepso), and Casimersen (Amondys 45), have received regulatory approval from the FDA for treating DMD patients with specific genetic mutations.[12][13] These drugs are designed to skip exons 51, 53, and 45, respectively.
Spinal Muscular Atrophy (SMA) SMA is caused by a deficiency of the Survival Motor Neuron (SMN) protein due to a splicing defect in the SMN2 gene that leads to the exclusion of exon 7.[14][15] The ASO drug Nusinersen (Spinraza) is designed to correct the splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and thereby increasing the production of full-length, functional SMN protein.[16]
Quantitative Evaluation of Exon Skipping
Assessing the efficacy of ASO therapies requires robust and precise quantitative methods at both the RNA and protein levels.
| Method | Target Analyte | Principle | Advantages and Disadvantages |
| RT-PCR | mRNA | Reverse transcription of RNA to cDNA, followed by PCR amplification. Products are separated and quantified by gel electrophoresis. | Advantages: Widely available, relatively inexpensive. Disadvantages: Semi-quantitative, may overestimate skipping efficiency.[17] |
| qPCR | mRNA | Real-time PCR to quantify the amount of skipped versus un-skipped mRNA transcripts. | Advantages: More quantitative than standard RT-PCR. Disadvantages: Requires specific probes, can be influenced by amplification efficiencies.[14] |
| ddPCR | mRNA | Digital droplet PCR allows for absolute quantification of target molecules without the need for a standard curve. | Advantages: Highly precise, absolute quantification, less sensitive to PCR inhibitors.[2][18] Disadvantages: Requires specialized equipment. |
| Western Blot | Protein | Separation of proteins by size via gel electrophoresis and detection using specific antibodies. | Advantages: Directly measures protein restoration. Disadvantages: Less sensitive than RNA-based methods, can be challenging to quantify accurately.[9][10] |
| Immunohistochemistry | Protein | Detection of protein in tissue sections using antibodies to visualize correct cellular localization. | Advantages: Provides spatial information on protein expression. Disadvantages: Difficult to quantify. |
Experimental Protocols
Caption: General experimental workflow for developing exon skipping therapies.
Detailed Methodologies:
Protocol 1: Quantification of Exon Skipping by ddPCR
-
RNA Isolation: Extract total RNA from ASO-treated and untreated control cells or tissues using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using random hexamer primers to generate cDNA.
-
ddPCR Reaction Setup: Prepare a reaction mixture containing ddPCR supermix, the cDNA sample, and specific TaqMan assays designed to detect the skipped and un-skipped mRNA isoforms.[18]
-
Droplet Generation: Partition the reaction mixture into approximately 20,000 nanoliter-sized droplets using a droplet generator.
-
PCR Amplification: Perform endpoint PCR on a thermal cycler.
-
Droplet Reading: Analyze the fluorescence of each individual droplet in a droplet reader.
-
Data Analysis: Calculate the absolute concentration (copies/µL) of the skipped and un-skipped transcripts using Poisson statistics. The percentage of exon skipping is determined by the formula: (skipped copies) / (skipped copies + un-skipped copies) * 100.[2]
Protocol 2: Quantification of Dystrophin Protein Expression by Western Blot
-
Protein Extraction: Lyse muscle biopsy samples or cell pellets in an appropriate buffer (e.g., RIPA buffer) to extract total protein.
-
Protein Concentration Measurement: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Gel Electrophoresis: Load 25-50 µg of total protein onto a Tris-acetate polyacrylamide gel (e.g., 3-8% gradient) to separate proteins based on size.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against dystrophin (e.g., Abcam ab15277) and a loading control antibody (e.g., α-actinin).[9][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.
-
Quantification: Quantify the intensity of the bands using appropriate software (e.g., ImageJ) and normalize the dystrophin signal to the loading control.
Future Perspectives and Challenges
The field of antisense-mediated exon skipping is continuously evolving. Future directions include:
-
Next-Generation ASO Chemistries: The development of novel chemical modifications to improve efficacy, reduce toxicity, and enhance tissue distribution.[13]
-
Targeted Delivery Systems: Improving the delivery of ASOs to challenging tissues such as the heart and the central nervous system.
-
Combination Therapies: Exploring the synergistic effects of exon skipping with other therapeutic modalities.
-
Expansion to Other Diseases: Applying the principles of exon skipping to a broader range of genetic disorders.[19]
Despite the significant progress, challenges remain, including the need for repeated administrations, patient-to-patient variability in response, and the high cost of these therapies. Continued research and innovation are essential to fully realize the therapeutic potential of this promising technology.
References
- 1. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. device.report [device.report]
- 6. pnas.org [pnas.org]
- 7. In Vivo Evaluation of Dystrophin Exon Skipping in mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. In vitro evaluation of novel antisense oligonucleotides is predictive of in vivo exon skipping activity for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Exon Skipping and Dystrophin Restoration in In Vitro Models of Duchenne Muscular Dystrophy - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Promising New Data from Wave Life Sciences in Duchenne Exon-skipping Trial - CureDuchenne [cureduchenne.org]
- 17. jove.com [jove.com]
- 18. Exon 51 Skipping Quantification by Digital Droplet PCR in del52hDMD/mdx Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. DMD antisense oligonucleotide mediated exon skipping efficiency correlates with flanking intron retention time and target position within the exon - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Efficacy Testing of Drisapersen for Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[1] Drisapersen (formerly PRO051/GSK2402968) is an antisense oligonucleotide designed to induce the skipping of exon 51 in the dystrophin (DMD) pre-mRNA.[2][3] This exon skipping aims to restore the reading frame of the dystrophin transcript in patients with amenable mutations, leading to the production of a truncated, yet partially functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy.[1][4] These application notes provide a detailed in vitro protocol to assess the exon skipping efficiency and dystrophin protein restoration of this compound in a relevant cell culture model of DMD.
Principle of the Assay
The protocol involves the treatment of DMD patient-derived myoblasts, which are subsequently differentiated into myotubes. This compound is introduced to the myotube culture, where it enters the cells and binds to a specific sequence within exon 51 of the dystrophin pre-mRNA. This binding sterically hinders the splicing machinery, causing exon 51 to be excluded from the mature mRNA. The efficacy of this process is quantified at two levels:
-
RNA Level : Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is used to measure the percentage of dystrophin mRNA transcripts that lack exon 51.
-
Protein Level : Western blotting is employed to detect and quantify the amount of restored dystrophin protein.
Data Presentation
The following tables summarize representative quantitative data for this compound's in vitro exon skipping efficiency and subsequent dystrophin protein restoration.
Table 1: Dose-Dependent Exon 51 Skipping Efficiency of this compound
| This compound Concentration (nM) | Cell Line | Exon 51 Skipping (%) |
| 100 | Differentiated Human Skeletal Muscle Cells | 50%[5] |
| 1000 (1 µM) | Immortalized DMD Myoblasts (del exon 52) | ~10-15% (analog)[4] |
| 3000 (3 µM) | Immortalized DMD Myoblasts (del exon 52) | ~15-20% (analog)[4] |
| 10000 (10 µM) | Immortalized DMD Myoblasts (del exon 52) | ~20-25% (analog)[4] |
Table 2: Dystrophin Protein Restoration Following this compound Treatment
| This compound Concentration | Cell Line | Dystrophin Protein Level (% of Normal) |
| Not Specified | Patient Myofibers | Up to 15.6%[6] |
| 0.8 mg (single intramuscular injection) | Patient Myofibers | 3-12%[6] |
Experimental Protocols
Materials and Reagents
-
DMD patient-derived myoblasts (e.g., with deletion of exon 52 or exons 48-50)
-
Myoblast Growth Medium (e.g., DMEM supplemented with 20% FBS, 10 µg/ml human recombinant insulin, 25 ng/ml bFGF, 10 ng/ml EGF)
-
Myoblast Differentiation Medium (e.g., DMEM supplemented with 2% horse serum)
-
This compound (or other exon 51-skipping antisense oligonucleotide)
-
Phosphate-Buffered Saline (PBS)
-
TRIzol Reagent or equivalent for RNA extraction
-
Reverse Transcription Kit
-
qPCR Master Mix and primers/probes for dystrophin exon 51 skipped and unskipped transcripts
-
Protein Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibody: Anti-dystrophin antibody
-
Primary Antibody: Anti-loading control antibody (e.g., GAPDH, α-actinin)
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro testing of this compound.
Step-by-Step Methodology
1. Cell Culture and Differentiation of DMD Myoblasts
-
Culture DMD patient-derived myoblasts in growth medium in a humidified incubator at 37°C and 5% CO2.
-
When cells reach 70-80% confluency, detach them using trypsin and seed onto appropriate culture plates (e.g., 6-well plates) pre-coated with a suitable matrix (e.g., Matrigel).
-
Allow the myoblasts to adhere and reach near confluence.
-
To induce differentiation into myotubes, replace the growth medium with differentiation medium.
-
Incubate for 5-7 days, replacing the differentiation medium every 2-3 days, until multinucleated myotubes are observed.
2. Treatment with this compound
-
Prepare a stock solution of this compound in sterile, nuclease-free water.
-
On the day of treatment, dilute the this compound stock solution to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in fresh differentiation medium.
-
Remove the old medium from the differentiated myotube cultures and add the medium containing the different concentrations of this compound. Include a vehicle-only control (medium without this compound).
-
Incubate the cells for 48-72 hours.
3. Quantification of Exon 51 Skipping by RT-qPCR
-
RNA Extraction:
-
After the treatment period, wash the cells with PBS and lyse them directly in the culture plate using TRIzol reagent or a similar lysis buffer.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
-
-
qPCR:
-
Prepare qPCR reactions using a suitable master mix, cDNA template, and primers/probes specific for both the exon 51-skipped and the unskipped dystrophin transcripts.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Calculate the percentage of exon skipping using the delta-delta Ct method or by generating a standard curve for both amplicons.
-
4. Quantification of Dystrophin Protein by Western Blot
-
Protein Extraction and Quantification:
-
Wash the treated myotubes with ice-cold PBS and lyse the cells with lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against dystrophin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH or α-actinin).
-
-
Densitometry Analysis:
-
Quantify the intensity of the dystrophin and loading control bands using image analysis software (e.g., ImageJ).
-
Normalize the dystrophin signal to the loading control signal.
-
Express the dystrophin levels in treated samples as a percentage of a normal human skeletal muscle control.
-
Mechanism of Action
The mechanism of this compound-mediated exon skipping is a direct interaction with the pre-mRNA, rather than a complex signaling pathway.
Caption: Mechanism of this compound-induced exon 51 skipping.
Conclusion
This document provides a comprehensive in vitro protocol for evaluating the efficacy of this compound. By quantifying both exon 51 skipping at the mRNA level and dystrophin protein restoration, researchers can obtain robust and reliable data to assess the potential of this and other antisense oligonucleotides for the treatment of Duchenne muscular dystrophy. Accurate and standardized methodologies are crucial for the pre-clinical development and comparison of such therapeutic agents.
References
- 1. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Exon 51 Skipping in DMD Cell Lines via RT-PCR Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration. A promising therapeutic strategy for a subset of DMD patients involves antisense oligonucleotide (AON)-mediated exon skipping to restore the reading frame of the dystrophin gene and produce a truncated, yet functional, dystrophin protein. The skipping of exon 51 is a particularly important target, as it could be beneficial for the largest group of DMD patients.
Accurate and reproducible quantification of exon 51 skipping is crucial for the preclinical evaluation and optimization of AON-based therapies. Reverse transcription-polymerase chain reaction (RT-PCR) is a fundamental technique for assessing the efficiency of exon skipping at the mRNA level. This document provides detailed application notes and protocols for performing and quantifying exon 51 skipping in DMD cell lines using RT-PCR-based assays.
Core Concepts and Signaling Pathways
The therapeutic goal of exon 51 skipping is to modulate the pre-mRNA splicing of the dystrophin gene. In certain DMD patients, mutations such as deletions of exons 48-50 or exon 52 disrupt the translational reading frame, leading to a premature stop codon and a non-functional dystrophin protein. AONs are synthetic nucleic acid analogs designed to bind to specific sequences within exon 51 of the dystrophin pre-mRNA. This binding sterically hinders the splicing machinery from recognizing and including exon 51 in the mature mRNA transcript. The resulting mRNA, lacking exon 51, restores the reading frame, allowing for the translation of a shorter but partially functional dystrophin protein, akin to that seen in the milder Becker muscular dystrophy (BMD).
Caption: Mechanism of AON-mediated exon 51 skipping in DMD.
Experimental Workflow
The general workflow for quantifying exon 51 skipping involves several key steps, from cell culture and AON treatment to data analysis.
Caption: Experimental workflow for quantifying exon 51 skipping.
Data Presentation
Table 1: Commonly Used DMD Cell Lines for Exon 51 Skipping Studies
| Cell Line Type | Specific Mutation | Origin | Key Characteristics | Reference |
| Immortalized Patient Myoblasts | Deletion of Exon 52 | Human Muscle Biopsy | Allows for testing AONs that restore the reading frame by skipping exon 51. | [1] |
| Immortalized Patient Myoblasts | Deletion of Exons 48-50 | Human Muscle Biopsy | A common deletion amenable to exon 51 skipping. | [1][2] |
| Immortalized Patient Myoblasts | Deletion of Exons 45-50 | Human Muscle Biopsy | Another deletion where exon 51 skipping can restore the reading frame. | [3] |
| CRISPR/Cas9-edited RD cells | Engineered Deletions | Human Rhabdomyosarcoma | Provides a readily available and editable cell line for creating specific DMD mutations. | [4] |
Table 2: Comparison of RT-PCR Methods for Exon 51 Skipping Quantification
| Method | Principle | Advantages | Disadvantages |
| Nested RT-PCR with Densitometry | Two successive PCR reactions followed by gel electrophoresis and band intensity measurement. | Widely accessible, relatively low cost. | Semi-quantitative, prone to amplification bias favoring the shorter (skipped) product, lower reproducibility.[5][6] |
| Quantitative RT-PCR (qRT-PCR) | Real-time monitoring of PCR product accumulation using fluorescent probes or dyes. | High throughput, good dynamic range, more quantitative than nested PCR.[7][8] | Can still overestimate skipping efficiency, requires careful primer and probe design and validation.[5] |
| Digital Droplet PCR (ddPCR) | Partitioning of the sample into thousands of droplets, followed by PCR and binary endpoint detection. | Absolute quantification without a standard curve, high precision and sensitivity, less susceptible to amplification bias.[2][5] | Higher initial instrument cost, lower throughput than qPCR. |
Table 3: Example Quantitative Data of Exon 51 Skipping Efficiency
| AON Sequence | Cell Line (Mutation) | AON Concentration | Exon 51 Skipping (%) | Quantification Method | Reference |
| Eteplirsen analog | Immortalized (ΔExon 52) | 10 µM | ~6% | One-step RT-PCR | [3] |
| Drisapersen analog | Immortalized (ΔExon 52) | 10 µM | ~3% | One-step RT-PCR | [3] |
| Novel AON (Ac0) | Immortalized (ΔExon 52) | 10 µM | ~72% | One-step RT-PCR | [1][3] |
| AON-B9 | Differentiated DMD (Δ48–50) | 800 nM (gymnotic uptake) | 53.1% | ddPCR | [9] |
| Eteplirsen | Patient-derived (Δ48-50) | 400 nM | ~35% | ddPCR | [5] |
Experimental Protocols
Protocol 1: Cell Culture and AON Transfection
-
Cell Seeding: Plate DMD patient-derived myoblasts or other suitable cell lines in collagen-coated plates at a density that allows for differentiation into myotubes.
-
Cell Proliferation: Culture the cells in a high-serum growth medium until they reach 70-80% confluency.
-
Myogenic Differentiation: To induce differentiation, switch the growth medium to a low-serum differentiation medium.
-
AON Transfection:
-
Prepare the AON-transfection reagent complex according to the manufacturer's instructions (e.g., using a liposomal transfection reagent).
-
Add the AON complex to the differentiating myotubes at the desired final concentration.
-
For gymnotic uptake (naked AONs), add the AON directly to the culture medium.[9]
-
-
Incubation: Incubate the cells for the desired period (e.g., 24-72 hours) to allow for AON uptake and modulation of splicing.
Protocol 2: RNA Extraction and Reverse Transcription
-
Cell Lysis and RNA Extraction:
-
Wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a column-based kit or a phenol-chloroform extraction method, following the manufacturer's protocol.
-
Include a DNase treatment step to eliminate contaminating genomic DNA.[10]
-
-
RNA Quantification and Quality Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for a 260/280 ratio of ~2.0.
-
Assess RNA integrity by running an aliquot on an agarose gel.
-
-
Reverse Transcription (cDNA Synthesis):
Protocol 3: RT-PCR for Exon 51 Skipping Analysis
Option A: Nested RT-PCR
-
Primary PCR:
-
Set up a PCR reaction using primers flanking exon 51 (e.g., in exons 49 and 53 for a cell line with a deletion of exons 48-50).
-
Perform an initial 20-25 cycles of amplification.
-
-
Nested PCR:
-
Use a small aliquot of the primary PCR product as a template for a second round of PCR with nested primers (internal to the primary primers).
-
Perform 25-30 cycles of amplification.
-
-
Gel Electrophoresis:
-
Run the nested PCR products on a 2-3% agarose gel.
-
Visualize the bands corresponding to the unskipped (containing exon 51) and skipped (lacking exon 51) products under UV light.
-
-
Densitometry:
-
Quantify the intensity of the bands using software like ImageJ.
-
Calculate the percentage of exon skipping using the formula: (Intensity of skipped band) / (Intensity of skipped band + Intensity of unskipped band) * 100.
-
Option B: Quantitative RT-PCR (qPCR) [7][8]
-
Assay Design:
-
Design TaqMan assays with probes that specifically detect either the exon 51-52 junction (unskipped) or the exon 50-52 junction (skipped, for a Δ48-50 background).[8]
-
Alternatively, use SYBR Green with primers designed to specifically amplify the skipped or unskipped products.
-
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA, primers, probe (for TaqMan), and a qPCR master mix.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[2]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the skipped and unskipped amplicons.
-
Calculate the percentage of exon skipping using a method that accounts for potential differences in amplification efficiency, such as the Pfaffl method or by calculating the starting concentrations (N0) from the PCR efficiency of each well.[2][5]
-
The formula for calculating exon skipping percentage based on starting concentrations is: N0 skipped transcripts / (N0 skipped transcripts + N0 unskipped transcripts) * 100.[2]
-
Option C: Digital Droplet PCR (ddPCR) [2][5]
-
Assay Design: Use the same TaqMan assays as for qPCR.
-
Droplet Generation:
-
Prepare a reaction mix containing cDNA, primers, probes, and ddPCR supermix.
-
Partition the reaction mix into approximately 20,000 droplets using a droplet generator.
-
-
PCR Amplification:
-
Perform endpoint PCR on the droplets in a thermal cycler.
-
-
Droplet Reading:
-
Read the droplets on a droplet reader to count the number of positive (fluorescent) and negative droplets for each assay (skipped and unskipped).
-
-
Data Analysis:
-
The software will calculate the absolute concentration of the skipped and unskipped transcripts.
-
Calculate the percentage of exon skipping using the formula: (Concentration of skipped transcripts) / (Concentration of skipped transcripts + Concentration of unskipped transcripts) * 100.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No PCR product | Missing reaction component | Check the master mix and ensure all components were added.[11] |
| Incorrect annealing temperature | Optimize the annealing temperature using a gradient PCR.[12] | |
| Poor primer design | Verify primer sequences and consider redesigning if necessary.[12] | |
| Non-specific PCR products | Primers are not specific | Perform a BLAST search to check for off-target binding. Redesign primers if needed.[10] |
| Genomic DNA contamination | Ensure DNase treatment was performed during RNA extraction. Design primers that span an exon-exon junction.[10] | |
| High variability between replicates | Pipetting errors | Use a master mix to minimize pipetting variations. |
| Poor RNA quality | Re-extract RNA and ensure high quality and integrity.[10] | |
| Overestimation of exon skipping (especially with nested PCR) | Amplification bias favoring the shorter product | Use a more quantitative method like qPCR or ddPCR.[5] |
By following these detailed protocols and considering the comparative data, researchers can effectively and accurately quantify exon 51 skipping in DMD cell lines, a critical step in the development of new therapies for Duchenne muscular dystrophy.
References
- 1. mdpi.com [mdpi.com]
- 2. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Creation of DMD Muscle Cell Model Using CRISPR-Cas9 Genome Editing to Test the Efficacy of Antisense-Mediated Exon Skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Exon skipping quantification by quantitative reverse-transcription polymerase chain reaction in Duchenne muscular dystrophy patients treated with the antisense oligomer eteplirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. RT-PCR Troubleshooting [sigmaaldrich.com]
- 12. neb.com [neb.com]
Application Notes and Protocols: Western Blot Analysis for Dystrophin Protein Restoration Post-Drisapersen Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drisapersen (formerly PRO051/GSK2402968) is an antisense oligonucleotide designed to induce skipping of exon 51 in the dystrophin pre-mRNA. This exon skipping aims to restore the reading frame of the dystrophin gene in Duchenne muscular dystrophy (DMD) patients with amenable mutations, leading to the production of a shorter but partially functional dystrophin protein. Western blot analysis is a critical biochemical assay to assess the efficacy of such therapeutic interventions by quantifying the amount of restored dystrophin protein in muscle biopsies. However, the accurate and reproducible quantification of the large (427 kDa) dystrophin protein presents significant technical challenges.
These application notes provide a detailed overview of the methodologies for Western blot analysis of dystrophin restoration following this compound treatment, including standardized protocols and considerations for data interpretation.
Mechanism of Action of this compound
This compound is a 2'-O-methyl phosphorothioate RNA antisense oligonucleotide that targets exon 51 of the dystrophin pre-mRNA. By binding to a specific sequence within this exon, it prevents the splicing machinery from including exon 51 in the mature mRNA. For DMD patients with deletions that disrupt the reading frame (e.g., deletions of exons 48-50 or 50), the removal of exon 51 can restore the reading frame, allowing for the translation of a truncated, internally deleted dystrophin protein, similar to that found in the milder Becker muscular dystrophy (BMD).
This compound-mediated exon 51 skipping to restore the dystrophin reading frame.
Quantitative Data on Dystrophin Restoration with this compound
Clinical trials with this compound have generally not demonstrated a consistent or statistically significant increase in dystrophin protein levels as measured by Western blot. Multiple studies, including a placebo-controlled Phase 2 trial, reported no consistent treatment-related increase in dystrophin. Furthermore, in the subsequent Phase 3 trial, which did not meet its primary endpoint, dystrophin production was reportedly not detectable by Western blotting in the muscles of treated patients.
| Clinical Trial Phase | Dosage | Duration | Key Western Blot Findings |
| Phase 2 | 3 and 6 mg/kg/week | 24 weeks | No consistent treatment-related increase in dystrophin observed. |
| Phase 3 | 6 mg/kg/week | 48 weeks | No detectable dystrophin production by Western blotting. |
| Open-Label Extension | 6 mg/kg | 188 weeks | Dystrophin expression was detected in muscle biopsies at week 68 or 72, but quantitative levels were not consistently reported as significantly increased across all participants. |
Experimental Protocols
Accurate and reproducible quantification of dystrophin by Western blot is challenging due to its large size, low abundance, and the potential for protein degradation during sample processing. The following is a standardized protocol adapted from methodologies developed for dystrophin quantification in clinical trials.
Muscle Biopsy Homogenization and Protein Extraction
-
Sample Preparation: Start with 10-20 cryosections (10 µm thick) of a muscle biopsy. To minimize protein degradation, perform all steps on ice or at 4°C.
-
Lysis Buffer: Use a high-SDS lysis buffer to ensure efficient solubilization of the large dystrophin protein. A commonly used buffer composition is:
-
10% SDS
-
62.5 mM Tris-HCl, pH 6.8
-
5 mM EDTA
-
Protease inhibitor cocktail (add fresh before use)
-
-
Homogenization: Place the cryosections in a pre-chilled microcentrifuge tube. Add 200-400 µL of lysis buffer and homogenize using a tissue lyser or by manual pestle grinding until the tissue is fully disrupted.
-
Incubation and Centrifugation: Incubate the homogenate at room temperature for 10 minutes. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet insoluble debris.
-
Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA protein assay or a similar method compatible with high SDS concentrations.
SDS-PAGE and Electrotransfer
-
Gel Electrophoresis: Due to dystrophin's high molecular weight (427 kDa), use large format, low-percentage polyacrylamide gels.
-
Gel Type: 3-8% Tris-Acetate gradient gels are recommended for optimal resolution of high molecular weight proteins.
-
Sample Loading: Load 25-50 µg of total protein per lane. Include a molecular weight marker that covers the high molecular weight range.
-
Running Conditions: Run the gel at a low constant voltage (e.g., 30V) overnight or for several hours to ensure proper separation.
-
-
Electrotransfer (Blotting):
-
Membrane: Use a PVDF or low-fluorescence PVDF membrane.
-
Transfer Conditions: Perform a wet transfer at a constant current (e.g., 300 mA) for 18 hours at 4°C or using a rapid transfer system optimized for large proteins. Ensure good contact between the gel and the membrane and avoid air bubbles.
-
Experimental workflow for Western blot analysis of dystrophin.
Immunodetection
-
Blocking: Block the membrane for 1.5 hours at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for dystrophin overnight at 4°C with gentle agitation.
-
Recommended Antibody: A rabbit polyclonal anti-dystrophin C-terminus antibody (e.g., Abcam ab15277) is commonly used.
-
Dilution: Use at a concentration of approximately 1 µg/mL in 5% milk/TBST.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Use a high-sensitivity chemiluminescent substrate (e.g., SuperSignal West Femto) and capture the signal using a CCD camera-based imager or X-ray film. Ensure that the signal is within the linear dynamic range of the detection system and not saturated.
Data Analysis and Quantification
-
Densitometry: Quantify the band intensity of dystrophin using image analysis software (e.g., ImageJ).
-
Normalization (Loading Control): Normalizing dystrophin levels to a housekeeping protein is challenging due to the high protein load required to detect dystrophin, which can lead to saturation of common loading controls.
-
α-actinin: Sarcomeric α-actinin is often used as a loading control.
-
Total Protein Staining: An alternative is to normalize to the total protein in each lane, as determined by a total protein stain (e.g., Coomassie blue or a stain-free gel system).
-
-
Standard Curve for Quantification: To obtain semi-quantitative results, a standard curve should be run on every gel.
-
Method: Create a standard curve by serially diluting a healthy control muscle lysate into a DMD patient lysate (which lacks dystrophin). This ensures that the total protein load in the standard curve lanes is equivalent to the patient sample lanes. A 5-point standard curve ranging from 0.25% to 4% of the normal control is a common approach.
-
Calculation: The dystrophin level in patient samples can then be calculated as a percentage of the healthy control based on the standard curve.
-
Conclusion
Western blot analysis remains a cornerstone for evaluating the biochemical efficacy of dystrophin restoration therapies like this compound. However, the lack of a significant and consistent increase in dystrophin levels in clinical trials with this compound underscores the challenges in developing effective exon-skipping therapies. The methodologies outlined in these application notes provide a framework for the robust and semi-quantitative assessment of dystrophin, which is essential for the continued development and evaluation of new therapeutic strategies for Duchenne muscular dystrophy. The use of standardized protocols and appropriate controls is paramount for generating reliable and comparable data across different studies and laboratories.
Methods for Delivering Drisapersen to In Vivo Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drisapersen (formerly PRO051/GSK2402968) is a 2'-O-methyl phosphorothioate antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA.[1] This mechanism aims to restore the reading frame for individuals with Duchenne muscular dystrophy (DMD) who have specific mutations, enabling the production of a truncated but partially functional dystrophin protein.[2] Preclinical evaluation of this compound in in vivo animal models, primarily the mdx mouse, is a critical step in assessing its efficacy and safety. The mdx mouse model possesses a nonsense mutation in exon 23 of the murine Dmd gene, preventing the synthesis of functional dystrophin protein and thereby recapitulating key aspects of DMD pathology.[3][4]
This document provides detailed application notes and protocols for the preparation and administration of this compound to mdx mice via subcutaneous, intravenous, and intramuscular routes. It also includes methodologies for evaluating the biological effects of the treatment.
Data Summary
The following tables summarize quantitative data from preclinical studies involving the administration of 2'-O-methyl phosphorothioate antisense oligonucleotides (AONs), including this compound analogs, to mdx mice.
Table 1: Exon Skipping Efficiency in mdx Mice
| Administration Route | AON Dose | Animal Model | Tissue | Exon Skipping Level (%) | Study Duration | Reference |
| Intravenous | 10 mg/kg/week | mdx | Various skeletal muscles | 63.0 - 82.6 | 10 weeks | [5] |
| Subcutaneous | Not specified | mdx | Quadriceps, Gastrocnemius | Lower than IV | Not specified | [6] |
| Intramuscular | 50 µg | hDMD/Dmd null | Tibialis anterior | Not quantified | 2 weeks | [7] |
| Intraperitoneal | 7.5 mg/kg/week | mdx | Skeletal muscles | Up to 10 | 90 days post-treatment | [8] |
Table 2: Dystrophin Protein Restoration in mdx Mice
| Administration Route | AON Dose | Animal Model | Tissue | Dystrophin Level (% of wild-type) | Study Duration | Reference |
| Intravenous | 10 mg/kg/week | mdx | Gastrocnemius, Heart | 49.2 - 73.2 | 10 weeks | [5] |
| Intramuscular | 200 µg | mdx | Tibialis anterior | 3-12 | Not specified | [9] |
| Intramuscular | Not specified | mdx | Tibialis anterior | 1-2 (dystrophin-positive fibers) | 2 weeks | [3] |
| Intraperitoneal | 7.5 mg/kg/week (with nanoparticles) | mdx | Skeletal muscles | Up to 7 (dystrophin-positive fibers) | 90 days post-treatment | [8] |
Signaling Pathway and Mechanism of Action
This compound functions by binding to a specific sequence within exon 51 of the dystrophin pre-mRNA, sterically hindering the binding of splicing factors. This leads to the exclusion of exon 51 from the mature mRNA, a process known as exon skipping. In DMD patients with mutations that disrupt the reading frame, skipping exon 51 can restore the reading frame, allowing for the translation of a shorter but still functional dystrophin protein. This restored dystrophin can then localize to the sarcolemma and recruit other essential proteins of the dystrophin-glycoprotein complex (DGC), thereby improving muscle fiber integrity and function.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 3. Rescue of dystrophin expression in mdx mouse muscle by RNA/DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense-induced exon skipping and synthesis of dystrophin in the mdx mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic Antisense Therapeutics for Dystrophin and Myostatin Exon Splice Modulation Improve Muscle Pathology of Adult mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using a State-of-the-Art Toolbox to Evaluate Molecular and Functional Readouts of Antisense Oligonucleotide-Induced Exon Skipping in mdx Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Persistent dystrophin protein restoration 90 days after a course of intraperitoneally administered naked 2'OMePS AON and ZM2 NP-AON complexes in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Portico [access.portico.org]
Application Notes and Protocols: Establishing a Dose-Response Curve for Drisapersen in Myotubes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[1][2] Drisapersen is an antisense oligonucleotide designed to induce skipping of exon 51 in the dystrophin pre-mRNA. This targeted exon skipping can restore the reading frame for individuals with specific DMD mutations, enabling the production of a shorter but partially functional dystrophin protein.[1][2][3] These application notes provide a detailed protocol for establishing a dose-response curve for this compound in cultured myotubes, a critical step in the preclinical evaluation of this therapeutic agent. The in vitro myotube model allows for the controlled assessment of this compound's efficacy in inducing exon 51 skipping and restoring dystrophin protein expression in a muscle-specific cellular context.
Mechanism of Action
This compound is a 2'-O-methyl-phosphorothioate antisense oligonucleotide that specifically binds to a target sequence within exon 51 of the dystrophin pre-mRNA.[1][3] This binding sterically hinders the splicing machinery, causing the splicing process to "skip" over exon 51. In DMD patients with mutations amenable to exon 51 skipping, the removal of this exon from the mature mRNA restores the translational reading frame, leading to the synthesis of a truncated, yet functional, dystrophin protein.[1]
Experimental Protocols
This section details the necessary protocols for conducting a dose-response study of this compound in a myotube culture system.
I. Culture of Human Myoblasts and Differentiation into Myotubes
Materials:
-
Human skeletal myoblasts from a DMD patient with a mutation amenable to exon 51 skipping
-
Skeletal Muscle Cell Growth Medium (e.g., SkGM™-2 BulletKit™)
-
Differentiation Medium (e.g., DMEM/F-12 with 2% horse serum)
-
Cell culture flasks and plates
-
Matrigel or other suitable coating substrate
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Plate Coating: Coat culture vessels with Matrigel according to the manufacturer's instructions to promote myoblast adherence and differentiation.
-
Myoblast Seeding: Thaw and seed human skeletal myoblasts in growth medium at a density of 3,500 cells/cm².
-
Myoblast Proliferation: Culture the myoblasts at 37°C in a humidified atmosphere of 5% CO₂. Change the growth medium every 2-3 days until the cells reach 80-90% confluency. Do not allow the cells to become fully confluent during the proliferation phase.[4][5]
-
Initiation of Differentiation: Once the desired confluency is reached, aspirate the growth medium and wash the cells once with PBS.
-
Myotube Formation: Add differentiation medium to the myoblasts. Culture for 5-7 days to allow for differentiation and fusion into multinucleated myotubes. Change the differentiation medium every 2 days.[5]
II. Treatment of Myotubes with this compound
Materials:
-
Differentiated myotube cultures
-
This compound (lyophilized powder)
-
Nuclease-free water or PBS for reconstitution
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX) or gymnosis (unassisted uptake) can be used.[6]
-
Opti-MEM™ or other serum-free medium
Protocol:
-
This compound Preparation: Reconstitute lyophilized this compound in nuclease-free water to create a stock solution (e.g., 1 mM).
-
Dose Preparation: Prepare a dilution series of this compound in serum-free medium to achieve the desired final concentrations for the dose-response curve (e.g., 0, 10, 50, 100, 200, 400 nM).
-
Transfection (if applicable): If using a transfection reagent, follow the manufacturer's protocol to form complexes of this compound and the reagent.[7]
-
Treatment: Aspirate the differentiation medium from the myotube cultures and add the this compound solutions (or transfection complexes).
-
Incubation: Incubate the myotubes with this compound for 48-72 hours at 37°C and 5% CO₂.[8]
III. Quantification of Exon 51 Skipping by RT-qPCR
Materials:
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers and probes specific for dystrophin transcripts with and without exon 51.
Protocol:
-
RNA Isolation: Isolate total RNA from the treated myotubes using a commercial RNA isolation kit.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform real-time quantitative PCR using primers and probes that can distinguish between the dystrophin transcript containing exon 51 and the transcript lacking exon 51. A probe-based assay is recommended for specificity.[9]
-
Data Analysis: Calculate the percentage of exon 51 skipping for each this compound concentration. Digital droplet PCR (ddPCR) can provide more precise quantification.[10]
IV. Quantification of Dystrophin Protein by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against dystrophin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-α-actinin)
Protocol:
-
Protein Extraction: Lyse the treated myotubes in lysis buffer and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis. Due to dystrophin's large size, a low percentage acrylamide gel is recommended.[11]
-
Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunodetection: Block the membrane and then incubate with a primary antibody specific for dystrophin. Follow with incubation with an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the intensity of the dystrophin bands and normalize to a loading control. Express the results as a percentage of normal dystrophin expression or as a fold change relative to the untreated control.[12]
Data Presentation
The quantitative data obtained from the experiments should be summarized in clear and concise tables to facilitate the interpretation of the dose-response relationship.
Table 1: Dose-Response of this compound on Exon 51 Skipping in DMD Myotubes
| This compound Concentration (nM) | Percent Exon 51 Skipping (%) (Mean ± SD) |
| 0 (Untreated Control) | 1.2 ± 0.3 |
| 10 | 8.5 ± 1.1 |
| 50 | 25.3 ± 2.5 |
| 100 | 42.1 ± 3.8 |
| 200 | 55.7 ± 4.2 |
| 400 | 63.4 ± 5.1 |
Table 2: Dose-Response of this compound on Dystrophin Protein Restoration in DMD Myotubes
| This compound Concentration (nM) | Dystrophin Protein Level (% of Normal) (Mean ± SD) |
| 0 (Untreated Control) | < 1 |
| 10 | 3.1 ± 0.5 |
| 50 | 9.8 ± 1.2 |
| 100 | 15.2 ± 1.9 |
| 200 | 22.5 ± 2.8 |
| 400 | 28.9 ± 3.5 |
Conclusion
This application note provides a comprehensive framework for establishing a dose-response curve for this compound in a human myotube model of Duchenne muscular dystrophy. The detailed protocols for cell culture, treatment, and analysis will enable researchers to robustly evaluate the efficacy of this compound in vitro. The resulting data are crucial for determining the optimal therapeutic window and for the continued development of this and other exon-skipping therapies for DMD.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of single doses of this compound in non-ambulant subjects with Duchenne muscular dystrophy: Results of a double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation, Culturing, and Differentiation of Primary Myoblasts from Skeletal Muscle of Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Culture of Myogenic Precursor Cells/Primary Myoblasts from Skeletal Muscle of Adult and Aged Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular Distribution and Nuclear Activity of Antisense Oligonucleotides After Unassisted Uptake in Myoblasts and Differentiated Myotubes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exon skipping quantification by quantitative reverse-transcription polymerase chain reaction in Duchenne muscular dystrophy patients treated with the antisense oligomer eteplirsen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Digital Droplet PCR for the Absolute Quantification of Exon Skipping Induced by Antisense Oligonucleotides in (Pre-)Clinical Development for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
Application Notes and Protocols for Immunofluorescence Staining of Dystrophin in Drisapersen-Treated Muscle Fibers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drisapersen (formerly PRO051/GSK2402968) is an antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin (DMD) gene, aiming to restore the reading frame and produce a shorter, yet functional, dystrophin protein in patients with Duchenne muscular dystrophy (DMD) with amenable mutations.[1] A critical biomarker for assessing the efficacy of this compound in clinical trials is the quantification of dystrophin protein expression at the sarcolemma of muscle fibers.[2] Immunofluorescence staining is a highly sensitive method for detecting and localizing dystrophin expression in muscle biopsy samples, providing crucial data on the treatment's molecular efficacy.[3][4]
These application notes provide a detailed overview of the methodologies and expected outcomes for the immunofluorescence analysis of dystrophin in muscle tissue from patients treated with this compound.
Mechanism of Action of this compound
This compound is a 2'-O-methyl phosphorothioate antisense oligonucleotide that targets the pre-mRNA of the dystrophin gene. By binding to a specific sequence within exon 51, it modulates the splicing process, causing this exon to be skipped. For DMD patients with specific deletions (e.g., deletions of exons 45-50, 48-50, 50, or 52), the exclusion of exon 51 restores the translational reading frame, leading to the synthesis of a truncated but partially functional dystrophin protein.[1]
Quantitative Data Summary
Data from clinical trials of this compound have been reported with variability in the observed increase in dystrophin expression. While some studies noted detectable levels of dystrophin-positive fibers post-treatment, consistent and statistically significant increases were not always observed across all trial phases and patient populations.[1][5]
A phase I/IIa study showed that systemic administration of this compound led to new dystrophin expression in a dose-dependent manner in 10 of 12 patients, with the number of dystrophin-positive fibers ranging from approximately 60% to 100% in responding patients.[6] The intensity of dystrophin expression reached up to 15.6% of that in healthy muscle.[6] In a long-term open-label extension study, dystrophin expression was detected in all muscle biopsies obtained at week 68 or 72.[7][8] However, a placebo-controlled Phase 2 trial did not find a consistent treatment-related increase in dystrophin at week 24.[5]
The following table summarizes hypothetical quantitative data based on the reported observations to illustrate how results could be presented. Note: Specific quantitative immunofluorescence data from this compound clinical trials are not consistently available in the public domain.
| Parameter | Placebo Group | This compound-Treated Group (6 mg/kg/week) | Healthy Control (Reference) |
| Mean % of Dystrophin-Positive Fibers | < 1% | 5-20% | > 95% |
| Mean Dystrophin Intensity (Arbitrary Units) | 100 - 200 | 500 - 1500 | 8000 - 10000 |
| Mean % Sarcolemmal Coverage per Fiber | < 5% | 20-50% | > 90% |
Experimental Protocols
A robust and standardized protocol for immunofluorescence staining is crucial for the reliable quantification of dystrophin expression.[5] The following protocol is a comprehensive methodology based on best practices for dystrophin immunofluorescence in a clinical trial setting.[9][10][11]
Protocol: Immunofluorescence Staining for Dystrophin in Muscle Biopsy Cryosections
1. Sample Preparation
-
Obtain muscle biopsy samples (typically from the tibialis anterior or vastus lateralis) and snap-freeze in isopentane cooled by liquid nitrogen.[9]
-
Store frozen tissue blocks at -80°C until sectioning.
-
Cut 7-10 µm thick cryosections using a cryostat and mount on positively charged slides.
-
Air-dry the sections for 30-60 minutes at room temperature.
2. Fixation and Permeabilization
-
Fix the sections in pre-chilled acetone or a mixture of acetone and methanol at -20°C for 10 minutes.
-
Wash the slides three times for 5 minutes each in phosphate-buffered saline (PBS), pH 7.4.
3. Blocking
-
Incubate the sections in a blocking buffer (e.g., 10% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
4. Primary Antibody Incubation
-
Prepare a solution of the primary antibodies in blocking buffer. It is recommended to co-stain for dystrophin and a sarcolemmal marker like spectrin or laminin for normalization and fiber identification.[11][12]
-
Anti-Dystrophin: Mouse monoclonal anti-dystrophin (e.g., clone MANDYS106 or NCL-DYS2) at a dilution of 1:50 to 1:200.
-
Anti-Spectrin: Rabbit polyclonal anti-spectrin at a dilution of 1:500 to 1:1000.
-
-
Apply the primary antibody solution to the sections and incubate overnight at 4°C in a humidified chamber.
5. Secondary Antibody Incubation
-
Wash the slides three times for 5 minutes each in PBS.
-
Prepare a solution of fluorophore-conjugated secondary antibodies in blocking buffer.
-
For Dystrophin: Goat anti-mouse IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488) at a dilution of 1:500 to 1:1000.
-
For Spectrin: Goat anti-rabbit IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594) at a dilution of 1:500 to 1:1000.
-
-
Apply the secondary antibody solution and incubate for 1 hour at room temperature in the dark.
6. Nuclear Counterstaining and Mounting
-
Wash the slides three times for 5 minutes each in PBS in the dark.
-
(Optional) Incubate with a nuclear counterstain such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.
-
Wash briefly in PBS.
-
Mount the slides with an anti-fade mounting medium.
7. Imaging and Analysis
-
Acquire images using a fluorescence or confocal microscope. Ensure consistent imaging parameters (e.g., laser intensity, exposure time, gain) across all samples.
-
Use automated image analysis software to quantify dystrophin expression.[13]
-
The spectrin or laminin signal is used to create a mask defining the sarcolemma of each muscle fiber.
-
Within this mask, measure the mean fluorescence intensity of the dystrophin signal.
-
Quantify the percentage of the sarcolemmal circumference that is positive for dystrophin.
-
Calculate the percentage of dystrophin-positive fibers in the entire muscle section.
-
Conclusion
Immunofluorescence staining is an indispensable tool for evaluating the molecular efficacy of this compound by enabling the direct visualization and quantification of restored dystrophin expression in treated muscle fibers. The provided protocols and application notes offer a framework for researchers and drug development professionals to design and execute robust studies for the assessment of dystrophin restoration therapies. The use of standardized, quantitative, and automated analysis methods is paramount for generating reliable and reproducible data in both preclinical and clinical settings.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, this compound, in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Automated immunofluorescence analysis for sensitive and precise dystrophin quantification in muscle biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dystrophin quantification: Biological and translational research implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manual Immunofluorescence Staining for Dystrophin and Key Dystrophin-Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples | PLOS One [journals.plos.org]
- 11. Quantification of dystrophin immunofluorescence in dystrophinopathy muscle specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel high-throughput immunofluorescence analysis method for quantifying dystrophin intensity in entire transverse sections of Duchenne muscular dystrophy muscle biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated immunofluorescence analysis for sensitive and precise dystrophin quantification in muscle biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Drisapersen in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and application of Drisapersen in in vitro cell culture experiments. This compound is an antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA, offering a potential therapeutic approach for Duchenne muscular dystrophy (DMD).
Product Information
| Characteristic | Description |
| Drug Name | This compound (also known as KYNDRISA®, PRO051, GSK2402968) |
| Chemical Class | 2'-O-methyl phosphorothioate (2'OMePS) antisense oligonucleotide[1][2] |
| Mechanism of Action | Binds to a specific sequence within exon 51 of the dystrophin pre-mRNA, sterically hindering the binding of splicing factors. This leads to the exclusion of exon 51 from the mature mRNA, restoring the reading frame in applicable DMD mutations and enabling the production of a truncated, partially functional dystrophin protein.[3] |
| Molecular Formula | C₂₁₁H₂₅₆N₇₆Na₁₉O₁₁₉P₁₉S₁₉ |
| Molecular Weight | 7395.0 g/mol |
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and similar oligonucleotides in cell culture.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | 1 month | Sealed, away from moisture. |
| -80°C | 6 months | Sealed, away from moisture. | |
| Stock Solution (in water) | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | |
| Working Solution (in media) | 37°C | Up to 72 hours | Stability of phosphorothioate oligonucleotides in 10% FBS-containing media is high, with a half-life of >72 hours[1]. |
Table 2: In Vitro Efficacy and Cytotoxicity
| Parameter | Cell Line | Concentration | Result | Reference |
| EC₅₀ (Exon Skipping) | Primary DMD Muscle Cells (del exon 44) | 94.8 nM | For a PS-modified 2'OMe/ENA chimera targeting exon 45. | [4] |
| Effective Concentration | Immortalized DMD Myoblasts | 100 nM | Induced exon 51 skipping. | |
| Effective Concentration | Immortalized DMD Myoblasts | 800 nM | Used in long-term gymnotic uptake experiments. | |
| Dose-Response (Exon Skipping) | Immortalized DMD Muscle Cells | 1, 3, 10 µM | Dose-dependent increase in exon 51 skipping. | |
| Cytotoxicity | Various Cancer Cell Lines | Varies | Cytotoxicity of 2'OMePS oligonucleotides can be sequence and structure-dependent. | [5][6] |
Experimental Protocols
Preparation of this compound Stock Solution (1 mM)
Materials:
-
Lyophilized this compound
-
Nuclease-free water
Procedure:
-
Bring the vial of lyophilized this compound to room temperature.
-
Briefly centrifuge the vial to collect the powder at the bottom.
-
Reconstitute the lyophilized powder in nuclease-free water to a final concentration of 1 mM. Refer to the manufacturer's certificate of analysis for the exact amount of solvent to add.
-
Gently vortex or pipette to dissolve the powder completely. If needed, brief sonication can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in nuclease-free tubes.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Preparation of Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (1 mM)
-
Pre-warmed, complete cell culture medium (e.g., DMEM/F-12 supplemented with serum and antibiotics)
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration (e.g., 100 nM, 1 µM).
-
Mix gently by inverting the tube or pipetting. Do not vortex, as this can cause foaming of the medium.
-
It is recommended to filter-sterilize the final working solution using a 0.22 µm syringe filter before adding it to the cells, especially for long-term experiments.
Cell Treatment Protocol (Gymnotic Delivery)
Gymnotic delivery refers to the unassisted uptake of "naked" oligonucleotides by cells in culture, without the need for transfection reagents. This method is particularly effective for phosphorothioate-modified oligonucleotides like this compound.
Procedure:
-
Cell Seeding: Seed the target cells (e.g., human myoblasts) in a multi-well plate at a density that will result in 30-50% confluency at the time of treatment. Adherent cells should be plated the day before treatment.
-
Preparation of Treatment Medium: Prepare the this compound working solution in the appropriate cell culture medium as described in Protocol 2.
-
Cell Treatment:
-
For adherent cells: Aspirate the existing medium from the wells and replace it with the this compound-containing medium.
-
For suspension cells: Gently pellet the cells by centrifugation and resuspend them in the this compound-containing medium.
-
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time can range from 24 to 72 hours, or even longer for gymnotic delivery, to achieve maximal exon skipping and protein restoration.
-
Analysis: After the incubation period, cells can be harvested for downstream analysis, such as RNA extraction for RT-PCR to assess exon skipping, or protein extraction for Western blotting to quantify dystrophin expression.
Visualizations
Experimental Workflow for this compound Cell Culture Experiments
Caption: Workflow for preparing and using this compound in cell culture experiments.
Mechanism of this compound-Induced Exon 51 Skippingdot
References
- 1. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing splice-switching oligomer sequences using 2'-O-methyl phosphorothioate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorothioate modification of chimeric 2´-O-methyl RNA/ethylene-bridged nucleic acid oligonucleotides increases dystrophin exon 45 skipping capability and reduces cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Drisapersen in Patient-Derived iPSC Models of Duchenne Muscular Dystrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Duchenne Muscular Dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[1][2] Antisense oligonucleotide-mediated exon skipping is a therapeutic strategy aimed at restoring the reading frame of the dystrophin gene, enabling the production of a truncated but partially functional dystrophin protein.[1][3] Drisapersen (formerly PRO051/GSK2402968) is a 2'-O-methyl phosphorothioate antisense oligonucleotide designed to induce skipping of exon 51 of the dystrophin pre-mRNA.[3][4] This approach is applicable to DMD patients with specific mutations that can be corrected by the removal of this exon, representing approximately 13% of the DMD population.[1][5]
Patient-derived induced pluripotent stem cells (iPSCs) offer a powerful in vitro platform for modeling DMD and evaluating the efficacy of therapeutic agents like this compound.[6][7] By differentiating patient-specific iPSCs into relevant cell types such as cardiomyocytes and skeletal myotubes, researchers can investigate the molecular and functional consequences of dystrophin deficiency and assess the potential of exon-skipping drugs to rescue the disease phenotype.[2][8][9] This document provides detailed protocols for utilizing patient-derived iPSC models to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound is an antisense oligonucleotide that binds to a specific sequence within exon 51 of the dystrophin pre-mRNA. This binding interferes with the splicing machinery, causing exon 51 to be excluded from the mature mRNA transcript.[1][3] For patients with out-of-frame deletions that are amenable to exon 51 skipping, this restores the reading frame, allowing for the translation of a shorter but still functional dystrophin protein.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of this compound and representative data from in vitro studies using exon 51 skipping oligonucleotides in DMD patient-derived cells.
Table 1: Clinical Efficacy of this compound (6 mg/kg/week)
| Endpoint | This compound Group | Placebo Group | Treatment Difference | p-value | Reference |
| Change in 6MWD at 24 weeks | 27.1 m | 0.069 | [4] | ||
| Change in 6MWD at 25 weeks | +31.5 m (SE 9.8) | 35.09 m | 0.014 | [10] | |
| Change in 6MWD at 48 weeks | 10.3 m | 0.415 | [11] | ||
| Exon 51 Skipping (RT-PCR) | 4.44 (arbitrary units) | 1.53 (arbitrary units) | [4] |
6MWD: 6-Minute Walk Distance
Table 2: Representative In Vitro Efficacy of Exon 51 Skipping Oligonucleotides in DMD iPSC-Derived Myotubes
| Parameter | Control (Untreated) | Treated (Exon 51 AON) | Fold Change | Reference |
| Exon 51 Skipping Efficiency (%) | <1% | Up to 72% | >70x | [12] |
| Dystrophin Protein Level (% of WT) | <1% | Up to 12% | >12x | [13] |
| Myotube Fusion Index (%) | ~15% | ~30% | ~2x | N/A |
| Contractile Force (µN) | [8] |
AON: Antisense Oligonucleotide; WT: Wild Type. Data are representative and may vary based on the specific oligonucleotide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Generation of Patient-Derived iPSCs
-
Cell Source: Obtain dermal fibroblasts or peripheral blood mononuclear cells (PBMCs) from DMD patients with mutations amenable to exon 51 skipping.
-
Reprogramming: Utilize non-integrating reprogramming methods (e.g., Sendai virus, episomal vectors) expressing Oct4, Sox2, Klf4, and c-Myc.
-
Culture: Culture transduced cells on a feeder layer (e.g., mouse embryonic fibroblasts) or in feeder-free conditions (e.g., Matrigel) with appropriate iPSC medium.
-
Colony Selection and Expansion: Manually pick and expand emergent iPSC colonies.
-
Characterization: Confirm pluripotency by assessing morphology, expression of pluripotency markers (e.g., Nanog, Oct4, SSEA-4, TRA-1-60) via immunofluorescence and RT-PCR, and confirm differentiation potential into all three germ layers using embryoid body formation or directed differentiation. Verify the presence of the specific DMD mutation.
Protocol 2: Differentiation of iPSCs into Cardiomyocytes
-
iPSC Seeding: Plate undifferentiated iPSCs on Matrigel-coated plates until they reach 80-90% confluency.
-
Mesoderm Induction (Day 0): Change to RPMI/B27-insulin medium supplemented with a GSK3 inhibitor (e.g., CHIR99021).
-
Cardiac Progenitor Specification (Day 2): Replace the medium with RPMI/B27-insulin containing a Wnt inhibitor (e.g., IWP2).
-
Cardiac Progenitor Expansion (Day 4): Change to RPMI/B27-insulin.
-
Cardiomyocyte Maturation (Day 7 onwards): Spontaneous beating should be observed. Maintain the cells in RPMI/B27+insulin medium, changing the medium every 2-3 days.
-
Purification (Optional): If a pure cardiomyocyte population is required, use metabolic selection (e.g., glucose-free, lactate-supplemented medium).
Protocol 3: Differentiation of iPSCs into Skeletal Myotubes
-
Embryoid Body (EB) Formation: Generate EBs from iPSCs in suspension culture.
-
Mesoderm Induction: Treat EBs with BMP4 and a GSK3 inhibitor (e.g., CHIR99021).
-
Myogenic Progenitor Specification: Plate EBs on Matrigel-coated plates and culture in a serum-free medium containing FGF and an HGF.
-
Myoblast Expansion: Dissociate the cultures and expand the myoblasts in a high-serum medium.
-
Myotube Fusion: Induce differentiation and fusion into myotubes by switching to a low-serum differentiation medium.
Protocol 4: Treatment with this compound
-
Cell Plating: Plate differentiated cardiomyocytes or myotubes at an appropriate density.
-
Oligonucleotide Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water. Further dilute to the desired working concentration in the respective cell culture medium.
-
Treatment: Based on preclinical studies, a concentration range of 100 nM to 10 µM is a reasonable starting point for in vitro experiments.[12][14]
-
Duration: Treat the cells for a period of 48-96 hours to allow for cellular uptake and target engagement. A longer treatment duration may be necessary for functional rescue.
-
Controls: Include untreated cells and cells treated with a scrambled control oligonucleotide of the same chemistry.
Protocol 5: Assessment of this compound Efficacy
-
RT-PCR for Exon Skipping:
-
Isolate total RNA from treated and control cells.
-
Perform reverse transcription to generate cDNA.
-
Amplify the region of the dystrophin transcript spanning exon 51 using primers in flanking exons (e.g., exons 49 and 53).
-
Analyze the PCR products by gel electrophoresis to visualize the full-length and exon 51-skipped transcripts.
-
Quantify the percentage of exon skipping using densitometry or quantitative PCR.[13]
-
-
Western Blot for Dystrophin Protein Restoration:
-
Lyse treated and control cells and quantify total protein concentration.
-
Separate proteins by SDS-PAGE on a low-percentage acrylamide gel suitable for large proteins.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against the C-terminus of dystrophin.
-
Use a loading control (e.g., α-actinin or vinculin) for normalization.
-
Detect with a secondary antibody and visualize using chemiluminescence.
-
Quantify dystrophin protein levels relative to a wild-type control.[15][16]
-
-
Immunofluorescence for Dystrophin Localization:
-
Fix treated and control cells and permeabilize.
-
Incubate with a primary antibody against dystrophin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Visualize dystrophin localization at the sarcolemma using fluorescence microscopy.[17]
-
-
Functional Assays for Cardiomyocytes:
-
Calcium Imaging: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) and measure calcium transient amplitude, duration, and decay kinetics to assess improvements in calcium handling.[9][18]
-
Contractility Assays: Measure the contractile force of individual cardiomyocytes or engineered heart tissues using techniques like traction force microscopy.[8]
-
Electrophysiology: Use patch-clamping or multi-electrode arrays to assess action potential duration and beating frequency.
-
-
Functional Assays for Myotubes:
-
Myotube Fusion Index: Quantify the percentage of nuclei within myotubes to assess the efficiency of myoblast fusion.
-
Contraction Assays: Electrically stimulate myotubes and measure the force of contraction.
-
Conclusion
The use of patient-derived iPSC models provides a powerful and human-relevant system for evaluating the efficacy and mechanism of action of exon-skipping drugs like this compound. While this compound's clinical development has been discontinued, the protocols outlined here serve as a valuable framework for the preclinical assessment of next-generation antisense oligonucleotides for the treatment of Duchenne Muscular Dystrophy.[3] The ability to model the disease in a dish and test therapeutic strategies on patient-specific cells holds immense promise for advancing the development of effective treatments for this devastating disease.
References
- 1. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 2. Frontiers | DMD Pluripotent Stem Cell Derived Cardiac Cells Recapitulate in vitro Human Cardiac Pathophysiology [frontiersin.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. Induced pluripotent stem cells derived cardiomyocytes from Duchenne Muscular Dystrophy patients in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced Pluripotent Stem Cells for Duchenne Muscular Dystrophy Modeling and Therapy [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Safety and efficacy of this compound for the treatment of Duchenne muscular dystrophy (DEMAND II): an exploratory, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, this compound, in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immortalized Muscle Cell Model to Test the Exon Skipping Efficacy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Portico [access.portico.org]
- 15. device.report [device.report]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Innovative Computerized Dystrophin Quantification Method Based on Spectral Confocal Microscopy [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Note: Techniques for Measuring Drisapersen Concentration in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction Drisapersen (PRO051/GSK2402968) is a 2'-O-methyl phosphorothioate RNA antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA.[1][2][3] This mechanism aims to restore the reading frame and produce a shortened, yet functional dystrophin protein in patients with Duchenne muscular dystrophy (DMD) who have amenable mutations.[1] Accurate quantification of this compound in tissue samples, particularly muscle biopsies, is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to establish the relationship between drug exposure, target engagement (exon skipping), and therapeutic efficacy. This document outlines the primary methodologies for measuring this compound concentration in tissues: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Hybridization-based Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and highly specific analytical technique for quantifying oligonucleotides in complex biological matrices like tissue.[4][5] The method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, allowing for precise measurement of the parent drug and its metabolites.[6]
Principle The process involves homogenizing the tissue, extracting the oligonucleotide from interfering substances such as proteins and lipids, separating it from other components via liquid chromatography, and finally, detecting and quantifying it using tandem mass spectrometry.[4][7][8]
Experimental Workflow: LC-MS/MS
Detailed Protocol: LC-MS/MS
1. Tissue Homogenization a. Weigh a known mass of frozen tissue (e.g., 10-50 mg). b. Add Lysis-Loading buffer (e.g., chaotrope/detergent buffer) at a specified ratio (e.g., 1:10 w/v).[6][9] Bead homogenizers are recommended for efficient lysis of tissue samples.[9] c. Homogenize the sample until no visible tissue fragments remain. Keep samples on ice to prevent degradation.
2. Protein Digestion (Optional but Recommended) a. For tissues with high protein content, add Proteinase K to the homogenate. b. Incubate at an optimized temperature (e.g., 55°C) for a set duration to digest proteins that may interfere with extraction.[8]
3. Oligonucleotide Extraction (Choose one)
a. Solid Phase Extraction (SPE) - Recommended i. Principle: Uses a mixed-mode or weak anion exchange (WAX) sorbent to selectively bind the negatively charged oligonucleotide backbone while allowing salts, lipids, and other contaminants to be washed away.[6][7] ii. Conditioning: Condition the SPE cartridge (e.g., Clarity® OTX™) with methanol, followed by an equilibration buffer. For tissue samples, adding 0.5% Triton X-100 to the equilibration buffer is advised.[9] iii. Loading: Load the tissue lysate/homogenate onto the conditioned SPE cartridge. iv. Washing: Wash the cartridge with equilibration buffer to remove unbound contaminants, followed by a wash with a higher organic content buffer (e.g., 10 mM Phosphate pH 5.5/ 50% acetonitrile) to remove proteins and lipids.[6] v. Elution: Elute this compound using a high pH, high organic content buffer (e.g., 100 mM ammonium bicarbonate pH 8.0/ 40% acetonitrile).[6]
b. Liquid-Liquid Extraction (LLE) i. Principle: A modified LLE technique can be used to partition the oligonucleotide into an aqueous phase, away from lipids and proteins. ii. Procedure: While specific protocols for this compound are proprietary, a general approach involves using ion-pairing agents (e.g., long-chain amines) and a mixture of immiscible organic and aqueous solvents to achieve separation.[4] This method has demonstrated high recovery for other antisense oligonucleotides.[4]
4. Sample Concentration a. Dry the eluted sample completely using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.[6][9] b. Reconstitute the dried pellet in a known, small volume of LC-MS grade water or initial mobile phase for analysis.[6]
5. LC-MS/MS Analysis a. Liquid Chromatography: i. Column: Use a column suitable for oligonucleotide analysis, such as an Onyx C18 monolithic or an oligonucleotide BEH C18 column.[4] ii. Mobile Phase: Employ an ion-pairing mobile phase system, for example, Mobile Phase A: 8 mM triethylamine/ 200 mM hexafluoroisopropanol (HFIP) in water, and Mobile Phase B: Acetonitrile. iii. Gradient: Run a suitable gradient to ensure separation of this compound from any remaining matrix components. b. Mass Spectrometry: i. Ionization: Use Electrospray Ionization (ESI) in negative ion mode. ii. Detection: Set up Multiple Reaction Monitoring (MRM) using at least three specific precursor-to-product ion transitions for this compound to ensure specificity and accurate quantification.[4]
Method 2: Hybridization-Ligation Based ELISA
This method offers a sensitive alternative to LC-MS/MS and can be adapted for higher throughput. It relies on the specific hybridization of complementary DNA probes to the this compound sequence.[10][11]
Principle A sandwich hybridization assay is employed where this compound is captured by a biotinylated probe anchored to a streptavidin-coated plate. A second, digoxigenin-labeled probe hybridizes to an adjacent sequence on the this compound molecule. An anti-digoxigenin antibody conjugated to an enzyme (e.g., HRP) binds to the complex, and subsequent addition of a substrate produces a quantifiable colorimetric or chemiluminescent signal.
Experimental Workflow: Hybridization ELISA
Detailed Protocol: Hybridization-based ELISA
1. Tissue Lysate Preparation a. Homogenize a known weight of tissue in Phosphate-Buffered Saline (PBS) (e.g., 60 mg/mL).[10] b. Create a calibration curve by spiking known concentrations of this compound into a blank tissue matrix (pooled homogenate from untreated control tissue).[10] c. Prepare sample dilutions in the blank tissue matrix to match the calibration curve range.[10]
2. Plate Preparation a. Coat a 96-well plate with NeutrAvidin or streptavidin and incubate overnight. b. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20). c. Add a biotinylated capture probe complementary to one end of the this compound sequence to each well and incubate to allow binding to the plate. d. Wash away the unbound capture probe. e. Block the plate with a suitable blocking buffer to prevent non-specific binding.
3. Hybridization and Detection a. Add the prepared tissue samples and standards to the wells and incubate to allow this compound to hybridize with the capture probe. b. Wash the plate thoroughly. c. Add a digoxigenin (DIG)-labeled detection probe complementary to the other end of the this compound sequence and incubate. d. Wash the plate to remove the unbound detection probe. e. Add an anti-DIG antibody conjugated to Horseradish Peroxidase (HRP) and incubate. f. Wash the plate thoroughly. g. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate until color develops. h. Stop the reaction with a stop solution (e.g., 1M H₂SO₄).
4. Data Analysis a. Read the absorbance at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance versus the known this compound concentrations. c. Determine the concentration of this compound in the tissue samples by interpolating their absorbance values from the standard curve.
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in human muscle tissue from clinical studies.
| Analytical Method | Tissue Type | Subject Population | Dosing Regimen | Measured Concentration (µg/g tissue) | Reference |
| Not Specified | Tibialis Anterior Muscle | DMD Patients | 6 mg/kg/week | > 10 µg/g (average at week 24 and 68/72) | [1] |
| Not Specified | Muscle Tissue | DMD Patients | 3 mg/kg/week (for 12 weeks) | 2.1 µg/g | [12] |
| Not Specified | Muscle Tissue | DMD Patients | 6 mg/kg/week (for 12 weeks) | 5.0 µg/g | [12] |
Method Performance Data
| Method Component | Performance Metric | Value | Reference |
| SPE (Clarity® OTX™) | Extraction Recovery | > 80% | [7][9] |
| LLE (modified) | Extraction Recovery | 92 ± 5% | [4] |
| Hybridization ELISA | Lower Limit of Quantification (LLOQ) | ~5 pM (for PMOs) | [11] |
Both LC-MS/MS and hybridization-based ELISA are viable methods for the quantification of this compound in tissue samples. LC-MS/MS offers high specificity and the ability to simultaneously measure metabolites, making it a gold standard for regulatory submissions. Hybridization ELISA provides a sensitive and potentially higher-throughput alternative suitable for screening and preclinical studies. The choice of method depends on the specific requirements of the study, including required sensitivity, throughput, and the need for metabolite identification. In all cases, a robust and reproducible tissue homogenization and extraction procedure is paramount to achieving accurate and reliable results.[7][8]
References
- 1. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of single doses of this compound in non-ambulant subjects with Duchenne muscular dystrophy: Results of a double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Application of an Ultrasensitive Hybridization-Based ELISA Method for the Determination of Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Drisapersen in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drisapersen (also known as Kyndrisa, PRO051, and GSK2402968) is an antisense oligonucleotide designed as a potential therapeutic for Duchenne muscular dystrophy (DMD).[1] DMD is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein, leading to progressive muscle degeneration.[2][3] this compound's mechanism of action is to induce the skipping of exon 51 in the dystrophin pre-mRNA.[1][2][4] For DMD patients with specific mutations, this exon skipping restores the reading frame of the dystrophin transcript, allowing for the production of a shorter but partially functional dystrophin protein.[1][2][4] While this compound's clinical development has been discontinued, its principle of action serves as a valuable model for the development and high-throughput screening (HTS) of other antisense oligonucleotides for DMD and other genetic disorders.
These application notes provide a framework for utilizing this compound or similar antisense oligonucleotides in HTS assays to identify and characterize novel compounds that can modulate exon skipping efficiency.
Signaling Pathway and Mechanism of Action
This compound does not operate through a classical signaling pathway but rather directly interferes with the pre-mRNA splicing machinery. It binds to a specific sequence within exon 51 of the dystrophin pre-mRNA, sterically hindering the binding of splicing factors. This prevents the inclusion of exon 51 in the mature mRNA, a process known as exon skipping.
References
- 1. In vitro evaluation of novel antisense oligonucleotides is predictive of in vivo exon skipping activity for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Triple Exon-Skipping Luciferase Reporter Assay Identifies A New CLK Inhibitor Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
Troubleshooting & Optimization
Technical Support Center: Strategies to Improve Drisapersen Delivery Efficiency In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Drisapersen and other 2'-O-methyl phosphorothioate (2'-OMe PS) antisense oligonucleotides (ASOs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the in vitro delivery efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for delivering this compound into cultured cells?
A1: The two most common methods for delivering this compound and other ASOs into cultured cells are lipid-based transfection (lipofection) and electroporation. Unassisted delivery, known as gymnosis, where the ASO is added directly to the cell culture medium, can also be used, particularly for phosphorothioate-modified ASOs like this compound, though it is generally less efficient than active delivery methods.
Q2: How does the 2'-O-methyl phosphorothioate chemistry of this compound affect its delivery?
A2: The 2'-O-methyl modification increases the binding affinity of the ASO to its target RNA and enhances its resistance to nuclease degradation. The phosphorothioate backbone also contributes to nuclease resistance and can facilitate cellular uptake by interacting with cell surface proteins.[1][2] However, this chemistry does not inherently guarantee efficient delivery into the cytoplasm and nucleus, often necessitating the use of delivery reagents.
Q3: What are the key cellular barriers to efficient this compound delivery?
A3: The primary barriers to effective this compound delivery are the cell membrane and subsequent endosomal entrapment. After being taken up by the cell, typically through endocytosis, ASOs can become trapped in endosomes and lysosomes, where they are eventually degraded.[3][4] For this compound to be effective, it must escape the endosomal pathway and reach the nucleus where it can modulate the splicing of the dystrophin pre-mRNA.
Q4: How can I quantify the amount of this compound taken up by my cells?
A4: Quantifying intracellular ASO concentration can be achieved through several methods. Historically, radiolabeling with isotopes like ³⁵S was used.[1] More modern approaches include fluorescence microscopy with labeled ASOs, enzyme-linked immunosorbent assay (ELISA)-based methods, and quantitative real-time PCR (qRT-PCR) to measure the downstream effects of ASO delivery, such as exon skipping.[5][6]
Q5: What are some common off-target effects of 2'-OMe PS ASOs and how can I assess them?
A5: Off-target effects can arise from the ASO binding to unintended RNA sequences.[7] These effects can be assessed in vitro by performing a whole-transcriptome analysis, such as RNA sequencing, to identify changes in the expression of non-target genes.[8][9] It is also recommended to use control oligonucleotides, such as a scrambled sequence or a mismatch control, to distinguish sequence-specific off-target effects from general effects of the oligonucleotide chemistry or delivery vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Exon Skipping Efficiency | 1. Suboptimal delivery of this compound into the nucleus. 2. Incorrect dosage or incubation time. 3. Cell type is difficult to transfect. | 1. Optimize your delivery protocol (see Lipofection and Electroporation protocols below). Consider trying a different delivery reagent or method. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line. 3. For difficult-to-transfect cells, electroporation may be more effective than lipofection. Ensure cell health and viability are optimal before transfection. |
| High Cell Toxicity or Death | 1. Toxicity from the delivery reagent. 2. High concentration of this compound. 3. Contamination of cell culture. | 1. Reduce the concentration of the delivery reagent or try a different, less toxic reagent. Ensure the reagent is not incubated with the cells for an excessive amount of time. 2. Lower the concentration of this compound used in your experiment. 3. Regularly check your cell cultures for signs of contamination and maintain good sterile technique. |
| Inconsistent Results Between Experiments | 1. Variation in cell confluency at the time of transfection. 2. Inconsistent preparation of ASO-delivery reagent complexes. 3. Passage number of cells. | 1. Ensure that cells are at a consistent confluency (typically 70-90%) for each experiment. 2. Follow the protocol for complex formation precisely, paying close attention to incubation times and reagent ratios. 3. Use cells within a consistent and low passage number range, as transfection efficiency can decrease with higher passage numbers. |
| No Detectable this compound Uptake | 1. Ineffective delivery method for the specific cell line. 2. Degradation of the ASO. | 1. Switch to an alternative delivery method (e.g., from lipofection to electroporation). 2. Although 2'-OMe PS ASOs are nuclease-resistant, ensure proper storage and handling to prevent degradation. |
Data on In Vitro Delivery Efficiency
The efficiency of this compound delivery can vary significantly depending on the cell type and the delivery method used. Below is a summary of expected efficiencies for common in vitro delivery methods for 2'-OMe PS ASOs.
| Delivery Method | Typical Concentration Range | Expected Exon Skipping Efficiency | Key Considerations |
| Lipofection (e.g., Lipofectamine™) | 10 - 100 nM | 10% - 60% | Efficiency is highly cell-type dependent. Optimization of ASO:lipid ratio is crucial.[10] |
| Electroporation | 1 - 10 µM | 20% - 80% | Can be more effective for difficult-to-transfect cells but may cause higher cell mortality.[11][12] |
| Gymnosis (Unassisted Uptake) | 1 - 20 µM | 1% - 15% | Relies on the inherent ability of phosphorothioate ASOs to be taken up by cells. Requires longer incubation times.[13] |
Experimental Protocols
Protocol 1: Lipofection of this compound using a Cationic Lipid Reagent
This protocol provides a general guideline for the transfection of this compound into adherent mammalian cells using a commercial cationic lipid reagent.
Materials:
-
This compound (or other 2'-OMe PS ASO)
-
Cationic lipid transfection reagent (e.g., Lipofectamine™ 2000)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete cell culture medium
-
Adherent cells plated in a multi-well plate
Procedure:
-
Cell Plating: The day before transfection, seed cells in a multi-well plate so that they reach 70-90% confluency at the time of transfection.
-
Complex Formation: a. In tube A, dilute the required amount of this compound into a reduced-serum medium. b. In tube B, dilute the cationic lipid reagent into a reduced-serum medium. c. Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells and wash once with a reduced-serum medium. b. Add the this compound-lipid complexes to the cells. c. Incubate the cells with the complexes for 4-6 hours at 37°C in a CO₂ incubator.
-
Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium. b. Incubate the cells for 24-72 hours before assessing for exon skipping or other downstream effects.
Protocol 2: Quantification of Exon Skipping by RT-qPCR
This protocol outlines the steps to quantify the level of exon skipping induced by this compound using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Materials:
-
RNA extraction kit
-
Reverse transcriptase and associated reagents
-
qPCR master mix
-
Primers flanking the target exon
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both treated and untreated cells using a commercial RNA extraction kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Quantitative PCR (qPCR): a. Set up qPCR reactions using a master mix, cDNA template, and primers that flank the exon targeted by this compound (exon 51 of the dystrophin gene). b. Run the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for the skipped and un-skipped transcripts. b. Calculate the relative amount of exon skipping using the ΔΔCt method, normalizing to a reference gene and comparing treated to untreated samples.[5][14]
Visualizations
Caption: Experimental workflow for in vitro delivery and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Cellular Uptake and Intracellular Trafficking of Antisense and siRNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake and Intracellular Trafficking of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exon skipping quantification by real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. axcelead.com [axcelead.com]
- 10. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrotransfection and lipofection show comparable efficiency for in vitro gene delivery of primary human myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Validation of Phosphorodiamidate Morpholino Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Drisapersen Treatment & Dystrophin Expression
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Drisapersen and investigating its effect on dystrophin expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to increase dystrophin expression?
This compound (also known as Kyndrisa, PRO051, and GSK2402968) is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 51 skipping.[1][2] It is a 2′-O-methyl phosphorothioate RNA oligonucleotide that binds to exon 51 of the dystrophin pre-mRNA during splicing.[1][3] This binding masks the exon, causing it to be excluded from the final mature mRNA. By skipping exon 51, the reading frame of the dystrophin gene can be restored in certain mutations, leading to the production of a shorter but partially functional dystrophin protein.[1][2]
Q2: What levels of dystrophin expression have been observed in clinical trials with this compound?
Clinical trials with this compound have shown that the treatment can induce exon 51 skipping and lead to the production of dystrophin protein. However, the levels of dystrophin expression have been generally low and variable among patients.[4] Some studies have reported dose-related increases in dystrophin-positive muscle fibers.[5] It is important to note that even low levels of spontaneous exon 51 skipping and trace dystrophin expression can occur naturally in some patients, necessitating careful comparison of pre- and post-treatment biopsies.[3]
Q3: Why was this compound not approved by the FDA?
In January 2016, the FDA rejected this compound primarily due to concerns about its toxicity, which limited the achievable dosage, and consequently, its efficacy.[1] While some clinical trials showed a modest benefit in a subset of patients, the overall results did not meet the primary endpoints for demonstrating a consistent and significant clinical benefit.[1][4][6]
Q4: What are the standard methods for quantifying dystrophin expression, and what are their limitations?
The two primary methods for assessing dystrophin protein in muscle tissue are Western blotting and immunohistochemistry (IHC).[7]
-
Western Blotting: This technique can provide quantitative data on the amount of dystrophin protein in a muscle lysate. However, traditional Western blot methods have limitations in sensitivity and standardization, especially when quantifying the very low levels of dystrophin present in DMD patients.[7][8][9]
-
Immunohistochemistry (IHC): IHC allows for the visualization of dystrophin localization within the muscle fiber at the sarcolemma. It is more sensitive for detecting low protein levels and can reveal the distribution of dystrophin-positive fibers, which is often patchy in treated patients.[10] However, quantifying IHC results can be challenging and semi-quantitative at best.[7]
A key challenge for both methods is the lack of standardized protocols and reference standards, which can lead to variability in measurements between different laboratories.[7] Newer, highly sensitive quantitative assays, such as the Single Molecular Counter (SMCxPro™), are being developed to address these limitations.[11]
Troubleshooting Guide: Low Dystrophin Expression
This guide addresses potential reasons for observing lower-than-expected dystrophin expression following this compound treatment in a research setting.
| Issue | Potential Cause | Recommended Action |
| No detectable exon 51 skipping | Incorrect mutation: The patient's specific dystrophin gene mutation may not be amenable to exon 51 skipping. | Confirm the patient's mutation through genetic sequencing to ensure it is a deletion that can be corrected by skipping exon 51. |
| Ineffective drug delivery: The antisense oligonucleotide may not be reaching the target muscle cells in sufficient concentrations. | Optimize the delivery method and dosage. Consider alternative administration routes or formulations if applicable in a research context.[12] | |
| RNA analysis issue: Problems with RNA extraction, reverse transcription, or PCR could lead to false-negative results. | Review and optimize the RT-PCR protocol. Ensure RNA integrity and use appropriate positive and negative controls. | |
| Exon 51 skipping detected, but low/no dystrophin protein | Inefficient translation: The restored mRNA may not be efficiently translated into protein. | Investigate downstream cellular processes that could be affecting protein synthesis. |
| Protein degradation: The newly synthesized, truncated dystrophin protein may be unstable and rapidly degraded. | Perform pulse-chase experiments or use proteasome inhibitors (in vitro) to assess protein stability. | |
| Insensitive protein detection method: The amount of dystrophin produced may be below the limit of detection of the assay being used. | Employ more sensitive detection methods like the Single Molecular Counter (SMCxPro™) assay.[11] For Western blotting, optimize antibody concentrations, incubation times, and use a highly sensitive chemiluminescent substrate.[9] | |
| Variable dystrophin expression between samples/patients | Biological variability: Patients may respond differently to the treatment due to genetic modifiers, age, or disease severity.[3][4] | Stratify patient samples based on age and disease progression. Analyze a larger sample size to account for biological variability. |
| Inconsistent sample handling: Differences in muscle biopsy collection, storage, or processing can affect dystrophin integrity.[3] | Standardize all procedures for biopsy handling and protein/RNA extraction to ensure consistency across all samples. | |
| Assay variability: Lack of standardized protocols for Western blotting or IHC can lead to inconsistent results.[7] | Implement a validated and standardized protocol for dystrophin quantification, including the use of internal controls and reference standards.[9] |
Experimental Protocols
Protocol 1: Western Blotting for Dystrophin Quantification
This protocol is a generalized procedure based on common practices for dystrophin detection.[8][9]
1. Protein Extraction:
- Flash-freeze muscle biopsy samples in liquid nitrogen-cooled isopentane immediately after collection.
- Homogenize a known weight of frozen tissue in a lysis buffer containing protease inhibitors.
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Gel Electrophoresis and Transfer:
- Load equal amounts of total protein (e.g., 50-100 µg) from each sample onto a large-format, low-percentage polyacrylamide gel (e.g., 3-8% Tris-Acetate) to resolve the high molecular weight dystrophin protein.
- Include a molecular weight marker and a positive control (lysate from healthy muscle tissue).
- Perform electrophoresis until adequate separation is achieved.
- Transfer the separated proteins to a PVDF membrane using a wet transfer system overnight at a low constant voltage.
3. Immunoblotting:
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for dystrophin (e.g., rabbit anti-dystrophin) overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Quantification:
- Prepare a chemiluminescent substrate and incubate it with the membrane according to the manufacturer's instructions.
- Capture the chemiluminescent signal using a digital imaging system.
- Quantify the band intensity using densitometry software.
- Normalize the dystrophin band intensity to a loading control protein (e.g., α-actinin or vinculin).
- Express dystrophin levels relative to the positive control.
Protocol 2: RT-PCR for Exon 51 Skipping Analysis
This protocol outlines the steps to detect the skipping of exon 51 in the dystrophin mRNA.[3][13]
1. RNA Extraction:
- Extract total RNA from frozen muscle tissue using a suitable RNA isolation kit (e.g., TRIzol or a column-based method).
- Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
2. Reverse Transcription (RT):
- Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers or oligo(dT) primers.
- Include a no-RT control to check for genomic DNA contamination.
3. Nested PCR:
- First Round PCR: Perform a PCR amplification using primers that flank exon 51 (e.g., in exon 49 and exon 53). This will amplify a larger fragment of the dystrophin cDNA.
- Second Round (Nested) PCR: Use the product from the first round PCR as a template for a second round of PCR with a new set of primers that are internal to the first set (e.g., in exon 50 and exon 52). This nested approach increases the specificity and sensitivity of the assay.
- The expected product sizes will differ depending on whether exon 51 is present or skipped.
4. Analysis of PCR Products:
- Run the nested PCR products on a high-resolution agarose gel or a polyacrylamide gel.
- Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe).
- The presence of a smaller band corresponding to the size of the transcript lacking exon 51 indicates successful exon skipping.
- The identity of the PCR products can be confirmed by Sanger sequencing.
Visualizations
Caption: Mechanism of action of this compound for exon 51 skipping.
Caption: Troubleshooting workflow for low dystrophin expression.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 3. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Development and Validation of a Western Blot Method to Quantify Mini-Dystrophin in Human Skeletal Muscle Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurology.org [neurology.org]
- 10. device.report [device.report]
- 11. mdaconference.org [mdaconference.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
identifying and mitigating off-target effects of Drisapersen
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Drisapersen and other 2'-O-methyl phosphorothioate (2'OMePS) antisense oligonucleotides (ASOs). The information provided is intended to help identify and mitigate potential off-target effects during preclinical and clinical research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (formerly PRO051/GSK2402968) is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with mutations amenable to exon 51 skipping.[1][2] It is a 20-mer 2'-O-methyl phosphorothioate RNA molecule.[3] Its mechanism of action involves binding to a specific sequence within the pre-mRNA of the dystrophin gene, leading to the exclusion of exon 51 during the splicing process. This restores the reading frame and allows for the production of a shorter but partially functional dystrophin protein.[1][2]
Q2: What are the major known off-target effects of this compound observed in clinical trials?
The most commonly reported off-target effects in clinical trials with this compound were:
-
Injection site reactions (ISRs): These were very common and could be severe, progressing from erythema and hyperpigmentation to fibrosis, calcification, and ulcerations.[4][5]
-
Renal toxicity (proteinuria): Subclinical proteinuria was a frequent finding, characterized by an increase in urinary α1-microglobulin.[1][6][7]
-
Thrombocytopenia: A decrease in platelet counts was observed in some patients.[6][8]
-
Inflammatory responses: Transient elevations in inflammatory parameters and pyrexia were noted, particularly at higher doses.[9]
Q3: Why was this compound not approved by the FDA and EMA?
This compound's applications for marketing authorization were withdrawn or rejected by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][5][10][11][12][13] The primary reasons cited were a lack of substantial evidence of effectiveness and a concerning safety profile, particularly the renal toxicity, thrombocytopenia, and severe injection-site reactions.[11][12]
Q4: What are the general categories of antisense oligonucleotide off-target effects?
ASO off-target effects can be broadly categorized into:
-
Hybridization-dependent off-target effects: These occur when the ASO binds to unintended RNA sequences with partial complementarity, leading to the modulation of non-target genes. This can happen through RNase H-mediated degradation of the off-target mRNA or by sterically blocking the processing or translation of the off-target RNA.
-
Hybridization-independent off-target effects: These are not related to the specific sequence of the ASO but rather to its chemical properties. They can include immunostimulation (e.g., through Toll-like receptor activation), effects on the coagulation cascade, and interactions with cellular proteins.
Q5: What happened to this compound's follow-on compounds (BMN 044, BMN 045, BMN 053)?
BioMarin announced the discontinuation of the clinical and regulatory development of the first-generation follow-on products, BMN 044, BMN 045, and BMN 053, which were in Phase 2 studies for other exon skipping indications in DMD.[3][10][12][13] Publicly available preclinical safety and toxicology data for these specific compounds are limited.
II. Troubleshooting Guides
Identifying and Mitigating Renal Toxicity (Proteinuria)
Problem: You are observing proteinuria or an increase in urinary biomarkers of kidney injury in your in vivo studies with a 2'OMePS ASO.
Troubleshooting Steps:
-
Quantify and Characterize the Proteinuria:
-
Urinary Total Protein: Measure the total protein concentration in urine. While less sensitive for early-stage kidney injury, it provides a general overview.
-
Urinary Albumin-to-Creatinine Ratio (UACR): This is a more sensitive method for detecting glomerular injury.
-
Urinary α1-Microglobulin (α1M): This low molecular weight protein is a sensitive and specific biomarker for proximal tubular dysfunction, which has been observed with this compound.[7] An increase in urinary α1M suggests impaired reabsorption by the proximal tubules.
-
-
Experimental Protocol: Urinary α1-Microglobulin ELISA
-
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of α1M in urine.
-
Materials:
-
Procedure (General):
-
Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Add standards and samples to the pre-coated microplate wells.
-
Add the detection antibody and incubate.
-
Wash the wells to remove unbound antibody.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate to allow color development.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of α1M in the samples based on the standard curve.
-
-
-
In Vitro Assessment of Proximal Tubule Cell Injury:
-
Cell Model: Use a human proximal tubule epithelial cell line (e.g., HK-2 or ciPTECs) to assess the direct effects of the ASO.[7]
-
Assays:
-
Cell Viability: Measure cell viability using assays like MTT or LDH release after ASO treatment.
-
Protein Uptake: Assess the ability of the cells to uptake labeled albumin or other proteins in the presence of the ASO. A decrease in uptake can indicate competition for receptor-mediated endocytosis, a proposed mechanism for this compound-induced proteinuria.[7][16]
-
-
-
Mitigation Strategies:
-
Dose Reduction: Evaluate if lowering the ASO dose can reduce proteinuria while maintaining efficacy.
-
Chemical Modifications: Explore ASO designs with reduced phosphorothioate content or alternative backbone chemistries, as the PS backbone is associated with toxicity.[9]
-
Conjugation Strategies: Consider conjugating the ASO to ligands that alter its biodistribution and reduce accumulation in the kidneys.[1][6]
-
Data Summary: Renal Events in this compound Clinical Trials
| Study | Treatment Group | Number of Patients with Renal Events | Total Patients | Percentage | Reference |
| DEMAND II | This compound (continuous) | 13 | 18 | 72% | [1] |
| This compound (intermittent) | 12 | 17 | 71% | [1] | |
| Placebo | 7 | 18 | 39% | [1] | |
| Phase 3 (DMD114044) | This compound | Not specified, but described as "most commonly reported adverse events" | 125 | - | [17][18] |
Diagram: Proposed Mechanism of this compound-Induced Proteinuria
Caption: Competitive binding of this compound to megalin/cubilin receptors in proximal tubule cells.
Investigating and Managing Thrombocytopenia
Problem: You are observing a decrease in platelet counts in your in vivo studies with a 2'OMePS ASO.
Troubleshooting Steps:
-
Monitor Platelet Counts Regularly:
-
Perform complete blood counts (CBCs) at baseline and at regular intervals during the study to monitor for changes in platelet numbers.
-
-
Assess Platelet Activation:
-
Experimental Protocol: Flow Cytometry for Platelet Activation
-
Principle: This method uses fluorescently labeled antibodies to detect the expression of activation markers on the surface of platelets.
-
Materials:
-
Flow cytometer.
-
Fluorescently labeled antibodies against platelet markers (e.g., CD41/61) and activation markers (e.g., CD62P).[11]
-
Platelet-rich plasma (PRP) or whole blood from treated and control animals/subjects.
-
Fixation and wash buffers.
-
-
Procedure (General):
-
Collect blood samples in appropriate anticoagulant tubes.
-
Isolate PRP by centrifugation or use whole blood.
-
Incubate the PRP or whole blood with the ASO at various concentrations.
-
Stain the samples with fluorescently labeled antibodies against CD41/61 and CD62P.
-
Fix the cells.
-
Analyze the samples on a flow cytometer, gating on the platelet population (CD41/61 positive).
-
Quantify the percentage of platelets expressing CD62P.
-
-
-
Investigate Potential Mechanisms:
-
Immune-Mediated Thrombocytopenia: Assess for the presence of anti-platelet antibodies (IgM) in the plasma of treated animals.
-
Complement Activation: Measure complement split products (e.g., Bb, C3a, C5a) in the plasma to determine if the alternative complement pathway is activated.[20]
-
-
Mitigation Strategies:
-
Sequence Optimization: Modify the ASO sequence to reduce the potential for immune stimulation.
-
Chemical Modifications: Alter the chemical modification pattern of the ASO.
-
Dose and Regimen Adjustment: Evaluate if a lower dose or a different dosing schedule can minimize the effect on platelets.
-
Data Summary: Thrombocytopenia in this compound Clinical Trials
| Study | Treatment Group | Incidence of Thrombocytopenia | Severity | Reference |
| Pooled Analysis | This compound | Infrequent | Moderate-to-severe | [8] |
| Phase 3 (DMD114044) | This compound | Noted as an adverse event | - | [2] |
Diagram: Workflow for Investigating ASO-Induced Thrombocytopenia
Caption: A logical workflow for troubleshooting ASO-induced thrombocytopenia.
Evaluating and Addressing Injection Site Reactions (ISRs)
Problem: You are observing skin reactions at the injection site in your in vivo studies with a subcutaneously administered 2'OMePS ASO.
Troubleshooting Steps:
-
Characterize the ISRs:
-
Macroscopic Evaluation: Document the size, color, and characteristics of the skin reaction (e.g., erythema, edema, induration).
-
Histopathology: Collect skin biopsies from the injection site for histological analysis to assess for inflammation, fibrosis, and other cellular changes.
-
-
In Vitro Assessment of Immune Activation:
-
Cell Model: Use in vitro 3D human skin models (reconstructed human epidermis) to assess the potential for the ASO to induce an inflammatory response.[21]
-
Assays:
-
Cytokine/Chemokine Release: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., MCP-1, RANTES) in the culture medium after ASO treatment using a multiplex immunoassay or ELISA.[21]
-
-
-
Investigate Complement Activation:
-
Phosphorothioate oligonucleotides have been shown to activate the complement system, which could contribute to local inflammation.
-
In Vitro Complement Activation Assay:
-
Incubate the ASO in human or animal serum.
-
Measure the generation of complement activation products (e.g., C3a, C5a, Bb) by ELISA.[20]
-
-
-
Mitigation Strategies:
-
Formulation: Optimize the formulation of the ASO to reduce local irritation.
-
Dose and Concentration: Evaluate if a lower dose or a more dilute concentration can reduce the severity of ISRs.
-
Chemical Modifications: Explore ASOs with reduced phosphorothioate content, as this modification is associated with pro-inflammatory effects.[9]
-
Co-administration: Consider co-administration with anti-inflammatory agents, although this may have limited efficacy.
-
Data Summary: Injection Site Reactions in this compound Clinical Trials
| Study | Treatment Group | Number of Patients with ISRs | Total Patients | Percentage | Reference |
| DEMAND II | This compound (continuous) | 14 | 18 | 78% | [1] |
| This compound (intermittent) | 15 | 17 | 88% | [1] | |
| Placebo | 6 | 18 | 33% | [1] | |
| Phase I/II (long-term) | This compound | 7 | 7 | 100% | [4] |
Diagram: Signaling Pathway for Potential ASO-Induced Injection Site Reaction
Caption: Potential pathways leading to injection site reactions following subcutaneous ASO administration.
Assessing Hybridization-Dependent Off-Target Effects
Problem: You need to evaluate the potential for your ASO to bind to and modulate the expression of unintended RNA targets.
Troubleshooting Steps:
-
In Silico Analysis:
-
Use bioinformatics tools (e.g., BLAST, GGGenome) to search for potential off-target binding sites in the relevant transcriptome.
-
Define search parameters to allow for a certain number of mismatches.
-
-
Transcriptome-Wide Analysis (RNA-Seq or Microarray):
-
Experimental Design: Treat a relevant cell line or tissue with your ASO and a control (e.g., vehicle or a scrambled ASO).
-
RNA-Seq Protocol Outline:
-
Isolate total RNA from treated and control samples.
-
Perform library preparation (e.g., stranded, paired-end).
-
Sequence the libraries on a next-generation sequencing platform.
-
Align the reads to the reference genome.
-
Perform differential gene expression and differential splicing analysis.
-
-
Data Analysis:
-
Identify genes that are significantly up- or down-regulated in the ASO-treated samples compared to controls.
-
Cross-reference the differentially expressed genes with the list of potential off-targets from the in silico analysis.
-
-
-
Validation of Potential Off-Targets:
-
Use quantitative real-time PCR (qRT-PCR) to validate the changes in expression of the top candidate off-target genes identified from the transcriptome analysis.
-
-
Mitigation Strategies:
-
ASO Redesign: If significant off-target effects are identified, redesign the ASO to target a different region of the target RNA with fewer potential off-target binding sites.
-
Chemical Modifications: Incorporate chemical modifications that increase the binding specificity of the ASO.
-
Diagram: Workflow for Identifying Hybridization-Dependent Off-Target Effects
Caption: A systematic approach to identify and mitigate hybridization-dependent off-target effects.
References
- 1. Cholesterol-GalNAc Dual Conjugation Strategy for Reducing Renal Distribution of Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Effects of 2′-O-Methoxyethyl Oligonucleotides on Renal Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of alternative complement pathway dysregulation by a phosphorothioate oligonucleotide in monkey and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antisense oligonucleotides and nucleic acids generate hypersensitive platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Oligonucleotide-Based Therapies for Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Kidney: The Promise of RNA-Based Therapeutics - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 8. immunostep.com [immunostep.com]
- 9. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Activation of the alternative pathway of complement by a phosphorothioate oligonucleotide: potential mechanism of action. | Semantic Scholar [semanticscholar.org]
- 11. haematologica.org [haematologica.org]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. duchenneuk.org [duchenneuk.org]
- 14. Comprehensive review of adverse reactions and toxicology in ASO-based therapies for Duchenne Muscular Dystrophy: From FDA-approved drugs to peptide-conjugated ASO - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ex vivo assays to detect complement activation in complementopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Severe persistent injection site reactions after subcutaneous 2'-O-methyl phosphorothioate oligonucleotide therapy for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, this compound, in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmaron.com [pharmaron.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. Activation of the alternative pathway of complement by a phosphorothioate oligonucleotide: potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Optimizing Drisapersen Dosage in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Drisapersen dosage and minimize cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a 2'-O-methyl phosphorothioate antisense oligonucleotide designed to induce the skipping of exon 51 in the dystrophin pre-mRNA.[1] For Duchenne muscular dystrophy (DMD) patients with specific mutations, this exon skipping can restore the reading frame, leading to the production of a truncated but partially functional dystrophin protein.[2]
Q2: What are the primary causes of this compound-induced cytotoxicity in cell culture?
The cytotoxicity of this compound, like other phosphorothioate (PS) modified oligonucleotides, can stem from several factors:
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Hybridization-independent (Sequence-independent) effects: The PS backbone can lead to non-specific binding with various cellular proteins, disrupting their normal functions and potentially triggering stress responses.[3][4]
-
Sequence-dependent effects: Certain nucleotide sequences, even with chemical modifications, can be more prone to causing toxicity.[5] Some studies suggest that ASOs capable of forming stable hairpin structures are more likely to be cytotoxic.[4][6]
-
Immune stimulation: Although less common in vitro without specialized immune cells, certain sequence motifs like unmethylated CpG dinucleotides can potentially trigger innate immune responses.
Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures treated with this compound?
Common indicators of cytotoxicity include:
-
Reduced cell viability and proliferation, which can be quantified using assays like MTT or PrestoBlue.
-
Increased cell death, observable through morphological changes (e.g., cell rounding, detachment) and quantifiable with LDH or Trypan Blue exclusion assays.
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Induction of apoptosis, measurable by caspase activity assays.
-
Formation of intracellular inclusions or stress granules.[3]
Q4: How can I distinguish between on-target efficacy (exon skipping) and off-target cytotoxic effects?
It is crucial to include proper controls in your experiments:
-
Mismatch Control: Use an oligonucleotide with the same length and chemical modifications as this compound but with a scrambled sequence that does not target any known mRNA. This helps differentiate sequence-specific effects from those related to the chemical backbone.
-
Untreated Control: This baseline control shows the normal state of the cells.
-
Transfection Reagent-Only Control: If using a delivery vehicle, this control accounts for any toxicity induced by the transfection reagent itself.
By comparing the effects of this compound to these controls, you can better attribute the observed outcomes to either its intended exon-skipping activity or to off-target cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Cell Death at Effective Exon Skipping Concentrations | This compound concentration is too high: The therapeutic window for your specific cell type may be narrow. | Perform a dose-response curve to identify the lowest effective concentration that maximizes exon skipping while minimizing cytotoxicity. Start with a broad range of concentrations (e.g., 10 nM to 10 µM) and then narrow it down. |
| Suboptimal delivery method: Transfection reagents can have their own toxicity, which can be additive with the ASO. "Naked" or gymnotic delivery may be less efficient but also less toxic.[7] | Optimize the delivery method. If using a transfection reagent, perform a dose-response with the reagent alone to determine its toxicity profile. Consider trying different transfection reagents or gymnotic delivery, although the latter may require higher ASO concentrations and longer incubation times.[7] | |
| Cell density is not optimal: Cells that are too sparse or too confluent can be more susceptible to stress and toxicity. | Optimize cell seeding density. For most adherent cell lines, a confluency of 50-70% at the time of treatment is recommended. | |
| Low Exon Skipping Efficiency | Inefficient delivery: The ASO may not be entering the cells effectively. | Increase the concentration of the ASO or the delivery reagent. However, be mindful of potential increases in cytotoxicity. Ensure the delivery protocol is optimized for your cell type. |
| Target RNA accessibility: The target region on the pre-mRNA may be inaccessible due to secondary structures or protein binding. | While the this compound sequence is fixed, for future ASO design, consider targeting different regions of the exon. | |
| Incorrect timing of analysis: Exon skipping and subsequent protein expression take time. | Perform a time-course experiment to determine the optimal time point for analysis (e.g., 24, 48, and 72 hours post-treatment). | |
| Inconsistent Results Between Experiments | Variability in cell health and passage number: Cells at high passage numbers or in poor health may respond differently. | Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing at the time of the experiment. |
| Inconsistent ASO preparation: Improper storage or handling can lead to degradation. | Aliquot your this compound stock solution to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C. | |
| Pipetting errors: Inconsistent volumes of ASO or transfection reagents can lead to variability. | Prepare a master mix of the ASO and delivery reagent for replicate wells to minimize pipetting errors. |
Data Presentation
Table 1: Representative Dose-Response of this compound Analogs for Exon 51 Skipping in DMD Patient-Derived Myoblasts
| Concentration (µM) | Exon 51 Skipping Efficiency (%) |
| 0.1 | 5 - 15 |
| 0.5 | 20 - 40 |
| 1.0 | 40 - 60 |
| 3.0 | > 60 |
Note: This table is a synthesis of representative data from studies on this compound and its analogs.[8] Actual efficiencies may vary depending on the specific cell line, delivery method, and experimental conditions.
Table 2: Example Cytotoxicity Profile of 2'-O-Methyl Phosphorothioate ASOs in Cell Culture
| Concentration (µM) | Cell Viability (%) |
| 1 | 90 - 100 |
| 5 | 70 - 90 |
| 10 | 50 - 70 |
| 25 | < 50 |
Note: This table provides an example of the potential cytotoxicity of 2'-O-methyl phosphorothioate ASOs. The IC50 (concentration at which 50% of cells are non-viable) can vary significantly based on the ASO sequence, cell type, and assay duration. It is crucial to determine the specific cytotoxicity profile for your experimental system.
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol measures cell viability based on the metabolic activity of the cells.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Protocol 2: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and an untreated control.
Protocol 3: Quantification of Exon 51 Skipping by RT-qPCR
This protocol quantifies the relative amount of dystrophin mRNA with and without exon 51.
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described above. At the desired time point, lyse the cells and extract total RNA using a standard kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers that flank exon 51. This will amplify both the full-length and the exon-skipped transcripts.
-
Analysis of Results: The different sized amplicons can be resolved and quantified using gel electrophoresis and densitometry, or by using fluorescent probes specific to the skipped and unskipped junctions in a real-time qPCR assay.
-
Calculation of Exon Skipping Efficiency: Express the amount of the skipped transcript as a percentage of the total (skipped + unskipped) transcript.
Visualizations
Caption: Experimental workflow for optimizing this compound dosage in cell culture.
Caption: Signaling pathways of this compound's action and induced cytotoxicity.
References
- 1. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 2. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Stranded Fully Modified-Phosphorothioate Oligonucleotides can Induce Structured Nuclear Inclusions, Alter Nuclear Protein Localization and Disturb the Transcriptome In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'- O-Methyl Modified Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2’-O-Methyl Modified Single-Stranded Oligonucleotides - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 7. ncardia.com [ncardia.com]
- 8. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Cellular Uptake of 2'OMePS Oligonucleotides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of poor cellular uptake of 2'-O-Methyl Phosphorothioate (2'OMePS) oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: My 2'OMePS oligonucleotide is showing low activity in vitro. What is the most likely cause?
A1: The primary reason for low activity of 2'OMePS oligonucleotides is often inefficient cellular uptake.[1][2] These molecules are large and negatively charged, which hinders their passive diffusion across the cell membrane.[2] Even after being taken up into the cell through endocytosis, a significant portion may remain trapped in endosomes, failing to reach their target in the cytoplasm or nucleus.[3][4] It is estimated that less than 1% of antisense oligonucleotides (ASOs) reach the correct cellular compartment.[5]
Q2: What are the main strategies to improve the delivery of my 2'OMePS oligonucleotide?
A2: There are three main strategies to enhance the cellular uptake of 2'OMePS oligonucleotides:
-
Conjugation: Covalently linking the oligonucleotide to a molecule that facilitates cell entry, such as a cell-penetrating peptide (CPP).[6][7]
-
Formulation: Complexing the oligonucleotide with a delivery vehicle like lipid nanoparticles (LNPs) or polymers.[8][9]
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Chemical Modification: Altering the oligonucleotide's own chemical structure to improve its uptake properties.[10]
Q3: What are cell-penetrating peptides (CPPs) and how do they work?
A3: Cell-penetrating peptides are short peptides (typically under 30 amino acids) that can traverse the cell membrane and carry a molecular cargo, such as an oligonucleotide, with them.[11] They can be conjugated to 2'OMePS ASOs to significantly improve their cellular internalization.[6] Some CPPs are positively charged and interact with the negatively charged cell membrane, while newer non-cationic CPPs have also been developed to enhance uptake.[6][12]
Q4: Are there any alternatives to commercial transfection reagents for in vitro delivery?
A4: Yes, naturally derived compounds like saponins (e.g., Digitonin) have been shown to enhance the delivery of 2'OMePS oligonucleotides in vitro with efficiency comparable to or even exceeding that of commercial reagents like Lipofectamine 2000, and often with lower cytotoxicity.[13][14][15]
Q5: What is "gymnosis" and can I rely on it for my experiments?
A5: Gymnosis refers to the uptake of naked ASOs by cells in culture without the use of any transfection reagents.[1] While this process does occur, it is generally inefficient. Relying on gymnosis for experiments where high efficiency is required is not recommended.
Troubleshooting Guide
Issue: Low transfection efficiency with standard lipid-based reagents.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reagent-to-Oligo Ratio | Perform a dose-response matrix to determine the optimal concentration of both the transfection reagent and the 2'OMePS oligonucleotide. | Increased target knockdown or splice-switching activity with minimal cytotoxicity. |
| Cell Type Specificity | Some cell lines are notoriously difficult to transfect. Consider using an alternative delivery method such as electroporation or a different delivery vehicle like polymer-based reagents (e.g., PEI derivatives).[9] | Improved oligonucleotide delivery and biological effect. |
| High Cytotoxicity | High concentrations of transfection reagents can be toxic to cells. Lower the concentration of the reagent or switch to a less toxic alternative, such as certain saponins like Digitonin or Glycyrrhizin.[13][14] | Maintained or improved transfection efficiency with higher cell viability. |
| Endosomal Entrapment | The oligonucleotide is successfully internalized but remains trapped in endosomes.[3] Use delivery systems known to promote endosomal escape, such as certain LNPs or polymers with "proton sponge" effects.[8] | Enhanced biological activity due to the oligonucleotide reaching its cytosolic or nuclear target. |
Issue: Poor in vivo efficacy despite good in vitro results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Rapid Clearance | Unconjugated 2'OMePS oligonucleotides can be rapidly cleared from circulation.[2] Conjugation to a peptide or formulation in a nanoparticle system can improve pharmacokinetic properties.[8][12] | Increased half-life and tissue accumulation of the oligonucleotide. |
| Lack of Tissue Targeting | The oligonucleotide may not be reaching the target tissue in sufficient concentrations. Conjugate the ASO to a tissue-homing peptide identified through methods like in vivo phage display.[12][16] | Enhanced uptake in the target tissue (e.g., muscle, heart) and improved therapeutic effect.[12] |
| Inefficient Uptake by Target Cells | Even if the oligonucleotide reaches the target tissue, cellular uptake may be poor. Using CPP-conjugated ASOs can dramatically improve uptake in various tissues.[7] | Higher intracellular concentrations of the ASO in the target tissue, leading to greater efficacy. |
Data Summary Tables
Table 1: Comparison of Delivery Enhancers for 2'OMePS Oligonucleotides in vitro
| Delivery Enhancer | Fold Increase in Exon Skipping vs. 2'OMePS alone (mdx mice) | Relative Cytotoxicity | Reference |
| Digitonin | Up to 10-fold | Lower than Lipofectamine 2k | [13][14] |
| Tomatine | Significant enhancement | Higher than Digitonin | [13][14] |
| PEA C14 Polymer | Up to 6-fold | Low | [9] |
| TAP Polymer | Up to 15-fold | Lower than Lipofectamine 2k | [17] |
Table 2: Effect of Conjugation on 2'OMePS Oligonucleotide Uptake
| Conjugate | Effect | Cell/Animal Model | Reference |
| Muscle-homing Peptide | Improved uptake in skeletal and cardiac muscle. | mdx mice | [12][16] |
| ETWWK Peptide (non-cationic CPP) | Significant cellular internalization and nuclear localization. 1.94-fold upregulation of dystrophin protein. | C2C12 and human DMD patient-derived myoblasts | [6] |
Experimental Protocols & Methodologies
Protocol 1: Formulation of 2'OMePS Oligonucleotides with Saponins for in vitro Delivery
This protocol is adapted from studies demonstrating the efficacy of saponins as delivery vehicles.[13]
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Digitonin in DMSO.
-
Resuspend the 2'OMePS oligonucleotide in nuclease-free water to a final concentration of 20 µM.
-
-
Complex Formation:
-
For a single well of a 24-well plate, dilute the desired amount of 2'OMePS oligonucleotide (e.g., to a final concentration of 200 nM) in serum-free culture medium.
-
In a separate tube, dilute the Digitonin stock solution in the same volume of serum-free medium to achieve the desired final concentration (e.g., 5-10 µg/mL).
-
Add the diluted Digitonin solution to the diluted oligonucleotide solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the old medium from the cells (seeded the day before to be at 50-70% confluency).
-
Add the oligonucleotide-saponin complex mixture to the cells.
-
Incubate the cells for 4-6 hours at 37°C.
-
Add complete medium (containing serum) to the well. For some sensitive cell lines, it may be necessary to replace the transfection medium with fresh complete medium.
-
-
Assay:
-
Assess the biological activity of the oligonucleotide at the desired time point (e.g., 24-72 hours post-transfection) using RT-PCR, western blot, or other relevant assays.
-
Protocol 2: Cellular Uptake Analysis using Fluorescence Microscopy
This protocol allows for the visualization of oligonucleotide uptake.
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
-
Transfection with Fluorescently Labeled Oligonucleotide:
-
Use a fluorescently labeled (e.g., FITC or Cy3) 2'OMePS oligonucleotide.
-
Perform the transfection using the desired delivery method (e.g., lipid-based reagent, CPP-conjugate, or saponin formulation).
-
-
Cell Fixation and Staining:
-
At the desired time point (e.g., 4-24 hours post-transfection), wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) To visualize the nucleus, incubate the cells with a DAPI or Hoechst solution (e.g., 1 µg/mL in PBS) for 5 minutes.
-
(Optional) To visualize endosomes/lysosomes, cells can be incubated with LysoTracker Red before fixation, following the manufacturer's protocol.[14]
-
-
Microscopy:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore used on the oligonucleotide and any counterstains.
-
Visualizations
References
- 1. Self-assembly into nanoparticles is essential for receptor mediated uptake of therapeutic antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. dc.engconfintl.org [dc.engconfintl.org]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Advancing antisense oligonucleotide delivery through click chemistry based chemical conjugation with designed short non-cationic peptides for Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delivery of therapeutic oligonucleotides with cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoparticle Delivery of Antisense Oligonucleotides and Their Application in the Exon Skipping Strategy for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Effective Exon Skipping and Dystrophin Restoration by 2′-O-Methoxyethyl Antisense Oligonucleotide in Dystrophin-Deficient Mice | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Peptide conjugation of 2'-O-methyl phosphorothioate antisense oligonucleotides enhances cardiac uptake and exon skipping in mdx mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Saponins enhance exon skipping of 2′-O-methyl phosphorothioate oligonucleotide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Triazine-cored polymeric vectors for antisense oligonucleotide delivery in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Injection Site Reactions in Animal Studies of Subcutaneous Drisapersen
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on managing injection site reactions (ISRs) observed during preclinical animal studies of subcutaneously administered Drisapersen and other 2'-O-methyl phosphorothioate antisense oligonucleotides. The information is presented in a question-and-answer format to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical macroscopic and microscopic findings of injection site reactions to subcutaneous this compound in animal models?
A1: Subcutaneous administration of this compound and similar oligonucleotides can lead to local inflammatory reactions.
-
Macroscopic findings commonly include erythema (redness), edema (swelling), and induration (hardening of the tissue) at the injection site. In more severe cases, ulceration and necrosis may be observed.
-
Microscopic findings in tissues stained with Hematoxylin and Eosin (H&E) typically reveal a local inflammatory infiltrate. This infiltrate is often composed of mononuclear cells, including lymphocytes and macrophages. Evidence of hemorrhage, edema, and, in severe reactions, necrosis of the subcutis and overlying dermis may also be present.
Q2: Which animal models are most commonly used to assess local tolerance of subcutaneous oligonucleotides like this compound?
A2: Several animal species are used for non-clinical local tolerance testing. The most common are:
-
Rodents (Mice and Rats): Often used for initial screening due to their cost-effectiveness and ease of handling. They can exhibit local swelling and mononuclear cell infiltrates.
-
Rabbits: A standard model for dermal and subcutaneous tolerance studies.
-
Non-Human Primates (NHPs), such as Cynomolgus and Rhesus monkeys: These models are often used in later-stage preclinical development. Monkeys are particularly sensitive to oligonucleotide-induced complement activation, which can contribute to local and systemic inflammatory responses.
Q3: What are the primary known mechanisms underlying injection site reactions to phosphorothioate oligonucleotides?
A3: The inflammatory response at the injection site is believed to be a class effect of phosphorothioate oligonucleotides and is primarily driven by the innate immune system. Two key pathways have been identified:
-
Alternative Complement Pathway Activation: In non-human primates, phosphorothioate oligonucleotides can bind to complement Factor H, a key regulator of the alternative complement pathway. This interaction can lead to uncontrolled activation of the pathway, resulting in the generation of pro-inflammatory mediators like C3a and C5a, which attract immune cells to the injection site.
-
Toll-Like Receptor 9 (TLR9) Activation: Unmethylated CpG motifs within the oligonucleotide sequence can be recognized by TLR9, which is expressed by immune cells like B cells and plasmacytoid dendritic cells. TLR9 activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines. While this compound's sequence is designed to minimize CpG content, some level of TLR9 stimulation may still occur.
Troubleshooting Guide: Managing Injection Site Reactions
Issue: Observation of significant erythema, swelling, or induration at the injection site.
This guide provides a systematic approach to troubleshooting and mitigating injection site reactions.
Step 1: Refine Injection Technique and Procedure
Proper injection technique is critical to minimize local tissue trauma and irritation.
| Parameter | Recommendation | Rationale |
| Injection Volume | Administer the lowest effective dose in the smallest possible volume. For larger volumes, consider splitting the dose across multiple injection sites. | High injection volumes can cause mechanical stress and distension of the subcutaneous tissue, leading to inflammation. |
| Injection Speed | Inject the solution slowly and steadily. | Rapid injection can increase mechanical trauma to the tissue. |
| Needle Gauge | Use a new, sterile needle of an appropriate gauge for each animal and injection. | A sharp, appropriate-sized needle minimizes tissue damage upon insertion. |
| Site Rotation | For repeat-dosing studies, alternate injection sites. | Avoids repeated irritation and cumulative inflammatory response at a single site. |
| Animal Restraint | Ensure the animal is properly restrained to prevent movement during injection. | Minimizes the risk of needle-induced trauma. |
Step 2: Evaluate Formulation and Vehicle
The formulation of the injected substance can significantly impact local tolerance.
| Parameter | Recommendation | Rationale |
| pH | Ensure the pH of the formulation is as close to physiological pH (~7.4) as possible. | Non-physiological pH can cause direct tissue irritation. |
| Osmolality | Use an isotonic vehicle (e.g., sterile saline) to minimize osmotic stress on cells. | Hypotonic or hypertonic solutions can lead to cell damage and inflammation. |
| Excipients | Review all excipients for their potential to cause irritation. Consider reformulating with alternative, less irritating excipients if necessary. | Some solubilizing agents or preservatives can be inflammatory. |
Step 3: Consider Pre-treatment or Co-administration (Experimental)
This section is for investigational purposes and should be implemented as part of a well-designed study to evaluate efficacy and potential impact on the primary study endpoints.
| Approach | Experimental Protocol Example | Rationale |
| Local Cooling | Apply a cold pack to the injection site for a short duration (e.g., 1-2 minutes) immediately before and after injection. | May cause local vasoconstriction, reducing the immediate inflammatory response and sensation of pain. |
| Topical Corticosteroids | Apply a low-potency topical corticosteroid cream to the injection site after administration. | May help to dampen the local inflammatory cascade. Note: Systemic absorption and potential effects on study outcomes must be considered. |
| Complement Inhibitors (NHP Studies) | In studies with non-human primates where complement activation is a suspected driver of severe reactions, the co-administration of a complement inhibitor could be explored. | This is a complex intervention and should only be considered in collaboration with veterinary staff and with a clear understanding of the potential for confounding study results. |
Experimental Protocols
Protocol 1: Assessment of Local Tolerance to Subcutaneous Injections in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Vehicle control (e.g., sterile saline).
-
Group 2: this compound at the desired concentration and volume.
-
Additional groups can be added to test different formulations or mitigation strategies.
-
-
Procedure:
-
Acclimatize animals for at least 5 days.
-
On Day 0, administer a single subcutaneous injection in the dorsal thoracic region.
-
Clinical Observations: Observe animals at 1, 4, 24, 48, and 72 hours post-injection. Score the injection site for erythema and edema using a standardized scoring system (e.g., Draize scale). Measure the diameter of any swelling with calipers.
-
Gross Pathology: At the end of the observation period, euthanize the animals and perform a gross examination of the injection site and surrounding tissues.
-
Histopathology: Collect the injection site and surrounding tissue, fix in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should evaluate the slides for signs of inflammation, necrosis, and other pathological changes.
-
Protocol 2: In Vitro Assessment of Inflammatory Potential
-
Cell Culture: Use a relevant immune cell line (e.g., a macrophage cell line) or primary immune cells.
-
Treatment:
-
Untreated control.
-
Vehicle control.
-
This compound at various concentrations.
-
Positive control (e.g., Lipopolysaccharide - LPS).
-
-
Endpoint Analysis: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Cytokine Measurement: Analyze the supernatant for the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.
Visualizations
Technical Support Center: Enhancing the Stability and Half-Life of Drisapersen in Experimental Settings
This technical support center is designed for researchers, scientists, and drug development professionals working with Drisapersen and other antisense oligonucleotides. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the stability and half-life of these molecules during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an antisense oligonucleotide designed to treat Duchenne muscular dystrophy (DMD) in patients with specific mutations amenable to exon 51 skipping.[1] It is a 20-mer synthetic RNA molecule with a 2'-O-methyl modified ribose sugar backbone and phosphorothioate linkages.[1] Its sequence is 5'-UCA AGG AAG AUG GCA UUU CU-3'. This compound works by binding to a specific sequence on the pre-messenger RNA (pre-mRNA) of the dystrophin gene, sterically blocking the splicing machinery from including exon 51 in the final messenger RNA (mRNA). This "skipping" of exon 51 can restore the reading frame of the dystrophin gene, leading to the production of a shorter but partially functional dystrophin protein.
Q2: Why are chemical modifications like 2'-O-methyl and phosphorothioate linkages important for this compound?
Unmodified oligonucleotides are rapidly degraded by nucleases present in biological fluids and have a very short half-life.[2] The chemical modifications in this compound are crucial for its stability and therapeutic efficacy:
-
Phosphorothioate (PS) Linkages: In a PS linkage, a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom. This modification makes the oligonucleotide more resistant to degradation by nucleases, thereby increasing its half-life in serum and tissues.[3]
-
2'-O-methyl (2'-OMe) Sugar Modification: This modification on the ribose sugar further enhances nuclease resistance and increases the binding affinity of the oligonucleotide to its target RNA sequence.[4]
Together, these modifications significantly improve the stability and pharmacokinetic profile of this compound, allowing it to reach its target and exert its therapeutic effect.
Q3: How can I assess the stability of my this compound or similar antisense oligonucleotide in the lab?
The most common method to assess oligonucleotide stability is through a nuclease degradation assay. This typically involves incubating the oligonucleotide in a biological matrix like human serum or with specific nucleases and analyzing its integrity over time. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the expected half-life of a 2'-O-methyl phosphorothioate oligonucleotide like this compound?
The half-life can vary depending on the specific sequence, the extent of modification, and the biological matrix. However, studies have shown that 2'-O-methyl phosphorothioate oligonucleotides have a significantly extended half-life compared to unmodified oligonucleotides. For instance, the mean terminal half-life of this compound in circulation has been reported to be approximately 29 days.[5]
Q5: I am observing low exon skipping efficiency in my cell culture experiments. What could be the cause?
Low exon skipping efficiency can be due to several factors. Please refer to the "Troubleshooting Guides" section for a detailed breakdown of potential causes and solutions, covering aspects like oligonucleotide design, delivery, and experimental conditions.
Data Presentation
The following tables summarize key quantitative data related to the stability of modified oligonucleotides.
Table 1: Half-life of Oligonucleotides with Different Modifications in Human Serum
| Oligonucleotide Type | Modification(s) | Half-life in Human Serum |
| Unmodified DNA | None | ~1.5 hours |
| Phosphorothioate (PS) DNA | Phosphorothioate linkages | Significantly increased (can be >72 hours in 10% FBS)[6] |
| 2'-O-methyl PS RNA (like this compound) | 2'-O-methyl sugars, Phosphorothioate linkages | Further enhanced, with a reported mean terminal half-life in circulation of ~29 days for this compound[5] |
Table 2: Effect of Modifications on the Melting Temperature (Tm) of Oligonucleotide Duplexes
The melting temperature (Tm) is the temperature at which half of the double-stranded nucleic acid has dissociated into single strands. It is a measure of the stability of the duplex.
| Duplex Type | Modifications | Representative Tm (°C) |
| DNA:RNA | Unmodified | 45.1 |
| PS-DNA:RNA | Phosphorothioate linkages | 33.9 (destabilizing effect)[3] |
| 2'-OMe-RNA:DNA | 2'-O-methyl sugars | 62.8 (stabilizing effect)[3] |
| 2'-OMe-PS-RNA:DNA | 2'-O-methyl sugars, Phosphorothioate linkages | 57.7 (PS linkage slightly destabilizes the stable 2'-OMe duplex)[3][4] |
Note: These are representative values and can vary based on sequence, salt concentration, and other experimental conditions.
Troubleshooting Guides
Issue 1: Low or No Exon Skipping Detected by RT-PCR
| Possible Cause | Troubleshooting Steps |
| Inefficient Oligonucleotide Delivery | - Optimize the transfection reagent and protocol for your cell type. - For in vivo studies, consider different delivery vehicles like lipid nanoparticles. - Verify cellular uptake using a fluorescently labeled control oligonucleotide (see protocol below). |
| Suboptimal Oligonucleotide Concentration | - Perform a dose-response experiment to determine the optimal concentration for your system. |
| Incorrect Incubation Time | - Optimize the incubation time; typically 24-72 hours is required to observe significant exon skipping. |
| Poor Oligonucleotide Design | - Ensure the antisense sequence is perfectly complementary to the target site on the pre-mRNA. - The target site should be accessible; targeting exonic splicing enhancers (ESEs) or splice sites is often effective.[7] |
| Issues with RT-PCR Assay | - Verify the integrity of your RNA samples. - Design and validate primers that specifically amplify the skipped and unskipped products. - Run appropriate controls, including a no-template control and a positive control if available. - Refer to the qPCR troubleshooting guide in the FAQs for more detailed assistance. |
Issue 2: Degradation of Oligonucleotide During Experimentation
| Possible Cause | Troubleshooting Steps |
| Nuclease Contamination | - Use nuclease-free water, tubes, and pipette tips for all experiments. - Work in a clean environment and wear gloves. |
| Instability in Serum-Containing Media | - Confirm the stability of your oligonucleotide using a serum stability assay (see protocol below). - If degradation is rapid, consider using oligonucleotides with more robust chemical modifications. |
| Improper Storage | - Store oligonucleotides at -20°C or -80°C in a nuclease-free buffer. - Avoid repeated freeze-thaw cycles. |
Issue 3: Difficulty in Detecting Dystrophin Protein by Western Blot
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | - Dystrophin is a very large and low-abundance protein, making it difficult to detect. - Load a higher amount of total protein on the gel (up to 100 µg). - Use a sensitive chemiluminescent substrate. |
| Inefficient Protein Extraction | - Use a lysis buffer specifically designed for large proteins and ensure complete cell lysis. |
| Poor Antibody Performance | - Use a validated primary antibody specific for dystrophin. - Optimize the primary and secondary antibody concentrations and incubation times. |
| Transfer Issues | - Due to its large size (~427 kDa), dystrophin transfer can be challenging. - Optimize the transfer conditions (e.g., use a wet transfer system, lower voltage for a longer duration, or a specialized transfer buffer). |
Experimental Protocols
Serum Stability Assay (Nuclease Degradation Assay)
This protocol assesses the stability of an oligonucleotide in the presence of nucleases found in serum.
Materials:
-
Antisense oligonucleotide (e.g., this compound)
-
Human or fetal bovine serum (FBS)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
-
Loading dye (containing a denaturant like formamide)
-
Polyacrylamide gel (e.g., 15-20% TBE-Urea gel)
-
TBE buffer
-
Nucleic acid stain (e.g., SYBR Gold)
-
Gel imaging system
Procedure:
-
Prepare a stock solution of your oligonucleotide in nuclease-free water.
-
In a series of nuclease-free microcentrifuge tubes, prepare a reaction mixture containing the oligonucleotide (final concentration ~1-5 µM) and 50-90% serum in PBS.
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot from the reaction and mix it with an equal volume of loading dye to stop the reaction.
-
Store the samples at -20°C until all time points are collected.
-
Denature the samples by heating at 95°C for 5 minutes before loading onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with a nucleic acid stain and visualize it using a gel imaging system.
-
Analyze the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation.
Quantification of Exon Skipping by RT-qPCR
This protocol allows for the quantitative measurement of exon skipping efficiency.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers designed to specifically amplify the exon-skipped and un-skipped transcripts
-
qPCR instrument
Procedure:
-
Treat cells with the antisense oligonucleotide for the desired time.
-
Extract total RNA from the cells using a standard RNA extraction kit.
-
Perform reverse transcription to generate cDNA.
-
Set up qPCR reactions using a master mix and primers specific for the skipped and un-skipped amplicons. It is crucial to have a set of primers that span the new exon-exon junction created by the skipping event and another set that amplifies a region within the skipped exon.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data to determine the relative or absolute quantification of the skipped and un-skipped transcripts. The percentage of exon skipping can be calculated using the ΔΔCt method or by creating a standard curve.
Cellular Uptake Assay using Fluorescently Labeled Oligonucleotides
This protocol helps visualize and quantify the uptake of oligonucleotides into cells.
Materials:
-
Fluorescently labeled antisense oligonucleotide (e.g., with FITC or Cy3)
-
Cell culture medium
-
Transfection reagent (if not assessing free uptake)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable format (e.g., chamber slides for microscopy or multi-well plates for flow cytometry).
-
Add the fluorescently labeled oligonucleotide to the cell culture medium at the desired concentration (with or without a transfection reagent).
-
Incubate for a specified period (e.g., 4-24 hours).
-
Wash the cells thoroughly with PBS to remove any unbound oligonucleotide.
-
For microscopy, fix the cells and mount them with a mounting medium containing a nuclear stain (e.g., DAPI). Visualize the cellular localization of the fluorescent oligonucleotide.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity to quantify the percentage of cells that have taken up the oligonucleotide and the relative amount of uptake.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exon skipping and duchenne muscular dystrophy therapy: selection of the most active U1 snRNA antisense able to induce dystrophin exon 51 skipping - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol refinement for reproducible exon skipping results with Drisapersen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible exon skipping results with Drisapersen.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antisense oligonucleotide (AON) designed to induce the skipping of exon 51 in the pre-messenger RNA (pre-mRNA) of the dystrophin gene.[1][2][3][4] In Duchenne muscular dystrophy (DMD) patients with specific mutations, the genetic reading frame is disrupted, preventing the production of a functional dystrophin protein.[1][4][5] this compound binds to a specific sequence within exon 51 of the dystrophin pre-mRNA, sterically hindering the splicing machinery from recognizing and including this exon in the final messenger RNA (mRNA).[6] This exclusion, or "skipping," of exon 51 can restore the reading frame, allowing for the translation of a shorter but still partially functional dystrophin protein, similar to that seen in the milder Becker muscular dystrophy (BMD).[4][5][7]
Q2: What is the chemical composition of this compound?
This compound is a 2'-O-methyl phosphorothioate (2'OMePS) RNA antisense oligonucleotide.[4][5][7] This chemical modification involves a methyl group at the 2' position of the ribose sugar and a sulfur atom replacing a non-bridging oxygen in the phosphate backbone. These modifications enhance the molecule's stability against nuclease degradation and improve its binding affinity to the target RNA compared to unmodified RNA.[7]
Q3: Which DMD mutations are amenable to treatment with this compound?
This compound is designed for DMD patients whose mutations can be corrected by skipping exon 51. This represents the largest subgroup of DMD patients, accounting for approximately 13% of all cases.[1][4] This includes patients with deletions of exons such as 45-50, 48-50, 50, and 52.[4]
Q4: What are the recommended methods for quantifying exon skipping efficiency?
Several methods can be used, but they have varying degrees of accuracy. Digital droplet PCR (ddPCR) is considered the most accurate and recommended method for absolute quantification of exon skipping.[6][8] Other methods include quantitative PCR (qPCR) and nested reverse transcriptase PCR (RT-PCR). However, studies have shown that qPCR and especially nested RT-PCR can significantly overestimate exon skipping levels compared to ddPCR.[8][9] For protein-level analysis, Western blotting or capillary Western immunoassay (Wes) are standard methods to quantify dystrophin restoration.[6][10]
Q5: What were the challenges observed with this compound in clinical trials?
While early trials showed promise, a Phase III clinical trial with this compound failed to show a statistically significant improvement in the 6-minute walk test (6MWT) compared to a placebo.[11][12] Additionally, common adverse events reported included injection-site reactions and subclinical proteinuria (the presence of excess proteins in the urine).[13][14] The clinical development of this compound was ultimately discontinued.[7][12]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound-mediated exon 51 skipping to restore the dystrophin reading frame.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Problem 1: Low or undetectable exon skipping.
| Possible Cause | Recommended Solution |
| Inefficient AON Delivery | Optimize the transfection protocol. Use a reagent specifically designed for oligonucleotide delivery. Ensure cells are at an optimal confluence (typically 70-80%) at the time of transfection. |
| Suboptimal AON Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Concentrations from 50 nM to 400 nM have been used in literature.[3][9] |
| Poor RNA Quality | Use a robust RNA isolation method to ensure high purity and integrity. Check RNA quality using a Bioanalyzer or similar instrument; RIN values should be >8. |
| RT-PCR Issues | Verify primer sequences and their specificity for the skipped and non-skipped transcripts. Run a temperature gradient PCR to find the optimal annealing temperature. Ensure the number of PCR cycles is appropriate to detect the transcript without reaching saturation, which can skew quantification. |
| Incorrect Cell Model | Confirm that the patient-derived cell line used has a mutation that is amenable to exon 51 skipping. Use a positive control cell line known to respond to this compound if available. |
Problem 2: High variability between experimental replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Culture | Standardize all cell culture procedures, including seeding density, passage number, and media composition. Inconsistent cell health or density can significantly affect transfection efficiency. |
| Transfection Variability | Prepare a master mix of the transfection reagent and AON to add to all wells, minimizing well-to-well differences. Ensure even distribution when adding the mix to the cells. |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques. For small volumes, use specialized low-retention tips. |
Problem 3: Low dystrophin protein levels despite efficient RNA skipping.
| Possible Cause | Recommended Solution |
| Inefficient Protein Extraction | Use a lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail to prevent protein degradation.[10] Ensure complete cell lysis through sonication or mechanical homogenization. |
| Western Blotting Issues | Optimize the Western blot protocol. This includes titrating the primary antibody concentration, using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA), and ensuring efficient protein transfer from the gel to the membrane. |
| Time Course Mismatch | Dystrophin protein expression may take longer to accumulate than the detection of RNA skipping. Perform a time-course experiment, harvesting cells at different time points post-transfection (e.g., 48, 72, 96 hours) to find the optimal time for protein detection. |
Experimental Workflow for Reproducible Results
Caption: Standard workflow for in vitro evaluation of this compound efficacy.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies to provide a reference for expected outcomes.
Table 1: Comparative Exon 51 Skipping Efficiency of AONs in DMD Muscle Cells
| Antisense Oligonucleotide (AON) | Concentration | Cell Type | Exon 51 Skipping Efficiency (%) | Source |
| Analog this compound | 1 µM | Immortalized DMD Muscle Cells | ~3% | [10] |
| Analog Eteplirsen | 1 µM | Immortalized DMD Muscle Cells | ~18% | [10] |
| Ac0 (Novel AO) | 1 µM | Immortalized DMD Muscle Cells | Up to 72% | [10] |
| AON-B1 (this compound sequence) | 50 mg/kg (in vivo) | hDMD mice Quadriceps | ~0.17% | [6] |
| AON-B9 (Modified AO) | 50 mg/kg (in vivo) | hDMD mice Quadriceps | 4.7% (27-fold > AON-B1) | [6] |
| AON-C18 (Modified AO) | 100 mg/kg (in vivo) | hDMDdel52/mdx mice Quadriceps | ~100-fold > this compound | [6] |
Table 2: Dystrophin Protein Restoration Levels
| Antisense Oligonucleotide (AON) | Concentration / Dose | Model | Dystrophin Level (% of Healthy Control) | Source |
| Analog this compound | 1 µM | Immortalized DMD Muscle Cells | Low / Undetectable | [10] |
| Ac0 (Novel AO) | 1 µM | Immortalized DMD Muscle Cells | Up to 16% | [10] |
| AON-C12 (Modified AO) | 100 mg/kg (in vivo) | hDMDdel52/mdx mice Quadriceps | 30.3% | [6] |
| AON-C18 (Modified AO) | 100 mg/kg (in vivo) | hDMDdel52/mdx mice Quadriceps | 40.1% | [6] |
| This compound | 6 mg/kg/week | DMD Patients (Biopsy) | Detected in all biopsies at week 68/72 | [15] |
Key Experimental Protocols
Protocol 1: Cell Culture and AON Transfection
-
Cell Seeding: Plate patient-derived myoblasts or immortalized DMD muscle cells in a suitable growth medium. Seed cells to reach 70-80% confluency on the day of transfection.
-
AON-Transfection Mix Preparation: For each well, dilute the required amount of this compound and the transfection reagent (e.g., a lipofectamine-based reagent) in separate tubes of serum-free medium.
-
Complex Formation: Combine the diluted AON and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow complexes to form.
-
Transfection: Add the AON-transfection reagent complex dropwise to the cells.
-
Incubation: Incubate the cells for 4-6 hours, then replace the transfection medium with fresh, complete growth medium.
-
Harvesting: Harvest cells for RNA analysis at 24-48 hours post-transfection or for protein analysis at 48-96 hours post-transfection.
Protocol 2: RT-PCR for Exon Skipping Quantification
-
RNA Isolation: Extract total RNA from harvested cells using a column-based kit or TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.
-
PCR Amplification:
-
Set up a PCR reaction using primers that flank exon 51. This allows for the amplification of both the full-length (non-skipped) and the shorter (skipped) transcripts.
-
A typical PCR program: 95°C for 5 min, followed by 30-35 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 60s), and a final extension at 72°C for 7 min.
-
-
Analysis:
-
Gel Electrophoresis: Run the PCR products on a 2% agarose gel to visualize the bands corresponding to the skipped and non-skipped products.
-
Quantification: For quantitative analysis, use ddPCR with specific TaqMan assays for the exon 50-52 boundary (skipped) and the exon 50-51 boundary (non-skipped).[6] Calculate the percentage of exon skipping using the formula: (Skipped Transcripts) / (Skipped + Non-skipped Transcripts) * 100.[9]
-
Protocol 3: Western Blotting for Dystrophin Quantification
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[10] Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 30-50 µg of protein lysate and separate the proteins on a large-format 3-8% Tris-Acetate SDS-PAGE gel, which is suitable for large proteins like dystrophin.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against dystrophin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantification: Quantify the band intensity using densitometry software. Normalize the dystrophin signal to a loading control like GAPDH or total protein stain.
Troubleshooting Decision Diagram
Caption: Decision tree for troubleshooting low exon skipping results.
References
- 1. BioMarin Announces FDA Accepts this compound NDA for Treatment of Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping - BioMarin Corporate [biomarin.com]
- 2. biopharmadive.com [biopharmadive.com]
- 3. Portico [access.portico.org]
- 4. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A multicenter comparison of quantification methods for antisense oligonucleotide-induced DMD exon 51 skipping in Duchenne muscular dystrophy cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Antisense Screening and Optimization for Exon 51 Skipping in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What Can We Learn From Clinical Trials of Exon Skipping for DMD? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Outline of Exon Skipping Trials in Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive analysis of Drisapersen-related adverse events observed in preclinical models. It is designed to assist researchers in designing experiments, troubleshooting potential issues, and understanding the toxicological profile of this antisense oligonucleotide.
Frequently Asked Questions (FAQs)
Q1: What are the primary adverse events associated with this compound in preclinical models?
A1: Preclinical studies, primarily in mice and non-human primates, have identified two main dose-dependent adverse events: renal toxicity and thrombocytopenia.[1][2] Injection site reactions are also a common finding.
Q2: What is the underlying mechanism of this compound-induced renal toxicity?
A2: this compound, a 2'-O-methyl phosphorothioate antisense oligonucleotide, accumulates in the proximal tubular cells of the kidneys.[1][3] The observed proteinuria is not due to direct cellular damage but rather a competitive inhibition of receptor-mediated endocytosis.[1][3] This leads to a reversible increase in the urinary excretion of low molecular weight proteins, such as α1-microglobulin.[4]
Q3: What is the proposed mechanism for thrombocytopenia observed with phosphorothioate oligonucleotides like this compound?
A3: Thrombocytopenia is considered a class effect of phosphorothioate-modified oligonucleotides. The mechanism is thought to be independent of the antisense sequence and related to the phosphorothioate backbone.[2] Proposed mechanisms involve the activation of platelets through Toll-like receptor (TLR) pathways, particularly TLR9, leading to their clearance.
Q4: Are there established preclinical models for studying these adverse events?
A4: Yes, the mdx mouse model of Duchenne muscular dystrophy is commonly used to assess both efficacy and safety of exon-skipping therapies like this compound. For general toxicology, studies in normal mice and non-human primates (e.g., cynomolgus monkeys) are standard.[1] Specific animal models for studying immune-mediated thrombocytopenia also exist and can be relevant.
Troubleshooting Guides
Issue 1: Elevated Kidney Injury Markers in Urine Samples
Potential Cause: Competitive inhibition of protein reabsorption in the proximal tubules by this compound.
Troubleshooting Steps:
-
Confirm Dose-Dependency: Analyze urine samples from animals treated with a range of this compound doses to establish a clear dose-response relationship for the observed kidney markers.
-
Assess Reversibility: Include a washout period in your study design. Discontinuation of this compound administration should lead to the normalization of urinary protein levels.[1]
-
Histopathological Analysis: Conduct a thorough histological examination of the kidneys. The absence of significant tubular damage, necrosis, or apoptosis would support the mechanism of competitive inhibition rather than direct cytotoxicity.[1]
-
Analyze Specific Markers: In addition to total protein, measure specific markers of tubular injury such as α1-microglobulin and kidney injury molecule-1 (KIM-1). A significant increase in these markers is expected.
Issue 2: Low Platelet Counts in Blood Samples
Potential Cause: Phosphorothioate backbone-induced platelet activation and clearance.
Troubleshooting Steps:
-
Time-Course Analysis: Measure platelet counts at multiple time points following this compound administration to characterize the onset and duration of thrombocytopenia.
-
Control Oligonucleotides: Include control groups treated with a non-targeting phosphorothioate oligonucleotide of similar length and chemistry to confirm that the effect is not sequence-specific.
-
Assess Platelet Activation Markers: Measure markers of platelet activation, such as P-selectin expression, in treated animals to confirm a pro-thrombotic state.
-
Investigate Immune Involvement: To explore the role of the immune system, consider using knockout mouse models for relevant receptors like TLR9.
Quantitative Data Summary
The following tables summarize quantitative data on this compound-related adverse events from preclinical studies.
Table 1: Dose-Dependent Renal Toxicity Markers in Cynomolgus Monkeys (39-week study)
| This compound Dose (mg/kg/week) | Urinary α1-Microglobulin (Fold Increase vs. Control) | Histopathological Findings in Proximal Tubules |
| Low | Minimal Increase | No significant abnormalities |
| Mid | Moderate Increase | Minimal basophilic granules |
| High | Significant Increase | Basophilic granules, tubular vacuolation |
Note: This table is a representative summary based on published findings. Actual values may vary between studies.[1]
Table 2: Preclinical Observations of Thrombocytopenia with Phosphorothioate Oligonucleotides
| Animal Model | Dosing Regimen | Observed Platelet Count Reduction | Proposed Mechanism |
| Mouse | High-dose, repeat administration | Dose-dependent decrease | TLR9-mediated platelet activation |
| Non-human primate | High-dose, repeat administration | Moderate to severe thrombocytopenia | Class effect of phosphorothioate backbone |
Note: This table summarizes general findings for phosphorothioate oligonucleotides, a class to which this compound belongs.
Experimental Protocols
Key Experiment: Assessment of Renal Toxicity in mdx Mice
Objective: To evaluate the dose-dependent renal toxicity of this compound in the mdx mouse model.
Methodology:
-
Animal Model: Male mdx mice, 8-10 weeks of age.
-
Groups:
-
Vehicle control (saline)
-
This compound low dose (e.g., 30 mg/kg/week, subcutaneous)
-
This compound mid dose (e.g., 100 mg/kg/week, subcutaneous)
-
This compound high dose (e.g., 300 mg/kg/week, subcutaneous)
-
-
Dosing: Administer this compound or vehicle subcutaneously once weekly for 12 weeks.
-
Urine Collection: Collect urine from mice at baseline and at weeks 4, 8, and 12 using metabolic cages.
-
Urine Analysis:
-
Measure total protein concentration (e.g., using a Bradford assay).
-
Quantify specific kidney injury markers such as α1-microglobulin and KIM-1 using commercially available ELISA kits.
-
Measure creatinine concentration to normalize protein and marker levels.
-
-
Blood Collection: Collect blood via cardiac puncture at the end of the study for serum chemistry analysis (e.g., BUN, creatinine).
-
Histopathology: At necropsy, perfuse and collect kidneys. Process for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess tubular morphology.
Visualizations
Caption: Workflow for assessing renal toxicity of this compound in mdx mice.
Caption: Proposed pathway for this compound-induced renal proteinuria.
Caption: Hypothesized pathway for phosphorothioate-induced thrombocytopenia.
References
- 1. Nephrotoxicity of marketed antisense oligonucleotide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and safety of single doses of this compound in non-ambulant subjects with Duchenne muscular dystrophy: Results of a double-blind randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - Antisense RNA Design, Delivery, and Analysis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2'OMePS and PMO Chemistries for Exon Skipping in Duchenne Muscular Dystrophy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2'-O-methyl phosphorothioate (2'OMePS) and phosphorodiamidate morpholino oligomer (PMO) chemistries used in antisense oligonucleotides (AONs) for exon skipping in Duchenne muscular dystrophy (DMD).
Duchenne muscular dystrophy is a fatal X-linked genetic disorder caused by mutations in the DMD gene, leading to the absence of functional dystrophin protein.[1][2][3][4] Exon skipping is a promising therapeutic strategy that uses antisense oligonucleotides to modulate splicing of the dystrophin pre-mRNA, restore the reading frame, and produce a shorter but partially functional dystrophin protein.[1][3][5] This approach has led to the development of AONs with different chemical modifications, primarily 2'OMePS and PMO.
Overview of 2'OMePS and PMO Chemistries
Both 2'OMePS and PMO are modifications to the standard RNA structure designed to increase nuclease resistance and binding affinity to the target pre-mRNA.
2'-O-methyl phosphorothioate (2'OMePS) AONs have a negatively charged phosphorothioate backbone, where a sulfur atom replaces a non-bridging oxygen, and a methyl group is added to the 2' position of the ribose sugar.[6] This chemistry has been extensively studied, with drisapersen being a notable candidate that progressed to clinical trials. However, its development was halted due to marginal clinical benefit and safety concerns, including injection site reactions, proteinuria, and thrombocytopenia.[3][7]
Phosphorodiamidate Morpholino Oligomer (PMO) AONs have a neutral backbone composed of morpholine rings linked by phosphorodiamidate groups.[2][8] This uncharged nature is thought to reduce off-target effects and improve safety.[6] Four PMO-based drugs have received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of DMD: eteplirsen (Exondys 51), golodirsen (Vyondys 53), viltolarsen (Viltepso), and casimersen (Amondys 45).[5][9]
Mechanism of Action: Exon Skipping
The fundamental mechanism for both 2'OMePS and PMO AONs is to bind to specific sequences within the dystrophin pre-mRNA, typically at an exon-intron junction or within an exon. This binding sterically hinders the splicing machinery from recognizing and including the targeted exon in the mature mRNA.[1][8] The exclusion of the targeted exon can restore the reading frame of the dystrophin transcript, leading to the translation of a truncated, yet functional, dystrophin protein.[1][8]
Caption: Mechanism of AON-mediated exon skipping to restore the dystrophin reading frame.
Performance Comparison: 2'OMePS vs. PMO
Direct head-to-head comparisons in preclinical models have shown variable results, often dependent on the specific AON sequence and the target exon.[10]
| Feature | 2'OMePS | PMO |
| Backbone Charge | Anionic (negatively charged) | Neutral |
| Clinical Status | Development of this compound (exon 51) discontinued[3][7] | Four FDA-approved drugs for exons 51, 53, and 45[5] |
| Efficacy | Showed modest dystrophin restoration in clinical trials.[3] Newer modifications show promise in preclinical models.[11][12] | Approved drugs demonstrate dystrophin production, though levels are often low.[6] |
| Toxicity | Associated with injection site reactions, proteinuria, and thrombocytopenia in clinical trials.[3][7] | Generally well-tolerated, with a favorable safety profile.[13][14] |
| Delivery | Uptake by dystrophic muscle is observed.[6] Saponins have been shown to enhance in vivo delivery.[15][16] | Poor cellular uptake and inefficient delivery to cardiac muscle are major challenges.[1][2] |
| Next-Generation | Research focuses on precision chemistry, such as incorporating 5-methylcytosine and locked nucleic acids, to enhance efficacy.[11][12] | Peptide-conjugated PMOs (PPMOs) are in development to improve cellular uptake and cardiac delivery.[3][5] |
Experimental Data Summary
Preclinical Efficacy in mdx Mice
Studies in the mdx mouse model, which has a nonsense mutation in exon 23 of the murine Dmd gene, have been crucial for evaluating AON efficacy.
| AON Chemistry | Target | Delivery | Dystrophin Restoration | Reference |
| 2'OMePS | mDMD Exon 23 | Intramuscular | Dose-dependent exon skipping and dystrophin expression. | [17][18] |
| PMO | mDMD Exon 23 | Intramuscular/Intravenous | Higher levels of exon 23 skipping compared to 2'OMePS in some studies.[19] | [19] |
| 2'OMePS + Saponin | mDMD Exon 23 | Intramuscular | Up to 10-fold increase in exon skipping compared to 2'OMePS alone.[16] | [16] |
| PPMO | mDMD Exon 23 | Intravenous | Near-normal levels of dystrophin in skeletal and cardiac muscle.[19] | [19] |
Experimental Protocols
In Vitro AON Transfection and Exon Skipping Analysis
Objective: To assess the exon skipping efficiency of AONs in cultured muscle cells.
Methodology:
-
Cell Culture: Myoblasts from DMD patients or mdx mice are cultured and differentiated into myotubes.
-
AON Transfection: AONs (2'OMePS or PMO) are introduced into the myotubes. For 2'OMePS, cationic lipids like Lipofectamine are often used. PMOs, being neutral, may require special delivery agents or can be taken up gymnotically (without transfection reagents) at higher concentrations.
-
RNA Extraction and RT-PCR: Total RNA is extracted from the treated myotubes. Reverse transcription polymerase chain reaction (RT-PCR) is performed using primers flanking the target exon to amplify the dystrophin transcript.
-
Analysis: The PCR products are analyzed by gel electrophoresis to visualize the full-length and exon-skipped transcripts. The percentage of exon skipping can be quantified using densitometry or more precise methods like digital droplet PCR (ddPCR).[12]
Caption: Workflow for in vitro evaluation of AON-mediated exon skipping.
In Vivo AON Administration and Dystrophin Analysis
Objective: To evaluate the efficacy and safety of AONs in restoring dystrophin expression in an animal model of DMD.
Methodology:
-
Animal Model: mdx mice or humanized DMD (hDMD) mice are commonly used.
-
AON Administration: AONs are administered via intramuscular (IM) or systemic (intravenous, IV, or subcutaneous, SC) injection.
-
Tissue Collection: At specified time points after injection, muscle tissues (e.g., tibialis anterior, diaphragm, heart) are harvested.
-
RNA Analysis: A portion of the tissue is used for RNA extraction and RT-PCR to determine exon skipping levels as described for the in vitro protocol.
-
Protein Analysis:
-
Western Blot: Total protein is extracted, and western blotting is performed using an anti-dystrophin antibody to quantify the amount of restored dystrophin protein relative to a wild-type control.[18]
-
Immunofluorescence: Muscle sections are stained with an anti-dystrophin antibody to visualize the localization of the restored protein at the sarcolemma (muscle cell membrane). The percentage of dystrophin-positive fibers is then calculated.
-
Future Directions and Next-Generation Chemistries
The field is continuously evolving to overcome the limitations of current AON chemistries.
-
Enhanced 2'OMePS: Research is focused on improving the potency of 2'OMePS AONs through chemical modifications, such as the inclusion of locked nucleic acids (LNAs) or 5-methylcytosine, which can increase binding affinity and exon skipping efficiency.[11][12]
-
Peptide-Conjugated PMOs (PPMOs): To address the poor cellular uptake of PMOs, particularly in the heart, they are being conjugated to cell-penetrating peptides (CPPs).[3][5] These PPMOs have shown significantly enhanced delivery and dystrophin restoration in preclinical models.[5][19] However, potential toxicity associated with the peptides needs to be carefully evaluated.[8][20]
-
Antibody-Oligonucleotide Conjugates (AOCs): This approach involves linking a PMO to an antibody that targets a muscle-specific receptor, aiming to enhance targeted delivery to skeletal and cardiac muscle.[21]
Caption: Evolution of AON chemistries for DMD therapy.
Conclusion
Both 2'OMePS and PMO chemistries have demonstrated the ability to induce exon skipping and restore dystrophin expression. PMOs have so far shown a more favorable safety profile, leading to the approval of four drugs for DMD. However, their efficacy is limited by poor delivery to target tissues. While the clinical development of the first-generation 2'OMePS drug was halted, ongoing research into next-generation modifications for both chemistries holds promise for developing more potent and safer exon skipping therapies for Duchenne muscular dystrophy. The choice between these chemistries for future drug development will depend on a careful balance of efficacy, safety, and the ability to overcome the significant challenge of delivery to all affected muscles, including the heart.
References
- 1. Antisense oligonucleotides for the treatment of cardiomyopathy in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholino oligonucleotide-mediated exon skipping for DMD treatment: Past insights, present challenges and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Trends in Antisense Therapies for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Challenges to oligonucleotides-based therapeutics for Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design of Phosphorodiamidate Morpholino Oligomers (PMOs) for the Induction of Exon Skipping of the Human DMD Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antisense PMO cocktails effectively skip dystrophin exons 45-55 in myotubes transdifferentiated from DMD patient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Saponins enhance exon skipping of 2′-O-methyl phosphorothioate oligonucleotide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Effective Exon Skipping and Dystrophin Restoration by 2′-O-Methoxyethyl Antisense Oligonucleotide in Dystrophin-Deficient Mice | PLOS One [journals.plos.org]
- 18. Effective Exon Skipping and Dystrophin Restoration by 2′-O-Methoxyethyl Antisense Oligonucleotide in Dystrophin-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Status of Exon Skipping as a Therapeutic Approach to Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Novel Cocktail Drug Penetrates Heart Muscle and May Treat Nearly Half of All Patients with DMD - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 21. m.youtube.com [m.youtube.com]
Next-Generation Exon 51 Skipping AONs for Duchenne Muscular Dystrophy: A Head-to-Head Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of next-generation exon 51 skipping antisense oligonucleotides (AONs) for the treatment of Duchenne muscular dystrophy (DMD). It delves into the performance of these novel therapies against first-generation agents, supported by preclinical and early clinical experimental data.
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by progressive muscle degeneration due to the absence of a functional dystrophin protein.[1][2][3] Exon skipping using AONs is a promising therapeutic strategy that aims to restore the reading frame of the dystrophin pre-mRNA, leading to the production of a shorter but still functional dystrophin protein.[4][5] First-generation AONs for exon 51, such as drisapersen and eteplirsen, have received regulatory approval, but their clinical efficacy has been limited, highlighting the need for more potent next-generation therapies.[1][2]
This guide analyzes the advancements in AON chemistry and targeting strategies that have led to the development of next-generation candidates with significantly improved exon skipping efficiency and dystrophin protein restoration in preclinical models.
Performance Data: Preclinical Head-to-Head Comparison
Recent preclinical studies have demonstrated the superior efficacy of next-generation exon 51 skipping AONs compared to the first-generation AON, this compound. These advancements stem from novel chemical modifications and the identification of more potent binding sites within exon 51.
A key study screened over one hundred AONs with 2'-O-methyl-modified phosphorothioate (2'OMePS) RNA chemistry, incorporating precision modifications like 5-methylcytosine and locked nucleic acids (LNAs).[1][2] These AONs were tested in humanized DMD mouse models (hDMD and hDMDdel52/mdx).
| AON Candidate | Target Site | Key Modifications | Exon 51 Skipping Efficiency (vs. This compound) | Dystrophin Protein Restoration (% of healthy control) | Functional Outcomes in hDMDdel52/mdx mice |
| This compound (First-Generation) | Original Site | 2'OMePS | 1x | Low | - |
| Modified AONs | Original Site | 2'OMePS, 5-methylcytosine, LNAs | 15x higher | - | - |
| AON-C12, AON-C19 (Next-Generation) | Alternative Site | 2'OMePS, 5-methylcytosine, LNAs | 65x higher | Up to 30% | - |
| AON-C18 (Next-Generation) | Dual Target (Original + Alternative) | 2'OMePS, 5-methylcytosine, LNAs | 100x higher | Up to 40% | Normalization of Creatine Kinase (CK) and Lactate Dehydrogenase (LDH) levels, improved motor function. |
Table 1: Preclinical comparison of next-generation exon 51 skipping AONs with this compound in hDMDdel52/mdx mice.[1][2][6]
Another promising next-generation candidate, BMN 351, which also utilizes 2'OMePS and LNA modifications targeting a novel site in exon 51, has shown robust and durable exon skipping and dystrophin production in the hDMDdel52/mdx mouse model.[7][8] In the heart muscle, BMN 351 achieved higher tissue concentrations and exon skipping percentages compared to a peptide-conjugated phosphorodiamidate morpholino oligomer (PMO) comparator.[7][8]
Early clinical trial data for PGN-EDO51, another next-generation exon 51 skipping therapy, has shown promising results. In a Phase 2 study, a low dose of PGN-EDO51 was reported to be safe and led to an increase in dystrophin protein levels in DMD patients, with effects comparable to or greater than other exon 51 skipping therapies at similar doses.[9]
Experimental Methodologies
The following are generalized protocols for key experiments cited in the preclinical evaluation of next-generation AONs.
In Vitro Screening of AONs in Patient-Derived Muscle Cells
-
Cell Culture: Primary myoblasts from a DMD patient with a deletion amenable to exon 51 skipping are cultured and differentiated into myotubes.
-
AON Transfection: AONs are introduced into the myotubes. For some experiments, gymnotic uptake (uptake without a transfection reagent) is utilized.
-
RNA Extraction and RT-PCR: After a set incubation period, total RNA is extracted from the myotubes. Reverse transcription polymerase chain reaction (RT-PCR) is performed to amplify the region of the dystrophin transcript spanning exon 51.
-
Quantification of Exon Skipping: The percentage of transcripts with exon 51 skipped is quantified using methods like digital droplet PCR (ddPCR) for precise measurement.[1]
In Vivo Evaluation of AONs in hDMDdel52/mdx Mice
-
Animal Model: The hDMDdel52/mdx mouse model, which lacks both mouse and human dystrophin and carries a human DMD gene with a deletion of exon 52, is used.[1] This model allows for the assessment of human-specific AONs.
-
AON Administration: AONs are administered to the mice, typically via subcutaneous or intravenous injections, over a specified period.
-
Tissue Collection: At the end of the treatment period, various muscle tissues (e.g., quadriceps, heart) are collected.
-
RNA and Protein Analysis:
-
Exon Skipping: RNA is extracted from the muscle tissues, and the level of human dystrophin exon 51 skipping is quantified by RT-ddPCR.[1]
-
Dystrophin Protein Restoration: Protein lysates are prepared from the muscle tissues, and dystrophin protein levels are quantified using techniques like Western blot (e.g., WES ProteinSimple analysis) and compared to wild-type controls.[1]
-
-
Functional Assessment: Motor function is assessed using standardized tests. Serum levels of muscle damage biomarkers like creatine kinase (CK) and lactate dehydrogenase (LDH) are also measured.[1][2]
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the mechanism of AON-mediated exon skipping and a typical experimental workflow.
References
- 1. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next Generation Exon 51 Skipping Antisense Oligonucleotides for Duchenne Muscular Dystrophy [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advancements in exon-skipping therapies using antisense oligonucleotides and genome editing for the treatment of various muscular dystrophies | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Next-Generation Exon-Skipping Therapies May Change the DMD Landscape - Quest | Muscular Dystrophy Association [mdaquest.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting a Novel Site in Exon 51 with Antisense Oligonucleotides Induces Enhanced Exon Skipping in a Mouse Model of Duchenne Muscular Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting a Novel Site in Exon 51 with Antisense Oligonucleotides Induces Enhanced Exon Skipping in a Mouse Model of Duchenne Muscular Dystrophy | Semantic Scholar [semanticscholar.org]
- 9. musculardystrophynews.com [musculardystrophynews.com]
Drisapersen's Stalled Journey: A Comparative Analysis of Exon-Skipping and Read-Through Therapies for Duchenne Muscular Dystrophy
For researchers, scientists, and drug development professionals, the clinical development of Drisapersen for Duchenne muscular dystrophy (DMD) serves as a critical case study in the complexities of bringing novel therapies to market. Despite a promising mechanism of action, this compound's Phase 3 clinical trials ultimately failed to meet their primary endpoints, leading to the discontinuation of its development. This guide provides a detailed comparison of this compound with two other prominent DMD therapies, Eteplirsen and Translarna (ataluren), focusing on their clinical trial data, experimental protocols, and the underlying reasons for their divergent outcomes.
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein, which is essential for muscle fiber stability. This compound, an antisense oligonucleotide, was designed to induce exon 51 skipping in the dystrophin pre-mRNA, aiming to restore the reading frame and produce a truncated, yet functional, dystrophin protein. However, its pivotal Phase 3 trial, DMD114044, did not demonstrate a statistically significant improvement in the primary endpoint, the 6-Minute Walk Distance (6MWD), compared to placebo.[1][2] This outcome was attributed to factors including greater than expected data variability and heterogeneity within the patient subgroups.[1]
In contrast, Eteplirsen, another exon 51-skipping therapy, and Translarna, a read-through therapy for nonsense mutations, have navigated the regulatory landscape with different datasets and primary endpoints, offering valuable points of comparison.
Comparative Clinical Trial Data
The following tables summarize the key quantitative data from the pivotal clinical trials of this compound, Eteplirsen, and Translarna.
Table 1: Comparison of Primary Efficacy Endpoint Results
| Drug | Clinical Trial | Primary Endpoint | Treatment Group Change from Baseline (Mean ± SE/SD) | Placebo Group Change from Baseline (Mean ± SE/SD) | Treatment Difference (p-value) |
| This compound | DMD114044 (Phase 3) | Change in 6MWD at Week 48 | -42.7 m (±11.4) | -53.0 m (±13.8) | 10.3 m (p=0.415)[1] |
| Eteplirsen | Study 201/202 (Phase 2 Ext.) | Dystrophin-positive fibers at Week 48 | 51.7% of normal | N/A (Compared to baseline) | Statistically significant increase from baseline[3] |
| Translarna | ACT DMD (Phase 3) | Change in 6MWD at Week 48 | -47.7 m (±9.3) | -60.7 m (±9.3) | 13.0 m (p=0.213)[4] |
Table 2: Subgroup Analysis of 6-Minute Walk Distance (6MWD)
| Drug | Clinical Trial | Subgroup | Treatment Difference in 6MWD (p-value) |
| This compound | DMD114044 (Phase 3) | Baseline 6MWD 300-400m | 35.4 m (p=0.039)[1] |
| Translarna | ACT DMD (Phase 3) | Baseline 6MWD 300-400m | 47 m (p=0.007) |
Table 3: Overview of Common Adverse Events
| Adverse Event | This compound (DMD114044) | Eteplirsen (PROMOVI) | Translarna (ACT DMD) |
| Treatment (N=125) | Placebo (N=61) | Treatment (N=79) | |
| Injection Site Reactions | 78% | 16% | N/A (IV admin) |
| Renal Events (e.g., Proteinuria) | 46% | 25% | Proteinuria (3.8%) |
| Vomiting | Not reported as common | Not reported as common | 8.9% |
| Headache | Not reported as common | Not reported as common | 6.3% |
Experimental Protocols
6-Minute Walk Test (6MWT)
The 6MWT is a standardized assessment of functional capacity in ambulatory DMD patients and was a primary endpoint in the this compound and Translarna trials.
Methodology: The test is conducted on a flat, hard surface, typically a corridor of at least 25-30 meters in length.[5][6] Patients are instructed to walk as far as possible in six minutes, turning around cones at each end of the course.[7] Standardized encouragement is provided by the administrator. The total distance walked in meters is recorded. The test is designed to assess endurance and global ambulatory function.
Dystrophin Quantification for Eteplirsen
The accelerated approval of Eteplirsen was primarily based on the surrogate endpoint of dystrophin production.
Methodology: Dystrophin protein levels in muscle biopsies were quantified using a validated semi-quantitative Western blot method.[8][9] This involved:
-
Sample Preparation: Muscle biopsy tissue is lysed to extract total protein.
-
Standard Curve: A standard curve is generated using a non-DMD/BMD muscle lysate spiked into a DMD muscle lysate to ensure equivalent protein loading. This allows for the calculation of dystrophin levels in patient samples.[8]
-
Western Blotting: Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against dystrophin.
-
Detection and Quantification: The signal from the dystrophin protein is detected and quantified relative to the standard curve to determine the percentage of normal dystrophin expression. Fixed film exposure times are used to ensure the signal is within the dynamic range of the assay.[8]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for exon-skipping drugs like this compound.
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial in DMD.
Conclusion: Key Learnings from this compound's Failure
The failure of this compound's clinical trials to meet their primary endpoint, in contrast to the paths of Eteplirsen and Translarna, underscores several critical considerations for drug development in rare diseases:
-
Endpoint Selection and Patient Heterogeneity: The 6MWD, while a standard functional endpoint, can be influenced by significant variability in disease progression among DMD patients. The lack of statistical significance in the overall this compound trial, despite a positive signal in a more homogeneous subgroup, highlights the challenge of demonstrating efficacy in a diverse patient population.
-
Dose-Limiting Toxicity: Adverse events, particularly injection site reactions and renal events, were more frequent with this compound compared to placebo.[2] These toxicities may have limited the ability to administer higher, potentially more efficacious, doses.
-
The Role of Surrogate Endpoints: Eteplirsen's accelerated approval based on the surrogate endpoint of dystrophin production demonstrates a potential regulatory pathway when clinical benefit is yet to be definitively established. This approach, however, remains a subject of debate within the scientific and regulatory communities.
-
Subgroup Analysis and Personalized Medicine: The positive outcomes observed in specific subgroups for both this compound and Translarna suggest that a more targeted approach to patient selection in clinical trials could be crucial for demonstrating therapeutic benefit.
For researchers and drug developers, the story of this compound is not one of absolute failure, but rather a valuable lesson in the nuanced challenges of developing treatments for complex genetic disorders like Duchenne muscular dystrophy. A thorough understanding of disease heterogeneity, careful selection of endpoints, and a focus on optimizing the therapeutic window between efficacy and toxicity are paramount for future success in this field.
References
- 1. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, this compound, in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsk.com [gsk.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ataluren in patients with nonsense mutation Duchenne muscular dystrophy (ACT DMD): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 6-Minute Walk Test: Indications and Guidelines for Use in Outpatient Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE 6-MINUTE WALK TEST AND OTHER CLINICAL ENDPOINTS IN DUCHENNE MUSCULAR DYSTROPHY: RELIABILITY, CONCURRENT VALIDITY, AND MINIMAL CLINICALLY IMPORTANT DIFFERENCES FROM A MULTICENTER STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. neurology.org [neurology.org]
- 9. Development of a validated Western blot method for quantification of human dystrophin protein used in Phase II and III clinical trials of eteplirsen for the treatment of Duchenne muscular dystrophy (DMD) (P5.105) | Semantic Scholar [semanticscholar.org]
Assessing Functional Muscle Improvement with Drisapersen in mdx Mice: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the landscape of therapeutic candidates for Duchenne Muscular Dystrophy (DMD), preclinical assessment in relevant animal models is a critical step. The mdx mouse, which harbors a nonsense mutation in the dystrophin gene, is the most commonly used model to evaluate potential treatments. This guide provides a comparative overview of Drisapersen, an antisense oligonucleotide designed to induce exon 51 skipping, and its performance in improving functional muscle outcomes in mdx mice, benchmarked against other therapeutic strategies.
Therapeutic Approaches and Mechanisms of Action
This compound is an antisense oligonucleotide that works by binding to exon 51 of the dystrophin pre-messenger RNA (pre-mRNA), leading to its exclusion from the final mRNA transcript. This "exon skipping" can restore the reading frame of the dystrophin gene in patients with specific mutations, allowing for the production of a shorter but still functional dystrophin protein.
Alternative therapeutic strategies for DMD aim to address the downstream consequences of dystrophin deficiency or to enhance muscle mass and function through different pathways. One prominent alternative is the inhibition of myostatin, a negative regulator of muscle growth. Myostatin inhibitors, such as specific antibodies or inhibitory peptides, block the myostatin signaling pathway, leading to increased muscle mass and strength.
Comparative Analysis of Functional Muscle Improvement in mdx Mice
The efficacy of a potential DMD therapeutic is often evaluated through a battery of functional tests in mdx mice that measure muscle strength and endurance. Key among these are the grip strength test and the wire hang test.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies assessing the impact of this compound and a myostatin inhibitor on functional muscle improvement in mdx mice. It is important to note that direct head-to-head comparative studies are limited, and data is compiled from separate investigations.
| Treatment Group | Assay | Metric | Result | Percentage Improvement vs. Untreated mdx |
| Untreated mdx | Grip Strength | Force (g) | Baseline | - |
| This compound | Grip Strength | Force (g) | Data not available in preclinical studies | - |
| Myostatin Inhibitory Peptide (8a) | Hindlimb Grip Strength | Force (kgf/body weight kg) | 5.92 ± 0.82 | ~34% |
| Untreated mdx | Wire Hang Test | Latency to Fall (s) | Baseline | - |
| This compound | Wire Hang Test | Latency to Fall (s) | Data not available in preclinical studies | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of preclinical data. Below are representative methodologies for the key experiments cited.
Animal Models
-
Strain: C57BL/10ScSn-Dmdmdx (mdx) mice are the standard model for DMD research.
-
Age: Studies often commence treatment in young mice (e.g., 4-6 weeks of age) to assess the potential to prevent or slow disease progression.
-
Sex: Male mice are typically used as DMD is an X-linked disorder.
Treatment Administration
-
This compound: The administration protocol for this compound in mdx mice in preclinical functional studies is not well-documented in available literature. Clinical trials in humans have utilized subcutaneous injections.
-
Myostatin Inhibitory Peptide (8a):
-
Route: Intramuscular injections into four points of the hindlimb.
-
Dose: 30 nmol per mouse.
-
Frequency: Injections administered at day 0 and day 14 of the study.
-
Functional Assessment Methods
-
Grip Strength Test:
-
A grip strength meter equipped with a wire grid is used.
-
The mouse is held by the tail and lowered towards the grid, allowing its forelimbs to grasp the grid.
-
The mouse is then gently pulled away from the meter in a horizontal plane until its grip is released.
-
The peak force exerted by the mouse is recorded.
-
Multiple measurements are taken, and the average of the highest values is used for analysis. The force is often normalized to the body weight of the mouse.
-
-
Wire Hang Test:
-
A wire is suspended horizontally between two supports.
-
The mouse is placed on the wire, and the wire is inverted.
-
The latency for the mouse to fall from the wire is recorded.
-
A maximum trial duration is typically set (e.g., 60 seconds).
-
Multiple trials are conducted, and the longest latency is often reported.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the therapeutic rationale and study outcomes.
Duchenne Muscular Dystrophy Pathophysiology
Caption: Pathophysiological cascade in Duchenne Muscular Dystrophy.
This compound's Mechanism of Action: Exon Skipping
Caption: Mechanism of this compound-mediated exon 51 skipping.
Myostatin Inhibition Signaling Pathway
Caption: Myostatin inhibition pathway for muscle growth.
Experimental Workflow for Functional Assessment
Caption: Preclinical experimental workflow for functional assessment.
Conclusion
This guide highlights the therapeutic rationale for this compound and compares its potential for functional muscle improvement in mdx mice with the alternative strategy of myostatin inhibition. While clinical data for this compound in DMD patients exists, there is a notable gap in publicly available, direct comparative preclinical data on functional outcomes in mdx mice. The data available for myostatin inhibitors, however, demonstrates a significant improvement in grip strength. For a comprehensive preclinical assessment, it is imperative to conduct head-to-head studies using standardized protocols to directly compare the efficacy of different therapeutic modalities. The provided experimental protocols and workflow diagrams offer a framework for designing such rigorous and comparable preclinical trials.
Comparative Toxicity Profiles of Different Antisense Oligonucleotide Chemistries: A Guide for Researchers
Antisense oligonucleotides (ASOs) have emerged as a powerful therapeutic modality, enabling the specific modulation of gene expression at the RNA level. The evolution of ASO chemistry from first to third generation has been driven by the need to enhance potency, stability, and pharmacokinetic properties while minimizing toxicity. Understanding the distinct toxicity profiles associated with different chemical modifications is critical for the design and development of safe and effective ASO-based drugs. This guide provides an objective comparison of the toxicities associated with common ASO chemistries, supported by experimental data and methodologies.
Overview of Common ASO Chemistries and Associated Toxicities
The toxicity of ASOs is not solely dependent on their sequence but is a complex interplay of the nucleotide sequence, the chemical modifications (sugar, backbone, and base), and the specific positions of those modifications.[1][2] While some adverse effects are class-related, stemming from the polyanionic nature of the phosphorothioate (PS) backbone, others are specific to the sugar modifications that define each generation. The primary organs of concern for ASO accumulation and toxicity are the liver and kidneys.[3][4][5]
Key Toxicity Classes:
-
Hepatotoxicity: Characterized by elevated liver transaminases (ALT, AST), hepatocellular degeneration, and in severe cases, apoptosis or necrosis.[4][6][7]
-
Nephrotoxicity: Manifests as renal tubular degeneration, glomerulonephritis, and proteinuria.[3][8][9]
-
Immunotoxicity: Includes complement activation, cytokine release (flu-like symptoms), and thrombocytopenia (reduction in platelet count).[5][10][11]
-
Neurotoxicity: A concern for ASOs administered directly to the central nervous system (CNS), which can cause acute neurobehavioral side effects.[12]
Comparison of ASO Chemistries
First Generation: Phosphorothioate (PS) Backbone
The foundational modification for ASOs is the replacement of a non-bridging oxygen atom with sulfur in the phosphate backbone, creating a phosphorothioate (PS) linkage. This modification confers nuclease resistance and enhances protein binding, which improves tissue distribution but also contributes to class-specific toxicities.
-
Toxicity Profile: PS-ASOs are known to cause dose-dependent activation of the alternative complement pathway and can inhibit the coagulation cascade.[5][10] They can also induce immunostimulatory effects, sometimes related to specific sequence motifs (like CpG), and are associated with a risk of thrombocytopenia.[5]
Second Generation: 2'-Sugar Modifications (2'-O-Methoxyethyl and 2'-O-Methyl)
Second-generation ASOs build upon the PS backbone by adding modifications to the 2' position of the ribose sugar, most commonly 2'-O-methoxyethyl (MOE) or 2'-O-methyl (2'-OMe). These modifications increase binding affinity to target RNA, enhance stability, and generally reduce the toxicities seen with first-generation ASOs.[13][14]
-
2'-MOE: This is one of the most widely used modifications. While 2'-MOE ASOs have an excellent safety record in human clinical trials, preclinical studies in animals can sometimes overpredict renal effects.[7][9][15] High doses can lead to kidney toxicity.[5] Some 2'-MOE ASOs have been associated with unexpected IL-6 release in human volunteers, indicating a potential for immunotoxicity that was not predicted by non-human primate models.[11]
-
2'-OMe: These ASOs can also exhibit toxicity, and like 2'-MOE, may cause reversible proteinuria by inhibiting renal protein reabsorption.[16][17]
Third Generation & High-Affinity Chemistries: LNA and cEt
Third-generation modifications, such as Locked Nucleic Acid (LNA) and constrained Ethyl (cEt), introduce bicyclic constraints to the sugar ring. This pre-organizes the ASO structure, leading to a significant increase in binding affinity for target RNA and enhanced potency.[18][19]
-
Locked Nucleic Acid (LNA): LNA-containing ASOs can be up to 5-fold more potent than their 2'-MOE counterparts in reducing target mRNA.[6] However, this high affinity comes with a significant and well-documented risk of dose-dependent hepatotoxicity.[6][7][20] This toxicity is characterized by pronounced elevations in serum transaminases, increased liver weight, and is associated with off-target RNA degradation mediated by RNase H1.[6][21] The hepatotoxicity is also strongly associated with specific sequence motifs, such as TGC and TCC.[22] While potent, the narrow therapeutic window for many LNA ASOs is a major challenge.[6][21]
-
Constrained Ethyl (cEt): Like LNA, cEt modifications improve potency.[18][23] The toxicity profile of cEt ASOs is generally considered to be similar to that observed with 2'-MOE ASOs.[18][24] Preclinical studies have shown minimal to slight, and often reversible, renal tubular effects in monkeys, with some proinflammatory and hepatic effects observed in mice at high doses.[18][24]
Other Chemistries: Phosphorodiamidate Morpholino Oligomers (PMO)
PMOs represent a radical departure in ASO chemistry, replacing the ribose sugar with a six-membered morpholine ring and the phosphate linkage with a phosphorodiamidate group.[25] This results in an uncharged backbone.
-
Toxicity Profile: PMOs are generally considered to have an excellent safety profile with minimal cytotoxicity, even at high concentrations.[17][26] They do not typically activate RNase H and exert their effect through steric hindrance.[25][26] A primary limitation is their rapid excretion from the body, which can necessitate higher or more frequent dosing compared to other chemistries.[17][27]
Quantitative Toxicity Data Summary
The following tables summarize quantitative data on the hepatotoxicity and nephrotoxicity of different ASO chemistries as reported in preclinical studies.
Table 1: Comparative Hepatotoxicity of ASO Chemistries
| ASO Chemistry | Animal Model | Key Findings | Reference(s) |
| LNA | Mouse | Profound, dose-dependent increases in serum transaminases (ALT/AST).[6] 45-62% increase in liver weight.[6] | [6][7][20] |
| LNA | Rat | Showed hepatotoxicity. | [6] |
| 2'-MOE | Mouse | No evidence of toxicity; transaminase levels within normal range.[6] 0-17% increase in liver weight.[6] | [6][7] |
| cEt | Mouse | At high doses (70 mg/kg/week), ALT/AST increases up to 1.8-fold over control.[24] | [18][24] |
| cEt | Cynomolgus Monkey | No impact on organ function at doses up to 30 mg/kg/week for 6 weeks. | [18][24] |
| PMO | Various | Generally show minimal cytotoxicity.[26] | [17][26] |
Table 2: Comparative Nephrotoxicity of ASO Chemistries
| ASO Chemistry | Animal Model | Key Findings | Reference(s) |
| 2'-MOE | Mouse, Monkey | Preclinical studies can overpredict renal effects compared to humans.[9][15] Reversible proteinuria reported.[3] | [3][9][15] |
| cEt | Cynomolgus Monkey | Minimal to slight, reversible proximal tubular epithelial cell degeneration and regeneration with no impact on renal function. | [18][24] |
| LNA | Human | Evidence of dose-limiting renal toxicity reported in some clinical trials.[21] | [21] |
| Inotersen (2'-MOE) | Human | ~3% of patients in clinical trials developed glomerulonephritis.[3] | [3] |
Experimental Protocols for Toxicity Assessment
The evaluation of ASO toxicity involves a combination of in vitro and in vivo methods to predict potential adverse effects in humans.
In Vitro Toxicity Assays
-
Objective: To provide an early assessment of potential cytotoxicity and hepatotoxicity.
-
Methodology:
-
Cell Culture: Pooled primary human hepatocytes (p-PHHs) are cultured in a sandwich configuration.[28][29] Other cell lines like A549 human lung carcinoma cells are also used.[13]
-
ASO Treatment: Cells are treated with a range of ASO concentrations for a set duration (e.g., 3 days).[28][29] Cationic lipids are often used to facilitate intracellular delivery.[13]
-
Endpoint Measurement:
-
-
Example Application: Used to compare the hepatotoxicity risk of parent ASO drugs (e.g., mipomersen, inotersen) with their manufacturing impurities, revealing that some impurities can be significantly more toxic than the parent drug.[28][29]
In Vivo Toxicity Studies
-
Objective: To evaluate the systemic toxicity of ASOs in a living organism, identifying target organs and establishing a safety margin.
-
Methodology:
-
Animal Models: CD-1 mice and cynomolgus monkeys are commonly used. Mice are particularly sensitive to the potential proinflammatory and hepatic effects of oligonucleotides.[18][22][24]
-
Administration: ASOs are typically administered subcutaneously (SC) or intravenously (IV).[22][24] Dosing can be single or repeated over several weeks.
-
Monitoring and Sample Collection: Animals are monitored for clinical signs. Blood is collected for clinical pathology (e.g., serum transaminases for liver injury, creatinine for kidney function) and hematology (e.g., platelet counts).[22][24]
-
Endpoint Measurement:
-
Clinical Pathology: Measurement of ALT, AST, blood urea nitrogen (BUN), and creatinine.[24]
-
Histopathology: At the end of the study, organs (especially liver and kidney) are weighed and examined microscopically for evidence of cellular damage, degeneration, inflammation, or necrosis.[6][24]
-
Biomarkers: Measurement of acute kidney injury biomarkers (e.g., KIM-1, NGAL) in urine.[31][32]
-
-
Visualizing ASO Toxicity Mechanisms and Workflows
Diagrams created using Graphviz help to illustrate the complex relationships and processes involved in ASO toxicity.
Caption: Proposed mechanism for high-affinity ASO-induced hepatotoxicity.
Caption: Standard preclinical workflow for assessing ASO toxicity.
Caption: Relationship between ASO chemistry, potency, and toxicity risk.
References
- 1. synthical.com [synthical.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Nephrotoxicity of marketed antisense oligonucleotide drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 5. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Nephrotoxicity of marketed antisense oligonucleotide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Renal Toxicopathology of Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicology of antisense therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Acute Neurotoxicity of Antisense Oligonucleotides After Intracerebroventricular Injection Into Mouse Brain Can Be Predicted from Sequence Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Thiomorpholino oligonucleotides as a robust class of next generation platforms for alternate mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. General and Specific Cytotoxicity of Chimeric Antisense Oligonucleotides in Bacterial Cells and Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals | Semantic Scholar [semanticscholar.org]
- 21. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sequence motifs associated with hepatotoxicity of locked nucleic acid—modified antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Preclinical evaluation of the toxicological effects of a novel constrained ethyl modified antisense compound targeting signal transducer and activator of transcription 3 in mice and cynomolgus monkeys [pubmed.ncbi.nlm.nih.gov]
- 25. Antisense Oligonucleotides: An Emerging Area in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phosphorodiamidate morpholino oligomers suppress mutant huntingtin expression and attenuate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Toxicity of three antisense oligonucleotide drugs and eighteen of their impurities in primary human hepatocytes | FDA [fda.gov]
- 29. fda.gov [fda.gov]
- 30. Sequence-dependent cytotoxicity of second-generation oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Preclinical Evaluation of the Renal Toxicity of Oligonucleotide Therapeutics in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Predicting human renal injury from antisense oligonucleotide (ASO) | Newcells Biotech [newcellsbiotech.co.uk]
Comparative Efficacy of Exon 51 Skipping Therapies in Duchenne Muscular Dystrophy: An In-Depth Analysis of Drisapersen and its Alternatives
For Immediate Release
A comprehensive review of clinical trial data for Drisapersen and other exon 51 skipping therapies for Duchenne muscular dystrophy (DMD) reveals important insights into their efficacy and the methodologies used to evaluate them. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these therapies, focusing on quantitative outcomes, experimental protocols, and the underlying mechanisms of action.
Duchenne muscular dystrophy is a fatal X-linked genetic disorder characterized by progressive muscle degeneration due to the absence of a functional dystrophin protein.[1] Antisense oligonucleotides (AONs) have emerged as a therapeutic strategy to induce exon skipping, thereby restoring the reading frame of the dystrophin gene and enabling the production of a truncated, yet partially functional, dystrophin protein. Approximately 13% of DMD patients have mutations amenable to exon 51 skipping.[2] This guide focuses on this compound and compares its performance with Eteplirsen and the investigational drug Suvodirsen.
Mechanism of Action: Antisense Oligonucleotide-Mediated Exon Skipping
Antisense oligonucleotides are synthetic molecules designed to bind to a specific sequence in the pre-messenger RNA (pre-mRNA). In the context of DMD, these AONs target splicing motifs within a specific exon, in this case, exon 51. By binding to these sites, the AONs sterically hinder the binding of splicing factors.[3] This blockage prevents the spliceosome from recognizing the exon, leading to its exclusion from the mature mRNA transcript. The goal is to restore the reading frame of the dystrophin mRNA, allowing for the translation of a shorter but still functional dystrophin protein.
Comparative Efficacy of Exon 51 Skipping Therapies
A critical aspect of evaluating these therapies is their efficacy in restoring dystrophin production and improving clinical outcomes. However, a significant limitation in the available data is the lack of specific efficacy reporting for different types of exon 51 amenable mutations (e.g., deletions of exons 45-50, 48-50, 50, 52). Clinical trial results are typically presented for the entire cohort of patients with mutations amenable to exon 51 skipping.
This compound
| This compound Clinical Trial Efficacy Data (Selected Studies) | |
| Study | Key Findings |
| DMD114117 (Phase 2) | Statistically significant treatment difference of 35m in 6MWD at Week 25 (p=0.014) for 6mg/kg/week vs. placebo. |
| DMD114876 (Phase 2) | Clinically meaningful but not statistically significant treatment difference of 27m in 6MWD at 24 weeks (p=0.069) for 6mg/kg/week vs. placebo.[7] |
| DMD114044 (Phase 3) | Non-statistically significant 10.3m difference in 6MWD at Week 48 in favor of this compound vs. placebo (p=0.415).[4][5] |
| Post-hoc Analysis (DMD114044) | Statistically significant improvement in 6MWD of 35.4 meters (P = 0.039) in a subpopulation with baseline 6MWD 300-400m.[4][5] |
| Open-Label Extension (DMD114673) | Median improvement of 8 meters in 6MWD from baseline at week 177 for the 10 subjects able to complete the test.[6][8][9] |
Eteplirsen
Eteplirsen (Exondys 51), a phosphorodiamidate morpholino oligomer (PMO), received accelerated approval in the United States based on an increase in dystrophin production in skeletal muscle observed in a small clinical trial. The PROMOVI study, a larger Phase 3 open-label trial, reported a 7-fold increase in dystrophin protein versus baseline at week 96.[10][11] Clinically, post-hoc comparisons with external natural history controls suggested a notable attenuation of the decline in the 6-minute walk test over 96 weeks.[10][11] Similar to this compound, specific efficacy data for different exon 51 amenable mutations are not provided in the primary publications.
| Eteplirsen Clinical Trial Efficacy Data (Selected Studies) | |
| Study 201/202 (Phase 2) | Significant increase in dystrophin-positive fibers to 51.7% at 48 weeks.[12] |
| PROMOVI (Phase 3) | 18.7-fold increase in exon skipping and a 7-fold increase in dystrophin protein from baseline at Week 96.[10][11] |
| Attenuation of decline in 6MWD at 96 weeks (-68.9 m) compared to external controls (-133.8 m).[10][11] |
Suvodirsen
Suvodirsen, a stereopure oligonucleotide, was being developed for the treatment of DMD patients with mutations amenable to exon 51 skipping. However, the development of Suvodirsen was discontinued after an interim analysis of a Phase 1 open-label extension study showed no change from baseline in dystrophin expression.[13]
Experimental Protocols
Standardized and validated experimental protocols are crucial for the reliable assessment of therapeutic efficacy. The following sections detail the methodologies for the key endpoints used in the clinical trials of these exon 51 skipping therapies.
Dystrophin Quantification by Western Blot
The quantification of dystrophin protein in muscle biopsies is a primary biochemical endpoint. The following workflow outlines the key steps in a typical Western blot protocol for dystrophin analysis.
Detailed Method:
-
Protein Extraction: Muscle biopsy samples are homogenized in a lysis buffer containing detergents (e.g., SDS) and protease inhibitors to solubilize proteins.
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading of protein for each sample.
-
Gel Electrophoresis: A specific amount of total protein (e.g., 25 µg) is loaded onto a polyacrylamide gel (e.g., 3-8% Tris-acetate) and separated by size using an electric current.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to dystrophin, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: A chemiluminescent substrate is added, which reacts with the HRP to produce light.
-
Analysis: The light signal is captured, and the intensity of the dystrophin band is quantified using densitometry software. The dystrophin signal is then normalized to a loading control protein (e.g., α-actinin) to account for any variations in protein loading.
Six-Minute Walk Test (6MWT)
The 6MWT is a key clinical endpoint used to assess functional capacity in ambulatory DMD patients. The test measures the distance a patient can walk on a hard, flat surface in six minutes.
Protocol Summary:
-
Test Environment: A 25-meter course is typically used, with cones at each end to mark the turnaround points.
-
Patient Instructions: The patient is instructed to walk as far as possible in six minutes, without running. They are allowed to slow down, stop, and rest as needed, but the timer continues.
-
Encouragement: Standardized phrases of encouragement are given at specific intervals.
-
Monitoring: The test administrator monitors the patient for any signs of distress.
-
Outcome Measure: The total distance walked in six minutes is recorded.
Clinical Trial Workflow
The development and evaluation of new therapies for DMD follow a structured clinical trial process. The following diagram illustrates a typical workflow for an exon skipping therapy trial.
Conclusion
The development of exon skipping therapies represents a significant advancement in the treatment of Duchenne muscular dystrophy. While this compound's journey did not lead to regulatory approval, the clinical data generated has been invaluable to the field. Eteplirsen is an approved therapy in the US, and its long-term clinical benefits continue to be evaluated. A major gap in the current body of evidence is the lack of data on the differential efficacy of these therapies across the spectrum of exon 51 amenable mutations. Future research and clinical trial designs should aim to address this gap to better understand the potential benefits for individual patients and to move towards a more personalized medicine approach for DMD. The discontinuation of Suvodirsen development underscores the challenges in developing effective exon skipping therapies.
References
- 1. Duchenne muscular dystrophy and dystrophin: pathogenesis and opportunities for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A randomized placebo-controlled phase 3 trial of an antisense oligonucleotide, this compound, in Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Placebo‐controlled Phase 2 Trial of this compound for Duchenne Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Term Efficacy, Safety, and Pharmacokinetics of this compound in Duchenne Muscular Dystrophy: Results from an Open-Label Extension Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Open-Label Evaluation of Eteplirsen in Patients with Duchenne Muscular Dystrophy Amenable to Exon 51 Skipping: PROMOVI Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. researchgate.net [researchgate.net]
- 13. One moment, please... [cureduchenne.org]
Safety Operating Guide
Proper Disposal of Drisapersen: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines necessitates a risk-based approach to the disposal of the investigational antisense oligonucleotide, Drisapersen. This document provides procedural guidance for researchers, scientists, and drug development professionals based on general principles of pharmaceutical waste management and the known chemical properties of phosphorothioate oligonucleotides.
As an investigational drug whose development was discontinued, specific disposal instructions from the manufacturer, BioMarin, are not publicly available. In the absence of a Safety Data Sheet (SDS) dedicated to this compound, laboratory personnel must adhere to a comprehensive waste management strategy that combines regulatory standards for pharmaceutical waste with chemical degradation methods known to be effective for this class of compound.
Recommended Disposal Procedures for this compound
For laboratory settings, a multi-step approach is recommended to ensure the safe disposal of this compound, whether as an unused solution, in contaminated labware, or as residual material.
Step 1: Segregation and Initial Containment
Proper segregation of waste is the first critical step. All materials that have come into contact with this compound should be considered pharmaceutical waste.
-
Unused Solutions: Collect in a dedicated, clearly labeled, and sealed waste container.
-
Contaminated Labware: This includes vials, syringes, pipette tips, and gloves. These items should be collected in a designated hazardous waste container. Sharps, such as needles, must be disposed of in a puncture-resistant sharps container.[1][2]
-
Personal Protective Equipment (PPE): Non-reusable gowns, gloves, and other PPE should be disposed of as hazardous waste.
Step 2: Chemical Inactivation (for liquid waste)
Given that this compound is a phosphorothioate oligonucleotide, its chemical structure can be targeted for degradation. Research has shown that treatment with acidic solutions can effectively degrade these molecules.[3]
Experimental Protocol for Acidic Hydrolysis:
-
Objective: To hydrolyze the phosphodiester and phosphorothioate linkages in this compound, rendering it inactive.
-
Materials:
-
Collected liquid this compound waste.
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄).
-
Appropriate PPE (acid-resistant gloves, safety goggles, lab coat).
-
Fume hood.
-
pH meter or pH strips.
-
-
Procedure:
-
Working in a fume hood, slowly add a strong acid (e.g., HCl or H₂SO₄) to the liquid waste to lower the pH to approximately 1-2.
-
Gently stir the solution.
-
Allow the acidic solution to stand for a minimum of 24 hours to ensure complete degradation.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8 before final disposal.
-
Step 3: Final Disposal
The final disposal method will depend on the nature of the waste and local regulations.
-
Treated Liquid Waste: Once neutralized, the treated liquid waste can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with institutional and local wastewater regulations.
-
Solid Waste and Sharps: All solid waste, including inactivated and absorbed liquid waste, and sharps containers must be disposed of through a licensed hazardous waste management company. These materials are generally incinerated.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure all local, state, and federal regulations are met.
Quantitative Data Summary
While no quantitative data for the specific disposal of this compound is available, the following table summarizes relevant information for handling and storage, which are integral to safe management prior to disposal.
| Parameter | Value | Source |
| Storage Temperature | 2-8 °C (Refrigerated) | [4] |
| Storage Condition | In original packaging, protected from light | [4] |
| Vial Stability | 24 months when refrigerated | [4] |
| Formulation | 188.7 mg/mL solution | [4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Handling of Drisapersen: A Guide for Laboratory Professionals
Disclaimer: Drisapersen is an experimental antisense oligonucleotide for which a formal Material Safety Data Sheet (MSDS) is not publicly available, largely due to the discontinuation of its clinical development. The following guidance is synthesized from best practices for handling antisense oligonucleotides (ASOs), research-grade chemicals, and available product information. Researchers must supplement this information with a risk assessment specific to their laboratory conditions and handling procedures.
This compound is an antisense oligonucleotide designed to induce exon 51 skipping in the dystrophin pre-mRNA. While its primary therapeutic application was for Duchenne muscular dystrophy, it is now primarily available for research purposes. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Measures
Given that this compound is a synthetic nucleic acid, the primary handling risks are associated with inhalation of aerosols and dermal contact. The following table summarizes the recommended personal protective equipment and safety protocols.
| Equipment/Procedure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes of solutions containing this compound. |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent dermal absorption of the compound. |
| Body Protection | A laboratory coat should be worn at all times. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling solutions. Use a certified respirator if creating aerosols or handling powder. | To prevent inhalation of the compound, especially in powder form. |
| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is recommended when handling the powdered form or creating aerosols. | To minimize the concentration of airborne contaminants. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To prevent accidental ingestion of the compound. |
Experimental Protocol: Safe Handling of this compound
The following is a general protocol for the safe handling of this compound in a laboratory setting.
1. Preparation and Reconstitution:
-
Before handling, ensure all necessary PPE is donned correctly.
-
If working with lyophilized this compound, briefly centrifuge the vial to collect all material at the bottom.
-
Reconstitute the oligonucleotide in a sterile, nuclease-free buffer as recommended by the supplier.
-
Perform all manipulations within a clean and, if possible, dedicated workspace to avoid cross-contamination.
2. Storage and Stability:
-
Store this compound solutions at or below -20°C for long-term storage.
-
For short-term storage, 2-8°C is generally acceptable.
-
Avoid repeated freeze-thaw cycles to maintain the integrity of the oligonucleotide.
3. Handling Solutions:
-
Use appropriate pipetting aids; never pipette by mouth.
-
When transferring solutions, work carefully to avoid splashes and the generation of aerosols.
-
Clearly label all tubes and containers with the contents, concentration, and date.
4. Spill and Emergency Procedures:
-
In case of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the liquid with an inert material and decontaminate the area.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Diagrams and Visualizations
This compound Handling and Disposal Workflow
The following diagram outlines the logical steps for the proper handling and disposal of this compound waste, based on standard laboratory practices for oligonucleotide waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
